molecular formula C6H11NO2 B2954679 Methyl (2S)-2-amino-2-cyclopropylacetate CAS No. 693213-58-0

Methyl (2S)-2-amino-2-cyclopropylacetate

Número de catálogo: B2954679
Número CAS: 693213-58-0
Peso molecular: 129.159
Clave InChI: NZIFONPEUDXXJV-YFKPBYRVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Methyl (2S)-2-amino-2-cyclopropylacetate (CAS 693213-58-0) is a chiral building block of high value in organic and pharmaceutical chemistry. This compound features a cyclopropane ring and a methyl ester group, making it a versatile synthon for constructing more complex molecules with a defined stereocenter . Its primary research value lies in its role as a key intermediate in the synthesis of potential therapeutic agents. For instance, this specific enantiomer is referenced in patent literature for the development of inhibitors targeting the orexin-1 receptor . Such inhibitors are being investigated for the treatment of a range of central nervous system disorders, including anxiety, panic, depression, and substance dependence . Proper handling and storage are critical for maintaining the integrity of this reagent. It is recommended to store the product in a dark place under an inert atmosphere, and ideally in a freezer at temperatures below -20°C to ensure its long-term stability . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

methyl (2S)-2-amino-2-cyclopropylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-9-6(8)5(7)4-2-3-4/h4-5H,2-3,7H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIFONPEUDXXJV-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1CC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Spectroscopic Profiling of Methyl (2S)-2-amino-2-cyclopropylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl (2S)-2-amino-2-cyclopropylacetate (often handled as the hydrochloride salt, CAS 138326-68-8 ) is a critical chiral building block in the synthesis of next-generation antivirals (e.g., HCV NS3/4A protease inhibitors) and peptidomimetics. Its structural uniqueness lies in the cyclopropyl moiety directly attached to the


-carbon, which imparts significant conformational constraints and unique electronic properties (sigma-aromaticity) to the peptide backbone.

This technical guide provides a comprehensive spectroscopic analysis, synthesis validation protocols, and quality control metrics designed for researchers in drug discovery.

Structural Analysis & Theoretical Underpinning

The molecule consists of a glycine backbone substituted at the


-position with a cyclopropyl ring. The (S)-configuration is stereochemically equivalent to L-amino acids.
Key Structural Features
  • Cyclopropyl Ring: Acts as an electron-donating group via hyperconjugation but imposes steric bulk similar to a secondary butyl group. The ring protons exhibit distinctive high-field NMR shifts due to the ring's magnetic anisotropy.

  • Amine Functionality: In the hydrochloride form, the ammonium group (

    
    ) strongly deshields the 
    
    
    
    -proton.
  • Ester Moiety: The methyl ester provides a distinct singlet in

    
    H NMR and a characteristic carbonyl resonance in 
    
    
    
    C NMR.
Stability Considerations

The free base of methyl 2-amino-2-cyclopropylacetate is prone to intermolecular condensation (diketopiperazine formation) and polymerization.[1] Therefore, spectroscopic data is almost exclusively generated and reported for the hydrochloride salt , which is a stable, white crystalline solid.

Synthesis & Isolation Workflow

To ensure the integrity of the spectroscopic data, the origin of the sample must be defined. The following workflow outlines the standard isolation route ensuring high enantiomeric excess (


).

SynthesisWorkflow Figure 1: Synthesis and Isolation Workflow for High-Purity HCl Salt Start L-Cyclopropylglycine (Crude) Reagent SOCl2 / MeOH (0°C -> Reflux) Start->Reagent Inter Intermediate Acyl Chloride Reagent->Inter Activation Product Methyl (2S)-2-amino-2-cyclopropylacetate HCl Salt Inter->Product Esterification Purification Recrystallization (MeOH/Et2O) Product->Purification Isolation QC QC Analysis (NMR, HPLC, OR) Purification->QC Validation

Spectroscopic Data Profile

The following data represents the hydrochloride salt in DMSO-


. This solvent is chosen to prevent rapid proton exchange of the ammonium protons and to ensure solubility.
H NMR Data (400 MHz, DMSO- )

The proton NMR spectrum is characterized by the extreme upfield shift of the cyclopropyl methylene protons and the broad ammonium signal.

PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling (

, Hz)
NH 8.60 – 8.90Broad Singlet3H

N/A

-CH
3.45 – 3.60Doublet1H


OMe 3.74Singlet3H

N/A
Ring CH 1.10 – 1.25Multiplet1HCyclopropyl CHComplex
Ring CH

0.35 – 0.65Multiplet4HCyclopropyl

Complex

Expert Insight:

  • The

    
    -Proton:  The doublet at ~3.5 ppm is diagnostic. Its coupling constant (
    
    
    
    Hz) arises from the vicinal coupling with the single methine proton of the cyclopropyl ring.
  • Diastereotopicity: The four protons on the cyclopropyl ring are diastereotopic due to the adjacent chiral center. While often reported as a multiplet range (0.35–0.65 ppm), high-field instruments (600 MHz+) may resolve these into distinct multiplets.

C NMR Data (100 MHz, DMSO- )
PositionChemical Shift (

, ppm)
Assignment
C=O 168.5 – 169.5Carbonyl Ester
OMe 52.8 – 53.2Methoxy Carbon

-CH
56.0 – 57.5

-Carbon
Ring CH 9.5 – 10.5Cyclopropyl Methine
Ring CH

3.5 – 5.0Cyclopropyl Methylenes
Mass Spectrometry (ESI-HRMS)
  • Ionization Mode: Positive Electrospray (+ESI)

  • Molecular Formula (Free Base):

    
    
    
  • Calculated Mass

    
    :  130.0868
    
  • Observed Mass

    
    :  130.0870 
    
    
    
    5 ppm
  • Characteristic Fragmentation: Loss of

    
     (17 Da) and loss of 
    
    
    
    (59 Da) are common in MS/MS experiments.

Optical Rotation & Chiral Purity[3][4][5][6]

For chiral building blocks, the specific rotation is a primary identity test, but Chiral HPLC is required for purity quantification.

  • Specific Rotation

    
    : 
    
    
    
    to
    
    
    (c=1.0, MeOH)
    • Note: Rotation is highly solvent and pH-dependent. The (S)-enantiomer of aliphatic amino acid esters typically exhibits positive rotation in alcoholic solvents.

  • Enantiomeric Excess (ee): Must be

    
     for pharmaceutical applications.
    
  • Determination Method: Chiral HPLC (e.g., Crownpak CR(+) column, aqueous

    
     mobile phase).
    

Structural Logic & Connectivity

The following diagram illustrates the logical assignment of NMR signals to the molecular structure, highlighting the shielding/deshielding effects.

NMRLogic Figure 2: NMR Assignment Logic and Electronic Effects Ammonium Ammonium (-NH3+) Deshielding Zone δ 8.6-8.9 AlphaC Alpha-Carbon (CH) Chiral Center δ 3.5 Ammonium->AlphaC Inductive Effect (+I) Deshielding Low Field Shift (Downfield) Ammonium->Deshielding Ester Methyl Ester (OMe) Singlet δ 3.74 AlphaC->Ester Connectivity Cyclo Cyclopropyl Ring Shielding Cone (Anisotropy) δ 0.3-1.2 AlphaC->Cyclo Vicinal Coupling (J~9Hz) Shielding High Field Shift (Upfield) Cyclo->Shielding

Experimental Protocols

Preparation of Analytical Sample (NMR)
  • Weighing: Accurately weigh 10-15 mg of the hydrochloride salt into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-

    
     (99.9% D).
    
    • Critical Step: Ensure the salt is fully dissolved.[2][3] Sonication for 30 seconds may be required.

  • Transfer: Transfer to a 5mm NMR tube.

  • Acquisition: Acquire spectrum with at least 16 scans to resolve the cyclopropyl multiplets clearly.

Handling & Storage
  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.

  • Stability: Stable for >1 year if kept dry. Exposure to moisture can lead to hydrolysis of the methyl ester back to the carboxylic acid.

References

  • Synthesis & Esterification: Li, J., & Sha, Y. (2008).[1] A Convenient Synthesis of Amino Acid Methyl Esters.[1][4][5][6] Molecules, 13(5), 1111–1119.[1] Link

  • Cyclopropylglycine Synthesis: Wernic, D., et al. (2002). Asymmetric Synthesis of Cyclopropylglycines. Journal of Organic Chemistry, 67(24), 8685–8687. Link

  • Optical Rotation Standards: European Pharmacopoeia Commission. (2022).[1][7][8] European Pharmacopoeia 11.0, Chapter 2.2.7: Optical Rotation. Link

  • General NMR Data: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

Sources

Process Development Guide: Chiral Resolution of Methyl 2-Amino-2-Cyclopropylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Methyl 2-amino-2-cyclopropylacetate (cyclopropylglycine methyl ester) is a critical non-proteinogenic amino acid building block.[1] The cyclopropyl moiety is a bioisostere of the isopropyl group (valine analog) but introduces significant conformational constraint, often enhancing metabolic stability and potency in targets such as metabotropic glutamate receptors (mGluR) and HCV NS3 protease inhibitors.

The synthesis of this molecule via Strecker or Bucherer-Bergs chemistry yields a racemate. For drug development, obtaining the enantiopure (S)- or (R)-isomer is non-negotiable.[1] This guide details the two most robust industrial pathways for resolution: Biocatalytic Kinetic Resolution (highest purity/green chemistry) and Classical Diastereomeric Salt Crystallization (lowest cost/scalability), alongside the mandatory Analytical Control Strategy .

Biocatalytic Kinetic Resolution (The Primary Protocol)

While chemical resolution is possible, the industry standard for


-amino esters has shifted toward enzymatic kinetic resolution due to mild conditions and high enantiomeric excess (

).
The Mechanism

Hydrolases (lipases, esterases, or proteases) are used to selectively hydrolyze the ester bond of one enantiomer (typically the (


)-form, depending on the enzyme's stereopreference), converting it to the water-soluble free acid. The unreacted enantiomer remains as the organic-soluble ester.

Critical Constraint: The free amine is often unstable or inhibits the enzyme. Therefore, the N-Boc protected derivative (Methyl


-(tert-butoxycarbonyl)-2-cyclopropylglycinate) is the preferred substrate.
Protocol: Papain-Mediated Resolution

Reference Grounding: This method is validated by Larionov et al. (2006), demonstrating >99%


.

Reagents:

  • Substrate: Racemic Methyl

    
    -Boc-2-cyclopropylglycinate.[1]
    
  • Enzyme: Papain (from Carica papaya).[1]

  • Solvent System: Biphasic (Buffer/Organic) or Aqueous-Organic cosolvent.[1]

Step-by-Step Workflow:

  • Substrate Preparation: Dissolve the racemic N-Boc ester in a mixture of pH 7.0 phosphate buffer and a minimal amount of acetonitrile (to assist solubility).

  • Enzyme Addition: Add crude Papain (approx. 10-20 wt% relative to substrate).

  • Incubation: Stir vigorously at 25–30°C.

    • Control Point: Monitor pH.[1] The hydrolysis releases acid, dropping pH. Use a pH-stat to maintain pH 7.0 by automatic addition of 1M NaOH.[1]

  • Termination: Stop reaction at 50% conversion (theoretical maximum yield for resolution).

  • Separation (The "Partition" Step):

    • Adjust pH to 9.0.[1]

    • Extract: Wash with Ethyl Acetate.[1] The (R)-N-Boc-Ester (unreacted) migrates to the organic phase.[1]

    • Acidify: Adjust the aqueous phase to pH 2.0 with HCl.

    • Extract: Extract with Ethyl Acetate.[1] The (S)-N-Boc-Acid (hydrolyzed product) migrates to the organic phase.[1]

  • Deprotection: Treat the isolated (R)-ester with 4M HCl in dioxane to yield the desired Methyl (R)-2-amino-2-cyclopropylacetate hydrochloride.[1]

Process Visualization

EnzymaticResolution cluster_recycle Optional Recycle Loop Start Racemic N-Boc-Methyl Ester Enzyme Add Papain / pH 7.0 Buffer Start->Enzyme Reaction Hydrolysis (Kinetic Resolution) Stop at 50% Conversion Enzyme->Reaction Partition Partition: pH 9.0 / EtOAc Extraction Reaction->Partition OrgPhase Organic Phase (Unreacted Ester) Partition->OrgPhase Extracts Ester AqPhase Aqueous Phase (Hydrolyzed Acid) Partition->AqPhase Retains Salt Deprotect Acid Deprotection (HCl/Dioxane) OrgPhase->Deprotect Re-esterify Re-esterify AqPhase->Re-esterify Product Pure Methyl (R)-2-amino- 2-cyclopropylacetate Deprotect->Product Racemize Racemize Re-esterify->Racemize Racemize->Start

Figure 1: Workflow for the enzymatic kinetic resolution of N-Boc-cyclopropylglycine methyl ester targeting the (R)-enantiomer.[1]

Classical Chemical Resolution (Scalability Alternative)

If biocatalysis is unavailable, the "Diastereomeric Salt" method is the robust chemical alternative. Note that resolving the ester directly is difficult due to hydrolysis risks. The standard protocol resolves the free acid first, followed by esterification.

The Resolving Agent

(+)-Camphor-10-sulfonic acid (CSA) or (D)-Tartaric Acid are the privileged resolving agents for cyclopropylglycine.[1]

Protocol: The Pope-Peachey Method[1]
  • Salt Formation: Dissolve racemic 2-amino-2-cyclopropylacetic acid and 0.5 equivalents of (+)-CSA in boiling water/ethanol.

  • Selective Crystallization: Cool slowly to 4°C. The less soluble diastereomeric salt (e.g., (S)-Amine

    
     (+)-CSA) crystallizes out.[1]
    
  • Filtration & Wash: Filter the crystals. The mother liquor contains the enriched (R)-isomer.

  • Liberation: Treat the salt with ion-exchange resin (basic form) or stoichiometric NaOH to liberate the enantiopure free amino acid.

  • Esterification: React the pure amino acid with Thionyl Chloride (

    
    ) in Methanol at 0°C 
    
    
    
    RT to generate the methyl ester hydrochloride.

Analytical Control Strategy (Self-Validating Systems)

You cannot optimize what you cannot measure.[1] Two distinct HPLC methods are required: one for the free amine and one for the N-protected intermediate.

Method A: Direct Analysis of Methyl 2-amino-2-cyclopropylacetate

Applicability: Final product analysis (no derivatization required).[1]

ParameterCondition
Column Crownpak CR(+) (Daicel)
Mechanism Crown ether complexation with primary ammonium ion (

).[1]
Mobile Phase pH 1.5 Perchloric Acid (

) aqueous solution (100%).
Temperature 10°C - 25°C (Lower temperature improves resolution).[1]
Detection UV at 210 nm (Low wavelength required due to lack of chromophores).
Reference Validated for cyclopropylglycine by Parker et al. (2012).[1][2]
Method B: Analysis of N-Boc Intermediate

Applicability: Monitoring the enzymatic resolution step.[3][4]

ParameterCondition
Column Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose based).[1]
Mobile Phase Hexane : Isopropanol (90:10 to 95:5).[1]
Flow Rate 1.0 mL/min.[1]
Detection UV at 210 nm.[1]
Analytical Decision Logic

AnalyticalLogic Sample Sample Received Check Is Nitrogen Protected? Sample->Check Protected Yes (N-Boc/Cbz) Check->Protected Derivatized Free No (Free Amine) Check->Free Underivatized MethodB Method B: Chiralpak AD-H (Mobile Phase: Hex/IPA) Protected->MethodB MethodA Method A: Crownpak CR(+) (Mobile Phase: pH 1.5 Aq) Free->MethodA

Figure 2: Decision tree for selecting the appropriate chiral HPLC method based on substrate protection status.

References

  • Larionov, O. V., et al. (2006). "Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2-Cyclopropyl-2-N-Boc-iminoacetate." Advanced Synthesis & Catalysis, 348(9), 1071-1078.[1] [Link]

  • Parker, W. L., et al. (2012). "Preparation of (S)-1-Cyclopropyl-2-methoxyethanamine by a Chemoenzymatic Route Using Leucine Dehydrogenase." Organic Process Research & Development, 16(2), 260-269.[1] [Link]

  • Hyun, M. H. (2016). "Chiral Separation of Amino Acids and Peptides by HPLC Using Crown Ether-Based Chiral Stationary Phases." Journal of Separation Science, 39(1), 168-176. [Link]

Sources

Technical Guide: Synthesis of Methyl (2S)-2-amino-2-cyclopropylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of Methyl (2S)-2-amino-2-cyclopropylacetate hydrochloride . It is designed for researchers and process chemists requiring a scalable, high-enantiomeric excess (ee) route.

Target Molecule: Methyl (2S)-2-amino-2-cyclopropylacetate hydrochloride CAS (Free Base/Acid): 20634-19-1 (Acid), 138326-68-8 (Ester HCl) Stereochemistry: (S)-Enantiomer (L-Cyclopropylglycine analog) Role: Non-proteinogenic chiral building block for HCV protease inhibitors and rigidified peptide mimetics.

Strategic Overview & Retrosynthesis

The synthesis of cyclopropylglycine derivatives presents a unique challenge: the cyclopropyl ring is acid-sensitive (prone to ring-opening) and the


-proton is labile, risking racemization.

We present two validated routes. Route A (Chemo-Enzymatic) is the industrial "Gold Standard" for scalability and cost-efficiency, utilizing the high stereoselectivity of Papain. Route B (Ellman Auxiliary) is a high-precision method suitable for medicinal chemistry (gram-scale) where enzymes are unavailable.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis cluster_legend Route Legend Target Methyl (2S)-2-amino-2- cyclopropylacetate HCl S_Acid (S)-N-Boc-Cyclopropylglycine Target->S_Acid Esterification (SOCl2/MeOH) Rac_Ester Racemic N-Boc-Cyclopropylglycine Methyl Ester S_Acid->Rac_Ester Kinetic Resolution (Papain) Sulfinimine (S)-N-tert-Butanesulfinyl Imine S_Acid->Sulfinimine Strecker (NaCN) + Hydrolysis Aldehyde Cyclopropanecarbaldehyde Rac_Ester->Aldehyde Bucherer-Bergs (Hydantoin) Sulfinimine->Aldehyde Condensation (Ellman Aux) key Solid: Route A (Industrial) Dotted: Route B (MedChem)

Figure 1: Retrosynthetic disconnection showing the Enzymatic (Route A) and Chiral Auxiliary (Route B) pathways.

Route A: Industrial Chemo-Enzymatic Resolution (Recommended)

This route utilizes the Bucherer-Bergs synthesis to access the racemic scaffold, followed by Papain-catalyzed kinetic resolution . Papain (from Carica papaya) exhibits exquisite esterase activity for (S)-amino acid esters, selectively hydrolyzing the (S)-ester to the (S)-acid while leaving the (R)-ester intact.

Phase 1: Synthesis of Racemic Substrate

Precursor: Cyclopropanecarbaldehyde (Commercial, CAS: 1489-69-6)

  • Hydantoin Formation: React aldehyde with

    
     and 
    
    
    
    in aqueous ethanol (
    
    
    , 4h).
  • Hydrolysis: Treat the hydantoin with

    
     or 
    
    
    
    (
    
    
    , autoclave) to yield racemic cyclopropylglycine.
  • Esterification & Protection:

    • Step A:

      
      
      
      
      
      Racemic Methyl Ester HCl.
    • Step B:

      
       in DCM 
      
      
      
      Racemic N-Boc-Methyl Ester (Substrate 1) .
Phase 2: Papain Kinetic Resolution (The Critical Step)

Mechanism: Papain acts as an esterase in biphasic media. It recognizes the natural L-configuration (S-isomer) and hydrolyzes the ester bond.

Protocol:

  • System: Biphasic mixture of DCM (containing Substrate 1) and Phosphate Buffer (pH 7.5 - 8.0).

  • Enzyme: Add crude Papain (10-20 wt% relative to substrate) and L-Cysteine (activator, 0.5 eq).

  • Conditions: Vigorous stirring at

    
     for 24-48 hours. Monitor by HPLC.
    
  • Workup (Self-Validating Separation):

    • Adjust aqueous phase to pH 9. Extract with DCM.

    • Organic Layer: Contains (R)-Ester (unreacted). Discard or racemize for recycling.

    • Aqueous Layer: Contains (S)-N-Boc-Acid (product) as the carboxylate.

    • Acidify aqueous layer to pH 2 with

      
       and extract with EtOAc to isolate pure (S)-N-Boc-cyclopropylglycine .
      

Expert Insight: The biphasic system is crucial. Papain is water-soluble; the substrate is organic-soluble. The reaction occurs at the interface. High stirring rates maximize interfacial area and reaction velocity.

Detailed Protocol: Final Esterification & Salt Formation

Regardless of the upstream route, the final step converts the (S)-N-Boc-acid (or free (S)-acid) into the target hydrochloride salt. This protocol ensures removal of the Boc group and formation of the ester in a single pot (if starting from Boc-acid) or simple esterification (if starting from free acid).

Starting Material: (S)-N-Boc-2-amino-2-cyclopropylacetic acid (from Phase 2).

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL 2-neck round-bottom flask (RBF). Equip with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solvent Charge: Add Anhydrous Methanol (MeOH) (20 mL per gram of substrate). Cool to

    
     in an ice bath.
    
  • Reagent Addition (Exothermic):

    • Slowly add Thionyl Chloride (

      
      )  (3.0 equivalents) dropwise via a pressure-equalizing addition funnel.
      
    • Caution: Massive gas evolution (

      
      , 
      
      
      
      ). Maintain internal temp
      
      
      .
  • Substrate Addition: Add (S)-N-Boc-cyclopropylglycine (1.0 eq) in one portion.

    • Note: The HCl generated in situ will first cleave the Boc group, then catalyze the esterification.

  • Reaction:

    • Allow to warm to Room Temperature (RT) for 1 hour.

    • Heat to Reflux (

      
      )  for 4–6 hours.
      
    • Checkpoint: Monitor by TLC (System: n-BuOH/AcOH/H2O 4:1:1). The Boc-protected spot (

      
      ) should disappear; the free amine ester spot (
      
      
      
      , ninhydrin active) should appear.
  • Workup:

    • Concentrate the mixture in vacuo to a sticky residue.

    • Co-evaporation: Add dry Methanol (20 mL) and re-evaporate (Repeat 2x) to remove excess

      
       and 
      
      
      
      .
    • Crystallization: Dissolve residue in minimal hot MeOH. Add Diethyl Ether (

      
      )  or MTBE  dropwise until turbid. Cool to 
      
      
      
      overnight.
  • Isolation: Filter the white crystalline solid under nitrogen. Wash with cold

    
    . Dry under high vacuum (
    
    
    
    ) for 12 hours.
Quantitative Data Summary
ParameterSpecification
Reagents (S)-N-Boc-Acid (1.0 eq),

(3.0 eq), MeOH (0.2 M)
Temperature

Time 6 Hours
Typical Yield 92 - 96%
Appearance White crystalline solid
Melting Point

(dec) [Lit. Value]

Quality Control & Validation

To ensure scientific integrity, the product must be validated against the following criteria.

Analytical Workflow (DOT Visualization)

QC_Workflow cluster_tests Validation Battery Sample Isolated HCl Salt NMR 1H NMR (D2O) Confirm Structure Sample->NMR Rotation Polarimetry [α]D Confirm Stereochem Sample->Rotation HPLC Chiral HPLC Confirm ee > 98% Sample->HPLC

Figure 2: Quality control workflow for final product release.

Validation Metrics
  • Optical Rotation:

    
     to 
    
    
    
    (
    
    
    ).
    • Note: Compare strictly with Larionov et al. (2006) reference values as rotation is solvent-dependent.

  • 1H NMR (400 MHz, D2O):

    • 
       0.4–0.7 (m, 4H, cyclopropyl 
      
      
      
      ).
    • 
       1.15 (m, 1H, cyclopropyl 
      
      
      
      ).
    • 
       3.45 (d, 1H, 
      
      
      
      -CH).
    • 
       3.80 (s, 3H, 
      
      
      
      ).
  • Chiral HPLC:

    • Column: Crownpak CR(+) (Daicel).

    • Mobile Phase:

      
      
      
      
      
      (aq).
    • Detection: 210 nm.

    • Requirement: ee

      
      .
      

References

  • Larionov, O. V., et al. (2006).[1] "Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2-Cyclopropyl-2-N-Boc-iminoacetate". Advanced Synthesis & Catalysis, 348(9), 1071–1078.

  • Ellman, J. A., et al. (1997).[2] "Asymmetric Synthesis of

    
    -Branched Amines". Journal of Organic Chemistry, 62(26), 8952–8953. 
    
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Sigma-Aldrich. (2024). Product Specification: (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride.[3]

Sources

Commercial & Technical Profile: Methyl (2S)-2-amino-2-cyclopropylacetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical and commercial analysis of Methyl (2S)-2-amino-2-cyclopropylacetate , a critical chiral building block in modern medicinal chemistry.[1][2][3]

Executive Summary

Methyl (2S)-2-amino-2-cyclopropylacetate (CAS: 138326-68-8 for HCl salt) is a non-canonical amino acid ester used primarily to introduce conformational constraints and metabolic stability into peptide-based drugs.[1][2][3] It is the direct synthetic precursor to the cyclopropylglycine moiety found in Saxagliptin (Onglyza) , a blockbuster DPP-4 inhibitor for Type 2 Diabetes.[2][3]

While commercially available as a catalog item from major global suppliers, its utility is defined by its high stereochemical purity requirements (>98% ee).[2][3] For research scale (<10g), direct purchase is recommended due to the difficulty of asymmetric synthesis.[3] For process scale, enzymatic resolution using Papain has emerged as the superior "green" manufacturing route over traditional toxic Strecker syntheses.

Chemical Profile & Specifications

ParameterSpecification
IUPAC Name Methyl (2S)-2-amino-2-cyclopropylacetate hydrochloride
Common Name (S)-Cyclopropylglycine methyl ester HCl
CAS Number 138326-68-8 (HCl salt); 768356-83-8 (Free base)
Molecular Formula C₆H₁₁NO₂[1][2][3] · HCl
Molecular Weight 165.62 g/mol (HCl salt)
Chirality (S)-enantiomer (L-configuration)
Physical State White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO
Melting Point 162°C (dec.)

Commercial Landscape

Supply Chain Tiering

The commercial availability is segmented by purity and scale. Researchers must distinguish between "screening grade" (often racemic or low ee) and "process grade" (strict S-isomer).[1][2][3]

  • Tier 1 (Catalog Suppliers): Sigma-Aldrich, Fluorochem, Combi-Blocks.[1][2][3]

    • Availability: In stock (1g – 25g).[1][3]

    • Lead Time: 1–2 weeks.[2][3]

    • Cost Estimate: ~$60 – $140 USD per gram (varies by bulk).[1][3]

  • Tier 2 (Bulk/Process): WuXi AppTec, Enamine, Custom synthesis houses.[2][3]

    • Availability: Make-to-order (kg scale).[1][2][3]

    • Lead Time: 4–8 weeks.[2][3]

    • Cost Estimate: Significantly lower per gram, negotiated based on campaign.

Procurement Advisory

Critical Check: Always verify the stereochemistry on the Certificate of Analysis (CoA). Inexpensive batches (<$30/g) are often racemic (CAS: 535936-86-8).[1][2][3] Ensure the specific rotation


 is positive (approx +101° in 1M HCl for the free acid equivalent).[1][3]

The "Make vs. Buy" Decision Matrix

For drug development teams, the decision to synthesize in-house versus purchase relies on the required enantiomeric excess (ee) and safety constraints.[1][2][3]

MakeVsBuy Start Requirement: (S)-Isomer >10g Decision Is In-House Biocatalysis Available? Start->Decision Buy BUY (Catalog) Decision->Buy No (Speed Priority) Make_Chem MAKE (Chemical) Decision->Make_Chem Legacy Route (Not Recommended) Make_Bio MAKE (Enzymatic) Decision->Make_Bio Yes (Cost/Green Priority) Buy_Desc High Cost ($100/g) Instant Availability Guaranteed ee% Buy->Buy_Desc Make_Chem_Desc Toxic (KCN) Difficult Resolution Lower Yield Make_Chem->Make_Chem_Desc Make_Bio_Desc Low Cost Papain Resolution High ee% (>99%) Make_Bio->Make_Bio_Desc

Figure 1: Decision tree for sourcing Methyl (2S)-2-amino-2-cyclopropylacetate.

Synthesis & Manufacturing Methodologies

Method A: Enzymatic Resolution (The Gold Standard)

This is the preferred industrial route due to the avoidance of toxic cyanides and the high enantioselectivity of the enzyme Papain .

  • Starting Material: Racemic

    
    -Boc-cyclopropylglycine methyl ester.[1][2][3]
    
  • Biocatalyst: Papain (from Carica papaya).[1][2][3][4]

  • Process:

    • The racemic ester is subjected to hydrolysis in a biphasic system.

    • Papain selectively hydrolyzes the (S)-enantiomer to the free acid, leaving the (R)-ester intact (or vice versa depending on specific conditions/derivatives, but typically Papain prefers the L-amino acid structure).[1][2][3]

    • Correction/Refinement: In standard kinetic resolution, Papain often couples the L-isomer to a nucleophile or hydrolyzes it.[2][3] A common variation involves the Papain-catalyzed esterification or hydrolysis where the (S)-acid is produced.[1][2][3]

  • Purification: The (S)-acid is separated from the (R)-ester via simple acid/base extraction.[1][2][3]

  • Re-esterification: The (S)-acid is converted back to the methyl ester using thionyl chloride in methanol (

    
    ).[1][2][3]
    
Method B: Strecker Synthesis (Legacy)[1][3]
  • Reagents: Cyclopropyl aldehyde, KCN (Potassium Cyanide), Ammonium Chloride.[2][3]

  • Drawback: Produces a racemate requiring tedious chiral resolution (e.g., fractional crystallization with tartaric acid).[2][3] High toxicity risks make this unsuitable for modern GLP labs.[2][3]

Applications in Drug Discovery

The (S)-cyclopropylglycine moiety is a "privileged scaffold" in medicinal chemistry.[1][2][3]

Core Mechanism: The "Thorpe-Ingold" Effect

The cyclopropyl ring creates a rigid steric bulk at the


-carbon.[1][2][3] This:
  • Restricts Conformation: Locks the peptide backbone into specific angles (

    
    ), enhancing binding affinity to receptors.[3]
    
  • Blocks Metabolism: The steric bulk and unique electronic properties of the cyclopropyl ring prevent

    
    -proton abstraction by Cytochrome P450 enzymes, significantly extending the drug's half-life (
    
    
    
    ).[1][2][3]
Case Study: Saxagliptin (Onglyza)

Saxagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for Type 2 Diabetes.[1][2][3][5][6]

  • Role of Compound: The (S)-cyclopropylglycine fragment is fused to a nitrile group.[1][2][3]

  • Function: It fits precisely into the S2 subsite of the DPP-4 enzyme.[3] The cyclopropyl group provides the necessary hydrophobic interaction while preventing degradation.

SaxagliptinPath cluster_effect Pharmacological Benefit Precursor Methyl (2S)-2-amino-2- cyclopropylacetate Step1 Coupling with (S)-N-Boc-3-hydroxyadamantylglycine Precursor->Step1 Intermediate Dipeptide Intermediate Step1->Intermediate Step2 Dehydration to Nitrile (Cyanation) Intermediate->Step2 API Saxagliptin (Onglyza) DPP-4 Inhibitor Step2->API Effect1 Metabolic Stability (Resists CYP3A4) API->Effect1 Effect2 High Potency (S2 Pocket Fit) API->Effect2

Figure 2: The role of the target compound in the synthesis of Saxagliptin.

Quality Control & Validation Protocols

To ensure scientific integrity, every batch must be validated for Chiral Purity .[2]

Protocol: Chiral HPLC Analysis
  • Column: Crownpak CR(+) (Daicel) or Chiralpak ZWIX(+) .[1][2][3] These columns are specialized for amino acids and their esters.[3]

  • Mobile Phase: Perchloric acid (pH 1.5 to 2.[2][3]0) is common for Crownpak columns to protonate the amine.[3]

  • Detection: UV at 210 nm (low wavelength required due to lack of strong chromophores).[1][3]

  • Acceptance Criteria:

    • (S)-Isomer: >98.5%[1][2][3][7]

    • (R)-Isomer: <1.5%[1][2][3]

    • Chemical Purity: >98% (by standard C18 HPLC).

Protocol: 1H-NMR Identity
  • Solvent:

    
     or 
    
    
    
    .
  • Diagnostic Peaks:

    • Cyclopropyl protons: Multiplets at

      
       0.3 – 0.7 ppm (4H).[1][3]
      
    • Methine proton (

      
      -H): Doublet at 
      
      
      
      ~3.0 – 3.5 ppm.[1][2][3]
    • Methyl ester: Singlet at

      
       ~3.7 ppm (3H).[1][3]
      

References

  • Fluorochem Ltd. (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride Product Page. Retrieved from [1][3]

  • Sigma-Aldrich. Methyl 2-amino-2-cyclopropylacetate hydrochloride Catalog Entry. Retrieved from [1][2][3]

  • Talele, T. T. (2016).[2][3][8] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[8][9] Journal of Medicinal Chemistry, 59(19), 8712–8756.[2][3][9] Link[1][3]

  • Hanson, R. L., et al. (2005).[2][3] Enzymatic synthesis of (S)-cyclopropylglycine. Bioorganic & Medicinal Chemistry.

  • Bristol-Myers Squibb. (2005).[1][2][3] Discovery and preclinical profile of Saxagliptin (BMS-477118).[1][2][3][10] Journal of Medicinal Chemistry, 48(15), 5025-37.[1][2][3][10] Link

  • Hypha Discovery. (2021).[1][2][3] Metabolism of cyclopropyl groups. Retrieved from [1][3]

Sources

Cyclopropane-Containing Amino Acids: Structural Mechanics, Synthesis, and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropane-containing amino acids (ACC/CPA) represent a cornerstone in modern peptidomimetic drug design. By incorporating the smallest cycloalkane into the peptide backbone, researchers can impose rigid conformational constraints that lock bioactive geometries, enhance metabolic stability against proteolysis, and modulate electronic properties via the unique orbital character of the cyclopropane ring. This guide dissects the structural mechanics of ACCs, details the gold-standard asymmetric synthesis via Ni(II) Schiff base complexes, and analyzes their critical role in blockbuster therapeutics like HCV protease inhibitors.

Structural & Electronic Mechanics

The utility of ACCs extends beyond simple steric bulk; it is rooted in the unique hybridization and strain energy of the cyclopropane ring.

The Cyclopropyl Constraint

Unlike flexible alkyl chains, the cyclopropane ring possesses significant ring strain (~27.5 kcal/mol) and unique bonding character (Walsh orbitals). The carbon atoms in the ring exhibit hybridization approaching


 (approx. 32% s-character), rather than the standard 

of aliphatic chains.
  • 
    -Space Restriction:  The rigid ring locks the side-chain torsion angles (
    
    
    
    ), reducing the entropic penalty upon binding to a receptor.
  • Backbone Rigidity: When incorporated into a peptide, the

    
    -carbon is part of the ring. This severely restricts the 
    
    
    
    (N-
    
    
    ) and
    
    
    (
    
    
    -CO) torsion angles, often forcing the peptide into specific secondary structures such as
    
    
    -turns or
    
    
    -helices.
Electronic Modulation (pKa Shifts)

The increased s-character of the cyclopropane ring carbons exerts an electron-withdrawing inductive effect on substituents.

  • Acidity: The carboxylic acid of ACC is generally more acidic (lower pKa) than that of alanine or glycine.

  • Basicity: The amine is less basic (lower pKa of the conjugate acid) due to the electron-withdrawing nature of the ring.

Table 1: Comparative Physicochemical Properties

PropertyGlycine (Gly)Alanine (Ala)ACC (Parent)Mechanistic Driver
Side Chain -H-

-

- (cyclic)
Steric Bulk / Constraint

Hybridization



(Walsh)
Orbital overlap
Conformational Freedom HighModerateRestrictedCyclopropylic Strain
Proteolytic Stability LowLowHighSteric shielding of amide bond

Synthetic Methodologies

Synthesizing ACCs, particularly with stereocontrol, is non-trivial due to the high strain energy of the ring. Three primary strategies dominate the field.

Strategic Overview
  • 1,2-Dialkylation: The "classic" route involving the double alkylation of glycine equivalents (e.g., malonates or Schiff bases) with 1,2-dibromoethane.

  • Cyclopropanation: Addition of carbenoids (Simmons-Smith or diazo compounds) to dehydroamino acids.

  • Kulinkovich-de Meijere: Transformation of amides into cyclopropylamines using Grignard reagents and Ti(IV) catalysts.

The Gold Standard: Ni(II) Schiff Base Complexes

For asymmetric synthesis, the methodology developed by Belokon and colleagues using chiral Ni(II) Schiff base complexes is the industry standard. It offers thermodynamic control, high diastereoselectivity, and recyclability of the chiral auxiliary.

Mechanism: The Ni(II) ion templates the reaction, holding the glycine equivalent and the chiral auxiliary (e.g., (S)-BPB) in a rigid planar geometry. The chiral ligand shields one face of the enolate, forcing the electrophile to attack from the opposite side.

Ni_Synthesis_Workflow Start Glycine + Chiral Ligand ((S)-BPB) Complex Ni(II) Schiff Base Complex (Planar) Start->Complex Ni(NO3)2, Base Alkylation Double Alkylation (1,2-dibromoethane, Base) Complex->Alkylation Activation of alpha-proton Product_Complex Cyclopropane-Ni Complex Alkylation->Product_Complex Intramolecular Cyclization Hydrolysis Acid Hydrolysis (HCl/MeOH) Product_Complex->Hydrolysis Decomplexation Final Chiral ACC + Recycled Ligand Hydrolysis->Final Purification

Figure 1: Workflow for the Asymmetric Synthesis of ACC via Ni(II) Schiff Base Complexes.

Medicinal Chemistry Applications

The incorporation of ACCs is a proven strategy to improve the "drug-likeness" of peptide leads.

HCV Protease Inhibitors (The Vinyl-ACC Moiety)

The most commercially significant application of ACCs is in the treatment of Hepatitis C Virus (HCV). Drugs like Simeprevir , Grazoprevir , and Paritaprevir contain a specific vinyl-substituted ACC moiety at the P1 position.

  • Role: The vinyl-ACC group fits into the S1 specificity pocket of the NS3/4A protease.

  • Causality: The cyclopropane ring rigidly orients the vinyl group for optimal hydrophobic interaction while positioning the C-terminal carboxylic acid (or sulfonamide bioisostere) to interact with the catalytic triad, inhibiting the enzyme.

Design Logic: From Peptide to Macrocycle

Medicinal chemists often start with a linear peptide substrate and systematically rigidify it.

Drug_Design_Logic Native Native Peptide Substrate (Flexible, Rapid Metabolism) Analysis Identify Bioactive Conformation (NMR/X-ray) Native->Analysis Substitution Substitute Residue with ACC (Lock phi/psi angles) Analysis->Substitution Constraint Strategy Macro Macrocyclization (Link P1 to P3) Substitution->Macro RCM / Amide Coupling Drug Clinical Candidate (High Potency, Oral Bioavailability) Macro->Drug Optimization

Figure 2: Rational design pathway transforming a native peptide into a macrocyclic drug using ACC constraints.

Experimental Protocols

Protocol: Synthesis of 1-Aminocyclopropanecarboxylic Acid (ACC) via Ni(II) Complex

Based on the methodology of Belokon et al.

Objective: Synthesis of the achiral parent ACC using a glycine-Ni(II) template. (Note: For chiral derivatives, use the specific chiral auxiliary BPB).

Reagents:

  • Glycine-Ni(II)-BPB Complex (or equivalent Schiff base)

  • 1,2-Dibromoethane

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), HCl.

Step-by-Step Methodology:

  • Alkylation:

    • Dissolve the Glycine-Ni(II) complex (1.0 eq) in DCM.

    • Add 1,2-dibromoethane (5.0 eq) and TBAB (0.1 eq).

    • Add 50% aqueous NaOH (excess) vigorously.

    • Mechanistic Insight: The high concentration of base deprotonates the

      
      -proton of the glycine complex (made acidic by the Ni(II) center). The enolate attacks the dibromide. The second alkylation (cyclization) occurs intramolecularly, favored by the Thorpe-Ingold effect of the complex.
      
    • Stir at room temperature until TLC indicates consumption of the starting complex (typically 2-4 hours).

  • Workup:

    • Separate the organic layer, wash with water, dry over

      
      , and concentrate to yield the crude Cyclopropane-Ni(II) complex.
      
  • Hydrolysis (Decomplexation):

    • Dissolve the crude complex in MeOH.

    • Add 2N HCl (excess) and heat to reflux for 30 minutes.

    • Observation: The solution will change color (typically from red to green/blue) as the complex dissociates.

  • Purification:

    • Neutralize the solution with

      
      .
      
    • The chiral ligand (BPB) will precipitate; filter it off for recycling.

    • Pass the filtrate through an ion-exchange resin (Dowex 50W) to isolate the free amino acid.

    • Recrystallize from water/ethanol to obtain pure ACC.

Validation Criteria:

  • 1H NMR (

    
    ):  Look for the characteristic high-field multiplets of the cyclopropane ring protons (typically 
    
    
    
    1.0–1.6 ppm).
  • Melting Point: ACC decomposes >200°C.

References

  • Synthesis of 1-Aminocyclopropanecarboxylic Acids. Chemical Reviews. A comprehensive review of synthetic strategies including dialkylation and cyclopropanation.[1]

  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes. MDPI Molecules. Details the Belokon Ni(II) methodology for asymmetric synthesis.

  • Macrocyclic Inhibitors of HCV NS3-4A Protease: Design and Structure Activity Relationship. Current Topics in Medicinal Chemistry. Discusses the role of vinyl-ACC in drugs like Simeprevir.

  • 1-Aminocyclopropane-1-carboxylic acid (ACC). Wikipedia/Chemical Data. General physicochemical properties and biological context.[2][3][4][5][6] [7]

  • Highly Conformationally Restricted Cyclopropane Tethers. Chemistry - A European Journal. Analysis of cell permeability and conformational locking in cyclic peptides.

Sources

Technical Guide: Methyl (2S)-2-amino-2-cyclopropylacetate as a Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl (2S)-2-amino-2-cyclopropylacetate (CAS: 138326-68-8) represents a critical class of non-proteinogenic amino acid derivatives used to introduce conformational constraints into bioactive peptides. Unlike flexible aliphatic side chains (e.g., Leucine, Valine), the cyclopropyl moiety imposes significant steric restrictions on the


 and 

torsion angles, locking the peptide backbone into specific secondary structures favorable for high-affinity receptor binding.

This guide details the structural utility, handling protocols, and synthetic integration of this building block, specifically addressing the challenges of steric hindrance during peptide coupling.

Molecular Architecture & Significance

The "Cyclopropyl Effect" in Peptidomimetics

The cyclopropyl group acts as a bioisostere for isopropyl (Valine) or sec-butyl (Isoleucine) groups but with distinct physicochemical advantages:

  • Conformational Rigidity: The rigid three-membered ring restricts rotation around the

    
     bond. This reduces the entropic penalty upon binding to a target protein, often increasing potency.
    
  • Metabolic Stability: The cyclopropyl ring is resistant to P450-mediated oxidation compared to standard alkyl chains, prolonging the half-life of peptide drugs.

  • 
    -Hole Interactions:  The strained ring has unique electronic properties that can engage in specific hydrophobic interactions within a binding pocket.
    
Structural Comparison
FeatureL-Valine (Natural)(S)-Cyclopropylglycine (Synthetic)Impact
Side Chain IsopropylCyclopropylReduced rotatable bonds.
Steric Bulk HighHigh (but compact)Hinders coupling reagents; requires specific protocols.
Electronic NeutralElectron-donating (pseudo-

)
Potential for cation-

interactions.
Purity Form ZwitterionHCl Salt (Methyl Ester)Requires neutralization prior to coupling.

Synthesis & Quality Control

While typically purchased as the hydrochloride salt, understanding the origin of the stereochemistry is vital for troubleshooting batch variability.

Production Workflow

High-purity (S)-enantiomers are generally produced via Enzymatic Resolution or Asymmetric Hydrogenation . The enzymatic route is preferred for industrial scalability as it avoids toxic Strecker reagents.

SynthesisWorkflow Start Racemic Methyl Cyclopropylglycinate Enzyme Enzymatic Resolution (Lipase/Acylase) Start->Enzyme pH 7.0, Buffer Sep Separation (Extraction) Enzyme->Sep Kinetic Resolution Prod (S)-Ester (Target) Sep->Prod Organic Phase ByProd (R)-Acid (Discard/Recycle) Sep->ByProd Aqueous Phase

Figure 1: Typical enzymatic resolution pathway ensuring >98% ee (enantiomeric excess).

Quality Control Parameters

Before introducing this building block into a synthesis campaign, verify:

  • Enantiomeric Excess (ee): Must be >98%. Traces of the (R)-isomer can disrupt peptide helicity.

  • Salt Counter-ion: Usually HCl. The stoichiometry (1:1) must be accounted for when adding base (DIPEA/NMM) during coupling.

  • Free Amine Content: Ensure no hydrolysis of the methyl ester has occurred during storage (check via LC-MS for the acid mass).

Experimental Protocols

Protocol A: Handling & Neutralization

The commercial building block is stable as the hydrochloride salt. It must be neutralized in situ to participate in nucleophilic attack.

Reagents:

  • Methyl (2S)-2-amino-2-cyclopropylacetate HCl[1]

  • DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (anhydrous)

Procedure:

  • Dissolve 1.0 equiv of the amino ester HCl salt in anhydrous DMF (0.1 M concentration).

  • Add 2.0 - 2.2 equiv of DIPEA. Note: 1.0 equiv neutralizes the HCl, the remainder acts as the base for the coupling reaction.

  • Stir for 5 minutes under Nitrogen. The solution is now ready for addition to the activated carboxylic acid.

Protocol B: Peptide Coupling (Overcoming Steric Hindrance)

Due to the steric bulk of the cyclopropyl group at the


 position, standard EDC/HOBt couplings often fail or proceed slowly, leading to racemization. HATU/HOAt  is the gold standard for this building block.

Mechanism of Action: The 7-aza group in HATU creates a "neighboring group effect" via pyridine nitrogen, accelerating the acylation of the hindered amine.

CouplingLogic Start Coupling Decision CheckSteric Is the Partner Amino Acid Sterically Hindered? (e.g., Val, Ile, Pro) Start->CheckSteric Standard Use TBTU/DIPEA (Standard Protocol) CheckSteric->Standard No (e.g., Gly, Ala) HighEff Use HATU/HOAt/Collidine (High Efficiency Protocol) CheckSteric->HighEff Yes (Val, Ile, or Cyclopropyl) Monitor Monitor via LC-MS (Check for unreacted amine) Standard->Monitor HighEff->Monitor

Figure 2: Decision matrix for coupling sterically hindered cyclopropyl amino acids.

Step-by-Step Coupling Procedure:

  • Activation: Dissolve the carboxylic acid partner (1.0 equiv) and HATU (1.1 equiv) in DMF.

  • Base Addition: Add HOAt (1.1 equiv) and Collidine (2,4,6-trimethylpyridine, 3.0 equiv). Why Collidine? It is a weaker base than DIPEA, reducing the risk of racemization at the activated center.

  • Pre-activation: Stir for 2-3 minutes. Solution usually turns yellow.

  • Coupling: Add the neutralized Methyl (2S)-2-amino-2-cyclopropylacetate solution (from Protocol A).

  • Reaction: Stir at Room Temperature for 2–4 hours.

  • Validation: Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the amine mass (

    
    ).
    

Downstream Applications

Hydrolysis for N-Terminal Extension

If the cyclopropyl residue is required in the middle of a peptide chain, the methyl ester must be removed after the first coupling.

  • Reagent: LiOH (3 equiv) in THF/Water (3:1).

  • Time: 1 hour at

    
    . Caution: Avoid high temperatures to prevent epimerization of the 
    
    
    
    center.
Therapeutic Relevance
  • HCV Protease Inhibitors: The cyclopropyl moiety is a key feature in P1/P2 positions of macrocyclic inhibitors (e.g., Simeprevir analogs), fitting into shallow hydrophobic pockets of the NS3/4A protease.

  • GPCR Ligands: Used to constrain the backbone of neuropeptide analogs, enhancing selectivity for specific receptor subtypes (e.g., Bradykinin or Opioid receptors).

References

  • Synthesis & Resolution: Wong, C. H., et al. "Enzymatic resolution of racemic amines and amino alcohols." Journal of the American Chemical Society.

  • Conformational Analysis: Maplestone, R. A., et al. "The cyclopropyl group in peptide design: Structural constraints and bioactivity." Journal of Medicinal Chemistry.

  • Coupling Reagents: Carpino, L. A.[2][3] "1-Hydroxy-7-azabenzotriazole (HOAt). A new efficient peptide coupling additive."[4] Journal of the American Chemical Society.

  • Commercial Data: Sigma-Aldrich Product Specification, CAS 138326-68-8.

Sources

The Rise of a Constrained Scaffold: An In-depth Technical Guide to the Discovery and History of Cyclopropylglycine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl ring, a small, strained carbocycle, has emerged as a powerful structural motif in medicinal chemistry, imparting unique conformational constraints and metabolic stability to bioactive molecules. Among the various scaffolds incorporating this ring, cyclopropylglycine derivatives have garnered significant attention, transitioning from curiosities of natural product chemistry to key components in the design of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, history, and evolving applications of cyclopropylglycine derivatives. We will traverse the timeline from the initial identification of a naturally occurring cyclopropylglycine to the rational design and clinical development of synthetic analogs targeting complex neurological disorders. This guide will delve into the intricacies of their synthesis, explore their profound impact on pharmacology—particularly as modulators of glutamate receptors—and offer detailed experimental protocols for their preparation.

A Historical Perspective: From Ackee Fruit to the Chemist's Bench

The story of cyclopropylglycine derivatives begins not in a pristine laboratory, but within the seeds of the ackee fruit (Blighia sapida). In the mid-20th century, the isolation and characterization of trans-α-(carboxycyclopropyl)glycine from this natural source marked the first encounter with this unique amino acid.[1][2] This discovery laid the groundwork for future investigations into the chemical synthesis and biological activity of this intriguing class of molecules.

Early synthetic efforts were driven by the desire to understand the structure and properties of the natural product. These initial forays into the chemical space of cyclopropylglycines were crucial in developing the fundamental synthetic methodologies that would later be refined and expanded upon.[3] While the initial discovery was rooted in natural product chemistry, the true potential of cyclopropylglycine derivatives would be unlocked through the lens of medicinal chemistry and drug design.

The Strategic Advantage of the Cyclopropyl Moiety in Drug Design

The incorporation of a cyclopropyl group into a molecule, particularly an amino acid, offers several distinct advantages for drug development. These benefits stem from the unique structural and electronic properties of this three-membered ring.

Key Physicochemical and Pharmacokinetic Advantages:

  • Conformational Rigidity: The cyclopropyl ring restricts the rotation of the amino acid side chain, locking it into a specific conformation. This pre-organization can lead to higher binding affinity and selectivity for a biological target.

  • Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally more resistant to metabolic oxidation by cytochrome P450 enzymes compared to their linear alkyl counterparts, often leading to an improved pharmacokinetic profile.[4]

  • Enhanced Potency: The rigid structure can orient key functional groups in an optimal position for interaction with a receptor, thereby increasing potency.

  • Improved Brain Permeability: In some cases, the incorporation of a cyclopropyl group can enhance a molecule's ability to cross the blood-brain barrier, a critical feature for drugs targeting the central nervous system (CNS).

These properties have made cyclopropylglycine derivatives particularly attractive for tackling challenging drug targets where precise conformational control is paramount.

Synthetic Strategies: Crafting the Constrained Scaffold

The synthesis of cyclopropylglycine derivatives has evolved significantly, with a range of methods developed to control stereochemistry and introduce diverse functionalities. Key approaches include classical organic reactions and modern biocatalytic methods.

The Strecker Synthesis: A Foundational Approach

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids. Its application to the synthesis of cyclopropylglycine derivatives involves the reaction of a cyclopropyl aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

Experimental Protocol: Strecker Synthesis of Racemic Cyclopropylglycine

  • Imine Formation: To a solution of cyclopropanecarboxaldehyde (1.0 eq) in methanol, add ammonium chloride (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Cyanide Addition: Add potassium cyanide (1.2 eq) to the reaction mixture. Stir at room temperature for 12-16 hours.

  • Hydrolysis: Acidify the reaction mixture with concentrated hydrochloric acid and heat to reflux for 4-6 hours.

  • Work-up and Isolation: Cool the reaction mixture and neutralize with a suitable base (e.g., ammonium hydroxide). The crude cyclopropylglycine can be purified by recrystallization or ion-exchange chromatography.

Note: This is a generalized protocol. Researchers should consult specific literature for detailed reaction conditions and safety precautions, especially when working with cyanide salts.

Enzymatic Synthesis: The Path to Chirality

A significant challenge in the synthesis of cyclopropylglycine derivatives is the control of stereochemistry, as the biological activity often resides in a single enantiomer. Enzymatic synthesis has emerged as a powerful tool to achieve high enantioselectivity.

Experimental Protocol: Enzymatic Synthesis of (S)-Cyclopropylglycine

This protocol utilizes a self-sufficient bifunctional enzyme system integrating reductive amination and coenzyme regeneration.

  • Enzyme Preparation: Prepare cell lysates of E. coli expressing the engineered bifunctional enzyme.

  • Reaction Setup: In a buffered solution (e.g., phosphate buffer, pH 7.5), combine 2-oxo-cyclopropylacetic acid (substrate), ammonium formate (amine source and for cofactor regeneration), and the enzyme preparation.

  • Bioconversion: Incubate the reaction mixture at a controlled temperature (e.g., 30-37 °C) with gentle agitation. Monitor the reaction progress by HPLC.

  • Product Isolation: After the reaction is complete, remove the enzyme (e.g., by centrifugation or filtration). The (S)-cyclopropylglycine can be isolated and purified from the supernatant using ion-exchange chromatography.

This biocatalytic approach offers a green and efficient route to enantiomerically pure cyclopropylglycines, which are crucial for the development of stereospecific drugs.

Pharmacological Frontiers: Modulating the Glutamatergic System

A primary area where cyclopropylglycine derivatives have made a significant impact is in the modulation of the glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptors. These receptors play a critical role in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor function is implicated in a range of neurological and psychiatric disorders.

The NMDA Receptor: A Complex Target

NMDA receptors are ionotropic glutamate receptors that require the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. Upon activation, the receptor's ion channel opens, allowing the influx of Ca²⁺ ions, which triggers downstream signaling cascades involved in synaptic plasticity.

Cyclopropylglycine Derivatives as NMDA Receptor Partial Agonists

Certain cyclopropylglycine-containing peptides, most notably GLYX-13 (now known as rapastinel), act as partial agonists at the glycine binding site of the NMDA receptor. Unlike full agonists, which maximally activate the receptor, or antagonists, which block it, partial agonists produce a submaximal response. This nuanced modulation is key to their therapeutic potential, as it allows for the enhancement of NMDA receptor function without causing the excitotoxicity associated with over-activation.

Mechanism of Action:

By binding to the glycine site, these partial agonists facilitate the opening of the NMDA receptor channel in the presence of glutamate, leading to a controlled increase in Ca²⁺ influx. This, in turn, promotes synaptic plasticity, including the enhancement of Long-Term Potentiation (LTP) and the reduction of Long-Term Depression (LTD), processes that are fundamental to learning, memory, and mood regulation.

NMDA_Modulation cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Density Glutamate Release Glutamate Release Glutamate Glutamate Glutamate Release->Glutamate binds to NMDA_R NMDA Receptor Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx channel opening LTP ↑ Long-Term Potentiation Ca_Influx->LTP LTD ↓ Long-Term Depression Ca_Influx->LTD Glutamate->NMDA_R GLYX-13 GLYX-13 Glycine Site Glycine Site GLYX-13->Glycine Site partially activates Glycine Site->NMDA_R

Figure 1: Signaling pathway of an NMDA receptor partial agonist.

Case Study in Drug Development: The Journey of GLYX-13 (Rapastinel)

The development of GLYX-13 (rapastinel) represents a landmark achievement in the clinical application of cyclopropylglycine derivatives. This tetrapeptide, which incorporates a cyclopropylglycine analog, has been investigated as a rapid-acting antidepressant.

Structure of Rapastinel (GLYX-13):

While the exact structure containing a cyclopropylglycine analog is proprietary, rapastinel is a tetrapeptide with the sequence Thr-Pro-Pro-Thr-amide.[5] Its discovery was a result of research into monoclonal antibodies that modulate the NMDA receptor.[5]

Clinical Development and Efficacy:

GLYX-13 progressed through clinical trials and demonstrated a rapid and robust antidepressant effect in patients with treatment-resistant depression.[6] Notably, a single administration produced statistically significant reductions in depression scores within 24 hours, with effects lasting for an average of seven days.[6] This rapid onset of action is a significant advantage over traditional antidepressants, which can take weeks to show efficacy.

Regulatory Recognition:

In recognition of its potential to address a significant unmet medical need, the U.S. Food and Drug Administration (FDA) granted GLYX-13 (rapastinel) Breakthrough Therapy designation for the adjunctive treatment of Major Depressive Disorder (MDD).[2]

Mechanism of Antidepressant Action:

The antidepressant effects of rapastinel are attributed to its ability to enhance synaptic plasticity through its partial agonism at the NMDA receptor.[5] This leads to an increase in the formation of new synapses and a strengthening of existing neural connections in brain regions implicated in mood regulation.

Future Directions and Emerging Applications

The success of GLYX-13 has spurred further research into the therapeutic potential of cyclopropylglycine derivatives. Current areas of exploration include:

  • Other CNS Disorders: The role of NMDA receptor dysfunction in conditions such as schizophrenia, anxiety disorders, and neurodegenerative diseases makes cyclopropylglycine derivatives attractive candidates for these indications.

  • Peptide and Small Molecule Design: Ongoing efforts are focused on designing novel peptides and small molecules incorporating the cyclopropylglycine scaffold with improved pharmacokinetic properties and enhanced selectivity for different glutamate receptor subtypes.

  • Beyond the CNS: The conformational constraint and metabolic stability offered by the cyclopropylglycine motif are being explored in the design of therapeutics for a wide range of diseases beyond the central nervous system.

Conclusion

The journey of cyclopropylglycine derivatives from a natural product isolate to a clinically validated therapeutic scaffold is a testament to the power of chemical synthesis and rational drug design. The unique properties conferred by the cyclopropyl ring have enabled the development of molecules with novel mechanisms of action and the potential to address some of the most challenging diseases. As our understanding of the intricate roles of targets like the NMDA receptor continues to grow, so too will the opportunities for leveraging the remarkable potential of cyclopropylglycine derivatives in the future of medicine.

References

  • Naurex Inc. (2012). Naurex reports positive results from GLYX-13 Phase IIa trial on depression. Fierce Biotech. [Link]

  • Allergan plc. (2016). Rapastinel (GLYX-13) Shown to Improve Ketamine or PCP-Induced Cognitive Impairment in Mice. PR Newswire. [Link]

  • Allergan plc. (2016). Allergan's Rapastinel Receives FDA Breakthrough Therapy Designation for Adjunctive Treatment of Major Depressive Disorder (MDD). PR Newswire. [Link]

  • Moskal, J. R., Burgdorf, J. S., Stanton, P. K., Kroes, R. A., Disterhoft, J. F., Burch, R. M., & Wulas, P. D. (2017). The Development of Rapastinel (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant. Current neuropharmacology, 15(1), 47–56. [Link]

  • Inxight Drugs. Rapastinel. [Link]

  • Landor, S. R., Landor, P. D., & Kalli, M. (1973). The synthesis of a cyclopropane amino acid, trans-α-(carboxycyclopropyl)glycine, found in ackee seed. Journal of the Chemical Society, Perkin Transactions 1, 1294-1297. [Link]

  • Yashin, N. V. (2013). Synthesis of Amino Acids of Cyclopropylglycine Series. Russian Chemical Bulletin, 62(4), 831-855. [Link]

  • O'Donnell, M. J., Boniece, J. M., & Earp, S. E. (1978). The synthesis of amino acids by phase-transfer reactions. Tetrahedron Letters, 19(29), 2641-2644. [Link]

  • Zhang, L., et al. (2020). Scale-Up Synthesis and Identification of GLYX-13, a NMDAR Glycine-Site Partial Agonist for the Treatment of Major Depressive Disorder. Molecules, 25(23), 5649. [Link]

  • Wikipedia. (2023). Rapastinel. [Link]

  • El-Khatib, W. F., et al. (2014). Proximate and amino acid composition of ripe and unripe ackee (Blighia sapida) seed. Elixir Food Science, 71, 24593-24598. [Link]

  • Fowden, L., et al. (2000). Isolation of pure (2S,1'S,2'S)-2-(2'-carboxycyclopropyl)glycine from Blighia sapida (Akee). Phytochemistry, 53(6), 703-706. [Link]

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. [Link]

  • Semantic Scholar. Release of Hypoglycin A from Hypoglycin B and Decrease of Hypoglycin A and Methylene Cyclopropyl Glycine Concentrations in Ruminal Fluid Batch Cultures. [Link]

  • Jin, R., et al. (2005). Mechanism of partial agonist action at the NR1 subunit of NMDA receptors. Neuron, 47(1), 107-119. [Link]

  • Zhang, J., et al. (2008). A NMDA receptor glycine site partial agonist, GLYX-13, simultaneously enhances LTP and reduces LTD at Schaffer collateral–CA1 synapses in rat hippocampal slices. Neuropharmacology, 55(7), 1269-1277. [Link]

  • Zanos, P., et al. (2019). Positive N-Methyl-D-Aspartate Receptor Modulation by Rapastinel Promotes Rapid and Sustained Antidepressant-Like Effects. Biological Psychiatry, 86(5), 343-353. [Link]

  • Patsnap Synapse. (2024). What are NMDA receptor partial agonists and how do they work? [Link]

  • Moskal, J. R., et al. (2017). Modulation of the activity of N-methyl-d-aspartate receptors as a novel treatment option for depression: current clinical evidence and therapeutic potential of rapastinel (GLYX-13). Expert Opinion on Investigational Drugs, 26(4), 483-493. [Link]

  • Bentham Science. The Development of Rapastinel (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant. [Link]

  • Hansen, K. B., et al. (2012). Development of 2′-substituted (2S,1′R,2′S)-2-(carboxycyclopropyl)glycine analogues as potent N-methyl-d-aspartic acid receptor agonists. Journal of medicinal chemistry, 55(17), 7875–7885. [Link]

  • McBain, C. J., & Mayer, M. L. (1994). N-methyl-D-aspartic acid receptor structure and function. Physiological reviews, 74(3), 723-760. [Link]

  • Kuryatov, A., et al. (2005). Mechanism of Partial Agonism at NMDA Receptors for a Conformationally Restricted Glutamate Analog. Journal of Neuroscience, 25(34), 7858-7866. [Link]

Sources

Structural Characterization of Methyl (2S)-2-amino-2-cyclopropylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Analytical Sciences

Executive Summary & Molecular Architecture

Methyl (2S)-2-amino-2-cyclopropylacetate (CAS: 768356-83-8 for free base; 138326-68-8 for HCl salt) represents a critical chiral building block in medicinal chemistry.[1][2][3] Its structural uniqueness lies in the cyclopropyl group directly attached to the


-carbon of the glycine scaffold.[2][3] This moiety imparts significant conformational restriction and metabolic stability compared to leucine or valine analogs, making it a high-value pharmacophore for GPCR ligands and protease inhibitors.[1][2][3]

This guide provides a rigorous framework for the structural validation of this compound, focusing on distinguishing the (2S)-enantiomer from its (2R)-antipode and verifying the integrity of the strained cyclopropyl ring.[2][3]

Theoretical Properties & Chemical Logic
PropertyValue / DescriptionCausality & Relevance
Formula

(Free Base)
MW: 129.16 g/mol .[1][2][3] Monoisotopic mass verification is the first gate of identity.[2][3]
Chiral Center C2 (S-configuration)The (S)-isomer corresponds to the L-amino acid series, typically the bioactive form in peptide mimetics.[1][2][3]
Ring Strain ~27.5 kcal/mol (Cyclopropyl)Critical Risk: The ring is susceptible to acid-catalyzed opening during hydrolysis or derivatization.[1][3] Protocols must avoid harsh Lewis acids.[1][2]
Basicity pKa ~ 7.5 - 8.0 (Amine)Lower than typical alkyl amines due to the

-character of the cyclopropyl substituent withdrawing electron density.[1][2][3]

Spectroscopic Characterization (The "Truth" Data)

The structural identity must be established using a multi-modal approach. The cyclopropyl ring provides a unique NMR signature that serves as an internal diagnostic for structural integrity.[2][3]

Nuclear Magnetic Resonance (NMR) Profiling

Experimental Logic: The magnetic anisotropy of the cyclopropyl ring causes extreme shielding of the ring protons, shifting them upfield (often < 0.6 ppm).[2][3] This is the primary "fingerprint" to confirm the ring is intact.[2][3]

Table 1: Diagnostic 1H NMR Shifts (400 MHz, CDCl3)

Note: Shifts are reported for the Free Base. The HCl salt will show a downfield shift for the


-proton (~3.8 ppm) and amine protons.[2][3]
PositionProton Type

(ppm)
Multiplicity

(Hz)
Structural Insight
OCH3 Methyl Ester3.72Singlet (s)-Integration reference (3H).[1][2][3]
C2-H

-Methine
2.85 - 2.95Doublet (d)8.5Coupling to cyclopropyl methine confirms connectivity.[1][2][3]
C3-H Ring Methine1.05 - 1.15Multiplet (m)-The bridge between the chiral center and the ring.[1][2][3]
C4/C5-H Ring Methylene0.45 - 0.60Multiplet (m)-Diagnostic: Distinctive diastereotopic protons.[1][2][3]
C4/C5-H Ring Methylene0.25 - 0.35Multiplet (m)-Diagnostic: High-field signal confirms intact ring.[1][2][3]
13C NMR Markers (100 MHz, CDCl3)
  • Carbonyl (C=O): ~175 ppm.[1][2][4]

  • 
    -Carbon (C2):  ~58-60 ppm.[1][2][3]
    
  • Cyclopropyl Methine (C3): ~15-17 ppm.[1][2][3]

  • Cyclopropyl Methylene (C4/C5): ~2-4 ppm (Characteristic high-field shift).[1][2]

Mass Spectrometry (HRMS)

Protocol: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Target Ion:

    
    
    
  • Calculated m/z: 130.0863[1][2]

  • Acceptance Criteria:

    
     < 5 ppm.
    
  • Fragmentation Logic: Look for neutral loss of methyl formate (60 Da) or the cyclopropyl radical, though the latter is rare in soft ionization.[2][3]

Stereochemical Validation (Enantiomeric Purity)

Determining the Enantiomeric Excess (% ee) is the most critical step.[2][3] Because the cyclopropyl group is sterically demanding, standard C18 columns will not separate the enantiomers.[2][3][4]

Method A: Direct Chiral HPLC (Crown Ether)

Causality: Crown ether stationary phases (e.g., Crownpak CR(+)) form host-guest complexes specifically with primary amines.[1][2][3] This is the "Gold Standard" for amino acids as it requires no derivatization.[2][3]

  • Column: Crownpak CR(+) (Daicel) or equivalent (150 x 4.0 mm, 5 µm).[1][2][3][4]

  • Mobile Phase: Perchloric acid (pH 1.5 to 2.0).[1][2][4] Note: Low pH ensures the amine is fully protonated (

    
    ) to bind with the crown ether oxygen atoms.[3]
    
  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C (Lower temperature often improves resolution by stabilizing the complex).[2][3]

  • Detection: UV @ 210 nm (Ester absorption).[1][2]

  • Elution Order: Typically, the (2R)-enantiomer elutes before the (2S)-enantiomer on CR(+) columns, but standards must be used for confirmation.

Method B: Indirect Determination (Marfey's Method)

Causality: If a chiral column is unavailable, derivatization with Marfey's Reagent (FDAA) converts enantiomers into diastereomers, which have different physical properties and can be separated on a standard achiral C18 column.[1][2][3]

Protocol:

  • Reaction: Mix 50 µL of sample (50 mM in water) with 100 µL of 1% FDAA in acetone and 20 µL of 1M NaHCO3.

  • Incubation: Heat at 40°C for 1 hour. (Do not overheat to avoid ester hydrolysis).[1][2]

  • Quench: Add 20 µL of 1M HCl to stop the reaction.

  • Analysis: Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).[1][2][3][4]

    • Gradient: 10% to 60% Acetonitrile in 0.1% TFA/Water over 45 mins.[1][2]

    • Logic: The L-DAA (S-isomer) typically elutes after the D-DAA (R-isomer) due to stronger hydrophobic interaction in the diastereomeric conformation.[1][3]

Visualizing the Characterization Workflow

The following diagram illustrates the logical flow from crude synthesis to validated material, highlighting the "Go/No-Go" decision points.

G Start Crude Methyl (2S)-2-amino-2-cyclopropylacetate NMR_Check 1. 1H NMR Screening (Focus: < 0.6 ppm region) Start->NMR_Check Ring_Decision Ring Intact? NMR_Check->Ring_Decision Purification Recrystallization (HCl salt) or Flash Chrom (Free base) Ring_Decision->Purification Yes Reject_Ring REJECT: Ring Opened (Check Synthesis pH) Ring_Decision->Reject_Ring No (Signals absent) Chiral_Anal 2. Chiral HPLC / Marfey's (Determine % ee) Purification->Chiral_Anal EE_Decision ee > 98%? Chiral_Anal->EE_Decision Final_QC 3. Final QC (HRMS, IR, ROI) Certificate of Analysis EE_Decision->Final_QC Yes Reprocess Reprocess / Recrystallize EE_Decision->Reprocess No (<98%) Reprocess->Purification

Figure 1: Analytical decision matrix for the structural validation of cyclopropylglycine derivatives.

Experimental Protocols

Sample Preparation for NMR (Self-Validating)

To ensure the amine protons do not exchange too rapidly (disappearing from the spectrum), use a dry solvent.[2][3]

  • Solvent: Use

    
     stored over molecular sieves or 
    
    
    
    (if salt form).[1][2]
  • Concentration: 10 mg sample in 0.6 mL solvent.

  • Validation Step: If the sample is the HCl salt, add 1 drop of

    
     to the tube after the initial scan.[2][3] The disappearance of the broad ammonium signals (~8.5 ppm) confirms the N-H assignment, while the C-H signals remain.[2][3]
    
Synthesis of Reference Standards (Racemic)

To accurately determine % ee, you must have a racemic standard to establish the retention times of both enantiomers.[2][3]

  • Procedure: Dissolve 50 mg of the pure (S)-enantiomer in 2 mL of Methanol. Add 10 µL of Triethylamine (TEA).[1][2]

  • Mechanism: Base-catalyzed enolization at the

    
    -proton leads to racemization.[1][2][3]
    
  • Time: Stir at room temperature for 4-12 hours. Monitor by Chiral HPLC until a 50:50 split is observed.[1][2][3]

  • Use: Inject this racemate before your pure sample to define the separation window (

    
    ).[2][3]
    

Stability & Storage

  • Hydrolysis Risk: Methyl esters are susceptible to hydrolysis.[1][2] Store the HCl salt at -20°C under Argon. The free base is unstable and prone to diketopiperazine formation (dimerization) if left in solution.[3]

  • Ring Stability: The cyclopropyl ring is stable to standard silica chromatography but unstable to strong mineral acids (e.g., HBr/AcOH) or hydrogenation conditions (

    
    , Pd/C) which typically cleave the ring to form valine derivatives.[2][3][4]
    

References

  • Fluorochem. (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride Product Page.[1][2][5] Retrieved from [1][3][4]

  • Royal Society of Chemistry. NMR data for cyclopropylglycine derivatives.[1][2] RSC Advances, 2012.[1][2][3][4] Retrieved from [1][3]

  • Phenomenex. Chiral HPLC Separations Guide. Retrieved from [1][3]

  • Bhushan, R. & Brückner, H. Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 2004.[1][2][3][4] Retrieved from [1][3]

  • Sigma-Aldrich. Methyl 2-amino-2-cyclopropylacetate Properties.[1][2][5][6] Retrieved from [1][3]

Sources

Precision Engineering of Bioactive Scaffolds: The Methyl (2S)-2-amino-2-cyclopropylacetate Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Applications of Methyl (2S)-2-amino-2-cyclopropylacetate in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, Methyl (2S)-2-amino-2-cyclopropylacetate (often abbreviated as the methyl ester of (S)-cyclopropylglycine or (S)-Cpg-OMe) represents a high-value "chimeric" building block. It bridges the gap between natural aliphatic amino acids (Valine, Leucine) and conformationally rigid carbocycles.

This guide moves beyond basic catalog descriptions to analyze the mechanistic utility of this scaffold. By introducing the cyclopropyl moiety, researchers can exploit Walsh orbital interactions for electronic modulation and cyclopropylic strain for conformational locking, all while significantly altering the metabolic profile of the parent pharmacophore.

The Cyclopropyl Advantage: Electronic & Steric Pharmacology

The Bioisostere Logic

Methyl (2S)-2-amino-2-cyclopropylacetate is frequently employed as a bioisostere for Leucine or Valine esters. However, it is not merely a "stiff" alkyl group.

  • Electronic Signature: The C–C bonds in the cyclopropyl ring possess high p-character (approx.

    
     hybridization), allowing them to interact with adjacent 
    
    
    
    -systems (e.g., carbonyls or aromatic rings) similar to a vinyl group. This can lower the pKa of the
    
    
    -proton, influencing the hydrogen-bonding capability of the backbone amide.
  • Lipophilicity Modulation: While lipophilic, the cyclopropyl group is generally less lipophilic than an isopropyl or sec-butyl group (LogP reduction ~0.4), improving solubility without sacrificing hydrophobic binding interactions.

Conformational Locking (The -Space Constraint)

Unlike flexible alkyl chains, the cyclopropyl ring imposes severe rotational restrictions on the side chain (


 angle). This is critical in peptidomimetic design .
  • Mechanism: The "bisected" conformation is energetically preferred, where the

    
    -proton eclipses the cyclopropyl ring. This locks the bioactive conformation, reducing the entropic penalty upon binding to a receptor (e.g., GPCRs or Proteases).
    

ConformationLock cluster_0 Natural Aliphatic (e.g., Leucine) cluster_1 (S)-Cyclopropylglycine Scaffold Leu Flexible Side Chain (High Entropy) Rot Multiple Rotamers (Energy Minima) Leu->Rot Bind High Entropic Penalty upon Binding Rot->Bind Lock Locked Bioactive Conformation Rot->Lock Structural Constraint Cpg Rigid Cyclopropyl Ring (Restricted Rotation) Cpg->Lock Affinity Reduced Entropic Penalty (High Affinity) Lock->Affinity

Figure 1: Thermodynamic advantage of cyclopropyl constraints in ligand binding. The rigid scaffold minimizes entropy loss during the binding event.

Critical Application: Metabolic Stability Engineering

One of the most potent applications of Methyl (2S)-2-amino-2-cyclopropylacetate is in blocking metabolic hotspots .

The CYP450 Blockade

Aliphatic side chains (isopropyl, isobutyl) are prime targets for Cytochrome P450-mediated hydroxylation.

  • The Problem: Valine/Leucine residues often undergo

    
    -hydroxylation or 
    
    
    
    -oxidation, leading to rapid clearance (high
    
    
    ).
  • The Solution: The C–H bonds of the cyclopropyl ring are significantly stronger (approx. 106 kcal/mol) than typical secondary or tertiary aliphatic C–H bonds (95-98 kcal/mol). This high bond dissociation energy (BDE) makes hydrogen abstraction by the CYP450 oxo-iron species kinetically unfavorable.

Quantitative Comparison
ParameterLeucine Methyl Ester(S)-Cyclopropylglycine Methyl EsterImpact
Metabolic Site

-CH (Tertiary)
Cyclopropyl C-HOxidation Blocked
Bond Dissociation Energy ~96 kcal/mol~106 kcal/molIncreased Stability
LogP (Lipophilicity) ~1.5~1.1Improved Solubility
Conformational Freedom HighRestrictedSelectivity Boost

Synthetic Accessibility & Protocols

To utilize this building block effectively, one must ensure high enantiomeric purity. The (2S) isomer is the bioactive congener for most L-amino acid mimicry.

Enantioselective Synthesis via Enzymatic Resolution

While chemical asymmetric synthesis (e.g., Strecker) is possible, enzymatic resolution is the industry standard for scalability and cost-efficiency.

Protocol: Papain-Mediated Resolution of Racemic Methyl Ester

  • Principle: Papain (a cysteine protease) exhibits strict stereospecificity for the (S)-enantiomer of amino acid esters containing a hydrophobic side chain.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve racemic Methyl 2-amino-2-cyclopropylacetate (10 mmol) in a biphasic system of buffer (0.1 M Citrate/Phosphate, pH 6.0) and a co-solvent (e.g., 10% Dimethoxyethane) to enhance solubility.

  • Enzyme Addition: Add Papain (crude powder, ~1 g/100 mmol substrate) and L-Cysteine (activator) and EDTA (stabilizer).

  • Incubation: Stir vigorously at 25–30°C. Monitor pH; the hydrolysis releases acid, so maintain pH 6.0 using an autotitrator with 1N NaOH.

  • Termination: Stop reaction when NaOH consumption indicates 50% conversion (theoretical max for resolution).

  • Separation (Critical Step):

    • Phase 1: Extract the unreacted (R)-Methyl ester with Ethyl Acetate (3x). This leaves the (S)-acid in the aqueous phase.

    • Phase 2: Acidify the aqueous phase to pH 2.0 with HCl.

    • Phase 3: Extract the (S)-2-amino-2-cyclopropylacetic acid into Ethyl Acetate or n-Butanol.

  • Re-esterification (If Ester is required): Treat the isolated (S)-acid with Thionyl Chloride in Methanol (

    
    ) to regenerate Methyl (2S)-2-amino-2-cyclopropylacetate  in >99% ee.
    

SynthesisWorkflow Start Racemic Methyl 2-amino-2-cyclopropylacetate Enzyme Papain Hydrolysis (pH 6.0, 30°C) Start->Enzyme Sep Phase Separation Enzyme->Sep OrgPhase Organic Phase: (R)-Methyl Ester Sep->OrgPhase Extract w/ EtOAc AqPhase Aqueous Phase: (S)-Acid (Zwitterion) Sep->AqPhase Remains in Buffer ReEster Re-esterification (SOCl2 / MeOH) AqPhase->ReEster Isolate & React Final Target: Methyl (2S)-2-amino-2-cyclopropylacetate (>99% ee) ReEster->Final

Figure 2: Enzymatic resolution workflow for isolating the (S)-enantiomer with high optical purity.

Medicinal Chemistry Case Study: HCV NS3/4A Protease Inhibitors

The most authoritative application of cyclopropyl amino acids is in the design of Direct-Acting Antivirals (DAAs) for Hepatitis C.

The Design Logic

Inhibitors like Glecaprevir or Grazoprevir utilize a P1' cyclopropyl moiety (often vinyl-cyclopropyl, but the saturated analog is a key SAR probe).

  • Role of Methyl (2S)-2-amino-2-cyclopropylacetate: It serves as the P1 building block. The ester functionality allows for macrocyclization (forming the cyclic backbone) or C-terminal capping.

  • Mechanism: The cyclopropyl ring fills the S1 specificity pocket of the NS3 protease. Its rigidity ensures the inhibitor remains in the "bound" conformation even when free in solution, minimizing the entropic cost of binding ($ \Delta G = \Delta H - T\Delta S $).

Experimental Workflow: Peptide Coupling

To incorporate this building block into a peptidomimetic scaffold:

  • Activation: Dissolve N-protected amino acid (e.g., Boc-L-tert-Leucine) in DMF.

  • Coupling Agent: Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 min to activate the carboxylate.

  • Addition: Add Methyl (2S)-2-amino-2-cyclopropylacetate hydrochloride (1.0 eq).

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (removes unreacted amine), NaHCO3 (removes unreacted acid), and Brine.

  • Result: A dipeptide ester ready for either hydrolysis (LiOH) or N-terminal deprotection (TFA/HCl) for chain elongation.

References

  • Enzymatic Resolution & Synthesis

    • Title: Practical Syntheses of Both Enantiomers of Cyclopropylglycine.
    • Source:European Journal of Organic Chemistry.
    • URL:[Link]

  • Metabolic Stability & Bioisosteres

    • Title: Cyclopropyl Groups in Drug Discovery: A Review of Their Utility.
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Conformational Restriction

    • Title: Design and Synthesis of Conformationally Constrained Amino Acids.[1]

    • Source:Chemical Reviews.
    • URL:[Link]

  • HCV Protease Inhibitors (Application Context)

    • Title: Discovery of Glecaprevir (ABT-493): A Potent Pan-genotypic HCV NS3/4A Protease Inhibitor.
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

Technical Guide: Safety and Handling of Methyl (2S)-2-amino-2-cyclopropylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Identity

Methyl (2S)-2-amino-2-cyclopropylacetate is a conformationally restricted amino acid derivative used primarily as a chiral building block in the synthesis of peptidomimetics, antiviral agents, and NMDA receptor ligands. Its cyclopropyl side chain imposes specific steric constraints, making it valuable for locking peptide backbones into bioactive conformations.

However, this structural rigidity comes with specific handling challenges. The cyclopropyl ring introduces ring strain (~27.5 kcal/mol), and the


-proton is susceptible to abstraction, leading to potential racemization under basic conditions. This guide outlines the protocols to maintain both operator safety and compound integrity.
Chemical Profile
PropertySpecification
Chemical Name Methyl (2S)-2-amino-2-cyclopropylacetate hydrochloride
CAS Number 138326-68-8 (HCl salt); 768356-83-8 (Free base)
Molecular Formula C₆H₁₁NO₂[1][2][3] · HCl
Molecular Weight 165.62 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.
Chirality (S)-enantiomer (susceptible to racemization)

Hazard Identification & Risk Assessment

While not classified as an explosive or highly toxic substance, this compound presents specific risks related to its chemical reactivity and biological activity.

GHS Classification (HCl Salt)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
STOT - Single Exposure Category 3H335: May cause respiratory irritation.
Scientist’s Critical Note: Reactivity Hazards
  • Racemization Risk: The

    
    -proton adjacent to the ester and cyclopropyl group is acidic. Exposure to strong bases (e.g., Et₃N, DIPEA) in the absence of an electrophile can lead to enolization and subsequent loss of chiral purity.
    
  • Hydrolysis Sensitivity: As an amino acid methyl ester, the compound is prone to hydrolysis if exposed to atmospheric moisture, converting it to the zwitterionic free acid, which may precipitate or alter stoichiometry in coupling reactions.

  • Ring Strain: While the cyclopropyl group is kinetically stable in standard peptide coupling, avoid exposure to strong Lewis acids or radical initiators which could trigger ring-opening or rearrangement.

Storage & Stability Protocols

The stability of Methyl (2S)-2-amino-2-cyclopropylacetate is heavily dependent on its salt form and moisture protection.

Storage Matrix
ConditionProtocolRationale
Temperature 2°C to 8°C (Short term) -20°C (Long term)Low temperature retards ester hydrolysis and spontaneous racemization.
Atmosphere Inert Gas (Argon/Nitrogen) Essential to prevent moisture absorption. The HCl salt is hygroscopic.
Container Amber glass with Parafilm sealProtects from light (though not highly photosensitive) and ensures air-tight seal.
Form Store as HCl salt The free base is significantly less stable and prone to diketopiperazine formation (dimerization).

Safe Handling & Experimental Workflow

Engineering Controls & PPE
  • Engineering: All weighing and solubilization must be performed inside a certified chemical fume hood .

  • Respiratory: N95 or P100 respirator if handling micronized powder outside a hood (not recommended).

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double gloving recommended during solubilization.

  • Ocular: Chemical splash goggles.

Protocol: Solubilization & Coupling Preparation
  • Step 1: Allow the vial to warm to room temperature before opening to prevent condensation.

  • Step 2: Weigh quickly into a dry vessel.

  • Step 3: Dissolve in anhydrous solvent (DMF/DCM).

  • Step 4: Crucial: Add the base (e.g., DIPEA) only immediately before the coupling event. Prolonged exposure of the free amine to base promotes racemization.

Workflow Visualization

HandlingProtocol Start Start: Vial at -20°C Equilibrate Equilibrate to RT (Desiccator recommended) Start->Equilibrate Prevent Condensation Weigh Weigh in Fume Hood (Avoid humidity) Equilibrate->Weigh Solvent Dissolve in Anhydrous Solvent (DMF/DCM) Weigh->Solvent BaseAdd Add Base (DIPEA/NMM) *CRITICAL STEP* Solvent->BaseAdd Coupling Immediate Coupling Reaction BaseAdd->Coupling < 2 mins Racemization RISK: Racemization (If base contact > 5 mins w/o electrophile) BaseAdd->Racemization Delay > 5 mins

Caption: Workflow highlighting the critical time-window for base addition to prevent racemization of the sensitive cyclopropyl-alpha-center.

Emergency Response & Waste Disposal

Accidental Release Measures
  • Spill (Solid): Dampen with inert oil (e.g., mineral oil) to prevent dust generation, then sweep up. Do not use water initially as it creates a corrosive acidic sludge (HCl salt).

  • Skin Contact: Wash immediately with soap and copious water. The lipophilic nature of the ester facilitates skin permeation; monitor for irritation.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

Fire Fighting
  • Media: Dry chemical, CO₂, or alcohol-resistant foam.

  • Specific Hazards: Combustion may release Nitrogen Oxides (NOx), Hydrogen Chloride (HCl) gas, and Carbon Monoxide. The cyclopropyl ring contains significant potential energy; while not explosive, it burns hotter than corresponding aliphatic chains.

Waste Disposal
  • Classification: Hazardous Chemical Waste (Irritant).

  • Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not dispose of down the drain due to potential aquatic toxicity of amino acid esters.

Synthesis Context: Avoiding Common Pitfalls

When using Methyl (2S)-2-amino-2-cyclopropylacetate in peptide synthesis:

  • Coupling Reagents: Use HATU/HOAt or EDC/Oxyma for efficient coupling. The steric bulk of the cyclopropyl group can slow down reaction rates compared to Alanine or Glycine.

  • Deprotection:

    • Ester Hydrolysis: Use LiOH in THF/Water at 0°C. Avoid refluxing, which risks opening the cyclopropyl ring or racemization.

    • Enzymatic Route: For highest optical purity, use Papain or Alcalase for ester hydrolysis, as these enzymes are gentle and enantioselective, avoiding the harsh conditions of chemical saponification.

Degradation Pathway Logic

Degradation Compound Methyl (2S)-2-amino-2-cyclopropylacetate (Active) Hydrolysis Hydrolysis Product (Free Acid + MeOH) Compound->Hydrolysis + Moisture (Slow) Racemate Racemate ((R/S)-Mixture) Compound->Racemate + Base (Fast) Moisture Moisture/Water Base Strong Base (pH > 10)

Caption: Primary degradation pathways. Note that base-catalyzed racemization is a faster kinetic process than neutral hydrolysis.

References

  • Sigma-Aldrich. (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride Safety Data Sheet. Product No. F498372. Link

  • Larionov, O. V., & de Meijere, A. (2006). Practical Syntheses of Both Enantiomers of Cyclopropylglycine.[1][4] Advanced Synthesis & Catalysis, 348(9), 1071-1078. (Discusses racemization risks and enzymatic resolution).

  • PubChem. Methyl 2-amino-2-cyclopropylacetate hydrochloride (Compound).[3] CID 46863945.[3] National Library of Medicine. Link

  • Fluorochem. Safety Data Sheet: (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride.Link

  • Gagnon, A., et al. (2020). Mechanistic Insights into the Racemization of Fused Cyclopropyl Isoxazolines. (Contextualizes the acidity of alpha-protons in cyclopropyl systems).

Sources

Technical Guide: Derivatives of Methyl (2S)-2-amino-2-cyclopropylacetate

[1]

Executive Summary

Methyl (2S)-2-amino-2-cyclopropylacetate (also known as (S)-Cyclopropylglycine methyl ester ) is a critical non-proteinogenic amino acid scaffold in modern drug discovery. Unlike its proteinogenic counterpart (Leucine) or the backbone-constrained 1-aminocyclopropane-1-carboxylic acid (ACPC), this molecule features a cyclopropyl group strictly as a side chain.

This structural distinction confers unique physicochemical properties:

  • Thorpe-Ingold Effect: The cyclopropyl ring imposes significant conformational restriction on the

    
     torsion angle, pre-organizing the molecule for receptor binding.
    
  • Metabolic Shielding: The strained ring is resistant to CYP450-mediated hydroxylation compared to isopropyl or alkyl chains, extending in vivo half-life.

  • Lipophilicity Modulation: It offers a lipophilic bulk similar to isoleucine but with a distinct electronic profile due to the "double-bond character" of the cyclopropane ring.

This guide details the synthesis, chemical reactivity, and strategic derivatization of this core scaffold for high-value pharmaceutical applications.[1]

Part 1: Core Scaffold & Synthesis Strategies

Structural Specifications
  • IUPAC Name: Methyl (2S)-2-amino-2-cyclopropylacetate[2]

  • Common Name: (S)-Cyclopropylglycine methyl ester

  • Molecular Formula:

    
    
    
  • Chirality: (S)-enantiomer (corresponds to L-amino acids).

  • Key Pharmacophore: The cyclopropyl side chain acts as a rigid hydrophobic anchor.

Synthesis of the Chiral Core

Obtaining the enantiopure (S)-isomer is the primary bottleneck. Two industrial-grade pathways are dominant: Asymmetric Strecker Synthesis (scalable) and Enzymatic Resolution (high purity).

Workflow Diagram: Synthesis Pathways

SynthesisPathwaysStartCyclopropanecarbaldehydeStep1Asymmetric Strecker(Ellman's Sulfinamide)Start->Step1Inter1Sulfinimine IntermediateStep1->Inter1Step2Cyanation (TMSCN)Inter1->Step2Inter2Alpha-Amino NitrileStep2->Inter2Step3Pinner Reaction(MeOH/HCl)Inter2->Step3ProductMethyl (2S)-2-amino-2-cyclopropylacetateStep3->ProductHydrolysisAltStartRacemic N-AcetylCyclopropylglycineEnzymeAcylase I (Aspergillus)AltStart->EnzymeEnzyme->ProductSelective Deacetylationof (S)-isomer

Figure 1: Comparative synthetic routes for the generation of the enantiopure core.

Part 2: Strategic Derivatization

The utility of Methyl (2S)-2-amino-2-cyclopropylacetate lies in its ability to serve as a "chiral junction" in peptidomimetics. Derivatization focuses on three vectors: N-terminus capping (potency tuning), C-terminus transformation (warhead installation), and Heterocycle formation (bioisosteres).

Vector A: N-Terminus Modifications (Ureas & Amides)

In HCV protease inhibitors and BACE1 inhibitors, the free amine is rarely left exposed. It is typically capped to fill the S2/S3 pockets of the target enzyme.

  • Urea Formation: Reaction with isocyanates yields urea derivatives, crucial for hydrogen bond networking in active sites.

  • Sulfonamidation: Reaction with sulfonyl chlorides provides metabolic stability and unique geometry.

Vector B: C-Terminus Transformations (Warheads)

The methyl ester is a "masked" electrophile. Converting it allows for the installation of pharmacologically active "warheads."

Derivative ClassReagent/ConditionApplicationMechanism
(S)-Cyclopropylglycinol

/ THF
BACE1 InhibitorsTransition-state mimicry
Cyclopropyl-Aldehyde DIBAL-H (-78°C)Cysteine Protease InhibitorsReversible covalent binding
Weinreb Amide

,

Ketone synthesis precursorStable intermediate for SAR
Hydrazide

Heterocycle precursorPrecursor to 1,3,4-oxadiazoles
Vector C: Heterocyclic Bioisosteres

Cyclization of the amino acid backbone creates rigid scaffolds that improve oral bioavailability.

Workflow Diagram: Derivatization Tree

DerivatizationCoreMethyl (2S)-2-amino-2-cyclopropylacetateN_ModN-TerminusModificationCore->N_ModC_ModC-TerminusTransformationCore->C_ModCyclicHeterocycleFormationCore->CyclicUreasPeptidyl Ureas(HCV Inhibitors)N_Mod->UreasIsocyanatesAlcoholsAmino Alcohols(Transition State Mimics)C_Mod->AlcoholsLiBH4 Red.OxazolesOxazoles/Oxadiazoles(Amide Isosteres)Cyclic->OxazolesDehydrative Cyclization

Figure 2: Strategic derivatization vectors for medicinal chemistry campaigns.

Part 3: Experimental Protocols

Protocol 3.1: Synthesis of N-Boc-(S)-Cyclopropylglycine Methyl Ester

A standard protection step required before C-terminal modification.

Reagents:

  • Methyl (2S)-2-amino-2-cyclopropylacetate HCl (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)
    
  • Triethylamine (

    
    ) (2.5 eq)
    
  • Dichloromethane (DCM) (anhydrous)[3]

Methodology:

  • Preparation: Suspend the amino ester HCl salt (10 mmol) in anhydrous DCM (50 mL) under

    
     atmosphere.
    
  • Basification: Cool to 0°C. Add

    
     dropwise. The suspension should clear as the free base is liberated.
    
  • Addition: Add

    
     (dissolved in 5 mL DCM) dropwise over 10 minutes.
    
  • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (ninhydrin stain; disappearance of free amine).

  • Workup: Wash with 1M citric acid (2x), sat.

    
     (2x), and brine. Dry over 
    
    
    .
  • Purification: Concentrate in vacuo. The product is usually a clear oil that crystallizes upon standing.

    • Validation:

      
       NMR should show a sharp singlet at ~1.44 ppm (Boc) and characteristic cyclopropyl multiplets at 0.3–0.6 ppm.
      
Protocol 3.2: Reduction to (S)-2-(Boc-amino)-2-cyclopropylethanol

Crucial for generating transition-state mimics.

Reagents:

  • N-Boc-(S)-cyclopropylglycine methyl ester (1.0 eq)

  • Lithium Borohydride (

    
    ) (2.0 eq)
    
  • THF (anhydrous)

Methodology:

  • Setup: Dissolve the N-Boc ester in anhydrous THF (0.2 M concentration). Cool to 0°C.

  • Reduction: Add

    
     (2M in THF) dropwise. Caution: Gas evolution (
    
    
    ).
  • Stirring: Allow to warm to RT and stir for 12 hours.

  • Quench: Cool to 0°C. Carefully add sat.

    
     dropwise until bubbling ceases.
    
  • Extraction: Extract with Ethyl Acetate (3x).

  • Result: Yields the primary alcohol. This intermediate prevents racemization compared to using stronger hydrides like

    
     on the free amino ester.
    

Part 4: Scientific Integrity & Applications

Causality in Experimental Choices
  • Why Methyl Ester? The methyl ester is chosen over the ethyl or benzyl ester for early-stage SAR because it balances stability with ease of hydrolysis (LiOH/THF/Water) and has a lower molecular weight, keeping the fragment efficiency high.

  • Why (S)-Configuration? The (S)-enantiomer mimics the natural L-amino acid stereochemistry recognized by most biological proteases and receptors. The (R)-enantiomer is typically used only as a negative control or to induce turn structures in peptides.

Case Study: HCV Protease Inhibitors

In the development of second-generation HCV NS3/4A protease inhibitors, the P1 residue is critical. While vinyl-ACCA is common, (S)-cyclopropylglycine derivatives have been utilized to probe the S1 pocket's depth. The cyclopropyl group fills the hydrophobic pocket without the entropic penalty of a flexible alkyl chain (like norleucine), resulting in sub-nanomolar affinities [1].

Self-Validating Systems

When synthesizing these derivatives, the Cyclopropyl Proton NMR Signature is a built-in validation tool.

  • Diagnostic Signal: The cyclopropyl methylene protons appear as complex multiplets between

    
     0.2 and 0.7 ppm.
    
  • Integrity Check: If the ring opens (e.g., during harsh acidic hydrolysis), these high-field signals disappear, replaced by olefinic or aliphatic signals downfield. This allows for rapid "Go/No-Go" decision-making without mass spectrometry.

References

  • Llinàs-Brunet, M., et al. (2004). "Structure-Activity Relationships of alpha-Ketoamide Inhibitors of Hepatitis C Virus NS3 Protease." Journal of Medicinal Chemistry, 47(7), 1605-1608. Link

  • Wipf, P., & Hecht, K. (2005). "Cyclopropyl-amino acids in peptide synthesis and modification." Advances in Amino Acid Mimetics and Peptidomimetics, 1, 1-24.
  • Gao, J., et al. (2016). "Asymmetric Synthesis of (S)-Cyclopropylglycine Derivatives via Sulfinimines." Organic Letters, 18(11), 2640-2643.
  • PubChem. "Methyl 2-amino-2-cyclopropylacetate."[2] National Library of Medicine. Link

Methodological & Application

Application Note: High-Fidelity Incorporation of Methyl (2S)-2-amino-2-cyclopropylacetate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl (2S)-2-amino-2-cyclopropylacetate (Cyclopropylglycine methyl ester) is a critical precursor for introducing conformational constraints into peptide backbones. The cyclopropyl side chain, acting as a


-branched amino acid analog, severely restricts rotation around the 

(

) and

(

) bonds. This restriction is utilized to stabilize

-turns, enhance metabolic stability against proteolytic degradation, and lock bioactive conformations.

However, this molecule presents two specific challenges in Solid-Phase Peptide Synthesis (SPPS):

  • Chemical Form: It is supplied as a methyl ester , which is chemically inert to standard SPPS coupling and must be converted to the free acid form (Fmoc-Cpg-OH) prior to loading.

  • Steric Hindrance & Racemization: The bulk of the cyclopropyl group adjacent to the

    
    -carbon mimics the steric difficulty of Valine or Isoleucine but with a higher propensity for racemization (similar to Phenylglycine) due to the electronic properties of the cyclopropyl ring.
    

This guide provides a validated workflow to convert the methyl ester precursor into a synthesis-ready building block and protocols for its high-yield, racemization-free incorporation into peptides.

Pre-Synthesis Preparation: Building Block Generation

Objective: Convert Methyl (2S)-2-amino-2-cyclopropylacetate to Fmoc-(2S)-cyclopropylglycine-OH (Fmoc-Cpg-OH) .

Note: Direct hydrolysis of Fmoc-protected methyl esters often leads to Fmoc cleavage. The most robust pathway is Hydrolysis first, then Protection.

Protocol A: Saponification and Fmoc-Protection

Reagents: LiOH


H

O, THF, 1,4-Dioxane, Fmoc-OSu, NaHCO

.
  • Ester Hydrolysis:

    • Dissolve 10 mmol of Methyl (2S)-2-amino-2-cyclopropylacetate (HCl salt) in 30 mL of THF/Water (1:1).

    • Add 2.5 equiv. of LiOH

      
      H
      
      
      
      O at 0°C.
    • Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of ester).

    • Critical Step: Carefully neutralize to pH 7 with 1M HCl. Do not acidify further yet (to keep the amine nucleophilic for the next step).

    • Concentrate in vacuo to remove THF.

  • Fmoc Protection:

    • Redissolve the crude amino acid in 25 mL Water/1,4-Dioxane (1:1).

    • Add 2.0 equiv. of NaHCO

      
      .
      
    • Add 1.1 equiv. of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) dropwise dissolved in Dioxane.

    • Stir overnight at RT.

  • Work-up:

    • Acidify the solution to pH 2–3 with 1M HCl (The product will precipitate or form an oil).

    • Extract 3x with Ethyl Acetate.

    • Wash organic layer with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Purification: Recrystallize from EtOAc/Hexane to ensure high enantiomeric purity.

SPPS Protocol: Coupling and Elongation

Challenge: The cyclopropyl group creates significant steric shielding. Standard carbodiimide couplings (DIC/Oxyma) may be too slow, leading to deletion sequences. However, highly basic conditions with uronium salts (HBTU/DIPEA) risk racemizing the sensitive C


-proton.

Solution: Use HATU for speed, paired with 2,4,6-Collidine (TMP) instead of DIPEA to suppress racemization.

Table 1: Coupling Reagent Compatibility Matrix
ParameterStandard (Alanine/Glycine)Optimized for (2S)-CyclopropylglycineReason
Activator HBTU or HCTUHATU or COMU Higher reactivity for hindered

-branched analogs.
Base DIPEA (Diisopropylethylamine)2,4,6-Collidine (TMP)Weaker base (pKa ~7.4 vs 10.5) minimizes proton abstraction at C

.
Solvent DMFDMF or NMP NMP improves swelling for difficult sequences.
Coupling Time 30–45 min2 x 60 min (Double Couple)Ensures completion despite steric hindrance.
Temperature RT or 50°CRoom Temperature Heat increases racemization risk for Cpg significantly.
Step-by-Step Incorporation Protocol
1. Resin Selection & Loading[1][2][3]
  • Resin: Use 2-Chlorotrityl Chloride (2-CTC) resin if Cpg is the C-terminal residue. This resin minimizes racemization during loading due to its steric bulk and mild cleavage conditions.

  • Loading Protocol:

    • Swell 2-CTC resin in dry DCM (30 min).

    • Dissolve Fmoc-Cpg-OH (1.2 equiv) + DIPEA (4 equiv) in DCM.

    • Add to resin; shake for 2 hours.

    • Cap unreacted sites with MeOH (1 mL) for 20 min.

2. Chain Elongation (The Cpg Cycle)

This cycle applies when coupling Fmoc-Cpg-OH to the growing chain.

  • Fmoc Deprotection:

    • Treat resin with 20% Piperidine in DMF (2 x 5 min).[1]

    • Note: Add 0.1M HOBt to the deprotection cocktail if aspartimide formation is suspected in the sequence.

  • Wash: DMF (5 x 1 min).

  • Activation & Coupling (The Critical Step):

    • Pre-activation: Dissolve Fmoc-Cpg-OH (4 equiv) and HATU (3.9 equiv) in minimal DMF.

    • Add 2,4,6-Collidine (8 equiv). Do not let sit > 2 minutes.

    • Coupling: Add immediately to the resin.

    • Agitate for 60 minutes at RT.

  • Re-Coupling (Recommended):

    • Drain and repeat step 3 with fresh reagents for another 60 minutes.

  • Capping:

    • Ac

      
      O / Pyridine / DMF solution (5 min) to terminate any unreacted chains.
      
3. Elongation After Cpg

When coupling the next amino acid onto the N-terminus of the Cpg residue:

  • The amine of Cpg is sterically hindered.[4]

  • Use HATU/HOAt or PyAOP for the incoming amino acid.

  • Extend coupling time to 2 hours.

Visual Workflows

Diagram 1: Pre-Synthesis Processing & SPPS Workflow

G Start Methyl (2S)-2-amino- 2-cyclopropylacetate (Starting Material) Hydrolysis Hydrolysis (LiOH, THF/H2O) Start->Hydrolysis Saponification Fmoc Fmoc Protection (Fmoc-OSu, NaHCO3) Hydrolysis->Fmoc Amine Protection BuildingBlock Fmoc-(S)-Cpg-OH (Ready for SPPS) Fmoc->BuildingBlock Purification SPPS_Load Resin Loading (2-CTC Resin) BuildingBlock->SPPS_Load If C-Terminal SPPS_Cycle Peptide Elongation (HATU/Collidine) BuildingBlock->SPPS_Cycle If Internal SPPS_Load->SPPS_Cycle Cleavage TFA Cleavage (Cocktail K) SPPS_Cycle->Cleavage

Caption: Workflow converting the methyl ester precursor to a synthesis-ready Fmoc-amino acid, followed by SPPS integration.

Diagram 2: Steric Coupling Mechanism & Racemization Control

Coupling cluster_0 Racemization Risk Zone Base Base Selection Proton Alpha-Proton Abstraction Base->Proton If pKa too high Reagents Fmoc-Cpg-OH + HATU Base->Reagents Racemization Racemization (D-Isomer) Proton->Racemization ActiveEster OAt-Active Ester (High Reactivity) Reagents->ActiveEster Collidine 2,4,6-Collidine (Sterically Hindered Base) Collidine->Base Recommended DIPEA DIPEA (Strong Base) DIPEA->Base Avoid Coupling Nucleophilic Attack by Resin-Amine ActiveEster->Coupling Steric Barrier Overcome by HATU

Caption: Mechanistic logic for selecting Collidine over DIPEA to prevent alpha-proton abstraction while maintaining HATU activation.

Quality Control & Troubleshooting

Racemization Analysis (Mandatory)

Because cyclopropylglycine is prone to racemization, you must validate the optical purity of your final peptide.

  • Method: Marfey’s Reagent (FDAA) derivatization.

  • Protocol: Hydrolyze a small aliquot of the peptide (6N HCl, 110°C, 24h). Derivatize with FDAA. Analyze via C18 HPLC. Compare against standards of L-Cpg and D-Cpg.

  • Acceptance Criteria: < 1.0% D-isomer content.

Cleavage Cocktail

The cyclopropyl ring is generally stable to TFA, but cation scavengers are essential to prevent alkylation of the ring or opening by sensitive side chains (e.g., Trp).

  • Recommended Cocktail: 92.5% TFA / 2.5% TIS (Triisopropylsilane) / 2.5% H

    
    O / 2.5% DODT (if Cys/Met present).
    
  • Time: 2–3 hours at RT.

References

  • Larionov, O. V., & de Meijere, A. (2006). Practical Syntheses of Both Enantiomers of Cyclopropylglycine. Advanced Synthesis & Catalysis.

  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. (Applied to Cpg due to structural similarity).

  • CEM Corporation. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Steinauer, R., et al. (2022). Effects of Conformational Constraint on Peptide Solubility Limits. Biomacromolecules.

Sources

Application Note: High-Efficiency Amide Coupling of Methyl (2S)-2-amino-2-cyclopropylacetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists working with Methyl (2S)-2-amino-2-cyclopropylacetate (CAS: 104660-83-1, or similar salts). It addresses the specific synthetic challenges posed by the


-cyclopropyl group , utilizing field-proven protocols to maximize yield and optical purity.

Part 1: Strategic Analysis & Core Challenges

The Molecule

Methyl (2S)-2-amino-2-cyclopropylacetate is a conformationally restricted


-amino acid ester. It serves as a critical building block for introducing metabolic stability (blocking metabolic degradation via the cyclopropyl ring) and rigidifying peptide backbones.
The Challenge: "Cyclopropylic Strain" & Steric Hindrance

While the amine is primary, the adjacent cyclopropyl ring exerts significant steric bulk, often compared to


-disubstituted amino acids (like Aib) or 

-branched amino acids (like Valine).
  • Nucleophilicity: The steric bulk retards the rate of nucleophilic attack on the activated carboxylic acid.

  • Racemization Risk: While the amine component is generally configurationally stable, the slow reaction rate requires prolonged exposure to basic conditions, which can lead to epimerization of the coupling partner (the carboxylic acid) or, less commonly, base-catalyzed proton abstraction of the cyclopropyl glycine itself.

  • Ring Stability: The cyclopropyl ring is stable under basic coupling conditions but can be sensitive to strong Lewis acids or vigorous hydrogenation.

Reagent Selection Strategy
PriorityReagent SystemRationale
1. Gold Standard HATU / HOAt / DIPEA Fast kinetics are essential to overcome the steric barrier of the cyclopropyl group. The HOAt moiety provides anchimeric assistance (neighboring group effect), accelerating the reaction 10-100x over HOBt.
2. Process/Scale T3P (Propylphosphonic Anhydride) Low epimerization risk and easy aqueous workup. Ideal for multi-gram scales where removing tetramethylurea (HATU byproduct) is difficult.
3. Cost-Effective IBCF (Isobutyl Chloroformate) Mixed anhydride method. Effective but requires strict temperature control (-15°C) to prevent urethane formation.

Part 2: Experimental Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Recommended for medicinal chemistry scales (10 mg – 5 g) and difficult couplings.

Reagents:

  • Amine: Methyl (2S)-2-amino-2-cyclopropylacetate HCl (1.0 equiv)

  • Acid: N-Protected Amino Acid / Carboxylic Acid (1.1 – 1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)

  • Solvent: DMF (Anhydrous) or DMAc (0.1 – 0.2 M concentration)

Step-by-Step Workflow:

  • Preparation: Dry the amine salt and acid in a vacuum desiccator/manifold for 1 hour prior to use.

  • Activation: Dissolve the Acid and HATU in anhydrous DMF under Nitrogen/Argon. Stir for 2 minutes to form the activated OAt-ester.

    • Note: Pre-activation is crucial. The solution should turn slightly yellow.

  • Neutralization: In a separate vial, dissolve the Amine HCl salt in minimal DMF and add DIPEA .

    • Critical: Ensure the amine is fully dissolved and neutralized before addition.

  • Coupling: Add the Amine/Base solution to the Activated Acid solution dropwise.

  • Reaction: Stir at room temperature (RT) for 2–4 hours.

    • Monitoring: Check by LC-MS. If conversion is <80% after 4 hours, add 0.2 equiv more HATU/Base. Do not heat above 40°C to avoid racemization.

  • Workup: Dilute with EtOAc (10x reaction volume). Wash sequentially with:

    • 5% LiCl (aq) (removes DMF)

    • 1M HCl or 5% Citric Acid (removes unreacted amine/base)

    • Sat. NaHCO₃ (removes unreacted acid)

    • Brine.[1]

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Flash chromatography (Hex/EtOAc).

Protocol B: The "Low-Epimerization" Method (T3P)

Recommended for scale-up (>5 g) or when the acid partner is highly prone to racemization (e.g., Cysteine, Histidine).

Reagents:

  • Amine: Methyl (2S)-2-amino-2-cyclopropylacetate HCl (1.0 equiv)

  • Acid: Carboxylic Acid (1.1 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Step-by-Step Workflow:

  • Mix: Charge the reaction vessel with Amine salt , Acid , and Solvent .

  • Base Addition: Cool to 0°C. Add Pyridine (or DIPEA) dropwise. Stir for 10 mins.

  • Coupling: Add T3P solution slowly over 5–10 minutes.

    • Why? T3P is less reactive than HATU but generates a highly stable cyclic anhydride intermediate that resists epimerization.

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

    • Note: T3P kinetics are slower; overnight reaction is standard.

  • Workup: The beauty of T3P is the water solubility of its byproducts.[2]

    • Add water directly to the reaction mixture.

    • Separate layers. Wash organic layer with 0.5M HCl, then NaHCO₃, then Brine.

  • Isolation: Evaporate solvent. Often yields pure product without chromatography.

Part 3: Visualization & Logic

Decision Matrix for Reagent Selection

The following logic tree guides the chemist to the optimal protocol based on substrate properties.

CouplingLogic Start Start: Methyl (2S)-2-amino-2-cyclopropylacetate CheckAcid Analyze Acid Partner Start->CheckAcid IsHindered Is Acid Hindered? (e.g., Aib, N-Me, Val) CheckAcid->IsHindered IsRacemizable Is Acid Racemization Prone? (e.g., Cys, His, Phg) IsHindered->IsRacemizable No HATU PROTOCOL A: HATU/HOAt (Fastest, High Yield) IsHindered->HATU Yes (Steric Clash) Scale Scale of Reaction IsRacemizable->Scale No T3P PROTOCOL B: T3P (Low Epimerization, Clean Workup) IsRacemizable->T3P Yes (Protect Chirality) Scale->T3P > 5 grams EDC Standard EDC/HOBt (Only for simple acids) Scale->EDC < 5 grams (Simple)

Figure 1: Decision matrix for selecting the optimal coupling reagent based on the steric and electronic properties of the acid partner.

Mechanism of Steric Management (HATU)

Why does HATU work where EDC fails for cyclopropyl amines?

HATU_Mechanism cluster_0 The 'HOAt Effect' Step1 Acid + HATU Intermediate OAt-Active Ester (7-azabenzotriazole) Step1->Intermediate Fast Activation Transition Pre-organized Transition State (H-bond assistance) Intermediate->Transition Pyridine N assists Amine approach Product Amide Bond (Cyclopropyl-AA) Transition->Product Overcomes Sterics

Figure 2: The 7-aza nitrogen in HATU/HOAt provides anchimeric assistance (neighboring group participation), stabilizing the transition state and allowing the bulky cyclopropyl amine to attack the carbonyl carbon efficiently.

Part 4: Quality Control & Troubleshooting

Racemization Check

The (S)-configuration of the cyclopropyl glycine is robust, but the acid partner is at risk.

  • Method: Chiral HPLC or SFC.

  • Column: Chiralpak AD-H or OD-H are standard starting points.

  • Standard: Synthesize the intentional diastereomer (using the (R)-acid or racemic acid) to establish the separation method.

Common Issues Table
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Steric hindrance of Cyclopropyl group.Switch from EDC/HOBt to HATU or PyAOP . Increase reaction time to 24h.
Epimerization (Doublet peaks) Base-catalyzed proton abstraction.Use T3P with Pyridine (weaker base than DIPEA). Lower Temp to 0°C.
Ring Opening Strong acid exposure.[1]Avoid TFA during workup. If deprotecting Boc later, use HCl/Dioxane or scavengers (TES).
Precipitation Urea byproduct insolubility.Switch to T3P (water soluble byproducts) or dilute DMF reaction.

References

  • BenchChem. (2025).[3] Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. Retrieved from

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. (Review of T3P scalability).
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt).[3] A new highly efficient peptide coupling additive.[4] Journal of the American Chemical Society.[5] (Foundational text on HOAt/HATU for hindered amines).

  • Bachem. (2024).[4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • Sigma-Aldrich. (2023). Peptide Coupling Reagents Guide: In-situ activating reagents. Retrieved from

Sources

Application Note: Protecting Group Strategies for Methyl (2S)-2-amino-2-cyclopropylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

Methyl (2S)-2-amino-2-cyclopropylacetate (often abbreviated as (S)-Cpg-OMe ) is a critical non-canonical amino acid building block. The cyclopropyl group provides unique conformational constraints and metabolic stability to peptide backbones, making it highly valuable in drug discovery (e.g., HCV protease inhibitors, GPCR ligands).

However, the integration of (S)-Cpg-OMe into synthetic workflows presents specific challenges:

  • Steric Hindrance: The bulk of the cyclopropyl group adjacent to the

    
    -carbon retards coupling rates.
    
  • Racemization Risk: While less prone to racemization than phenylglycine (Phg), the steric strain and electronic properties of the cyclopropyl ring can facilitate oxazolone formation during activation or base-mediated epimerization during ester hydrolysis.

  • Chemostability: The cyclopropyl ring is generally stable to standard TFA (acid) and piperidine (base) conditions but can be sensitive to vigorous hydrogenolysis or extremely strong Lewis acids.

This guide details the two primary orthogonal protection strategies (Fmoc/tBu and Boc/Bzl ) and provides validated protocols for handling the methyl ester moiety.

Strategic Decision Matrix

FeatureFmoc Strategy (Base Labile)Boc Strategy (Acid Labile)Cbz Strategy (Hydrogenolysis)
Primary Utility Solid-Phase Peptide Synthesis (SPPS)Solution Phase / Scale-upOrthogonal Side-chain Protection
Reagents Fmoc-OSu /


/

Cbz-Cl /

Deprotection 20% Piperidine in DMFTFA / DCM

/ Pd-C
Cyclopropyl Stability High (Stable to base)High (Stable to TFA)Moderate (Ring opening risk with active catalysts)
Racemization Risk Moderate (during activation)Low (during deprotection)Low
Recommendation:
  • For SPPS: Use Fmoc protection.[1][2][3][4][5][6] It avoids repetitive acid treatments that might degrade other sensitive moieties.

  • For Solution Phase: Use Boc protection.[7] The crystalline nature of Boc-Cpg intermediates often simplifies purification.

Detailed Protocols

Protocol A: N-Fmoc Protection of (S)-Cpg-OMe

Target: Preparation of Fmoc-(S)-Cpg-OMe for subsequent hydrolysis or solution coupling.

Reagents:

  • Methyl (2S)-2-amino-2-cyclopropylacetate hydrochloride (1.0 equiv)

  • 9-Fluorenylmethoxycarbonyl succinimide (Fmoc-OSu) (1.1 equiv)

  • Sodium Bicarbonate (

    
    ) (2.5 equiv)
    
  • Solvent: 1:1 Acetone/Water or Dioxane/Water

Step-by-Step Methodology:

  • Dissolution: Dissolve the amino ester HCl salt in water (

    
     concentration). Add 
    
    
    
    slowly to neutralize the salt and establish a pH of ~8.5.
  • Addition: Dissolve Fmoc-OSu in acetone (equal volume to water). Add this solution dropwise to the amino ester mixture over 30 minutes at

    
    .
    
    • Expert Insight: Do not use Fmoc-Cl. It is too reactive and can lead to dipeptide formation or racemization. Fmoc-OSu is milder and suppresses side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[8]

  • Workup:

    • Evaporate acetone under reduced pressure (keep bath

      
      ).
      
    • Acidify the remaining aqueous suspension to pH 3 with

      
       (Caution: 
      
      
      
      evolution).
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash organics with Brine, dry over

      
      .
      
  • Purification: Recrystallize from EtOAc/Hexane.

Protocol B: Controlled Hydrolysis of Methyl Ester (Saponification)

Critical Step: Converting Fmoc-(S)-Cpg-OMe to Fmoc-(S)-Cpg-OH without racemization.

The Challenge: Methyl esters of sterically hindered or electron-donating


-amino acids can racemize via enolization under strong basic conditions.

Optimized Protocol (Lithium Hydroxide Method):

  • Setup: Dissolve Fmoc-(S)-Cpg-OMe (1.0 equiv) in THF/Water (3:1) at

    
    .[4]
    
  • Reagent: Add

    
     (
    
    
    
    equiv,
    
    
    aqueous solution) dropwise.
    • Why LiOH? Lithium is less basic/nucleophilic than Sodium or Potassium, reducing the rate of proton abstraction at the

      
      -carbon.
      
  • Monitoring: Stir at

    
    . Do not heat.  Monitor consumption of ester by HPLC. Reaction typically takes 2–4 hours.
    
  • Quench: Immediately upon completion, acidify to pH 2-3 with cold

    
    .
    
  • Isolation: Extract with EtOAc. Verify optical purity via Chiral HPLC (e.g., Chiralpak AD-H column).

Visualization of Workflows

DOT Diagram: Protection & Deprotection Logic Flow

ProtectionStrategy Start Methyl (2S)-2-amino-2-cyclopropylacetate (HCl Salt) Decision Select Strategy Start->Decision Fmoc_Route Fmoc Strategy (SPPS Standard) Decision->Fmoc_Route Base Labile Req. Boc_Route Boc Strategy (Solution Phase) Decision->Boc_Route Acid Labile Req. Fmoc_Prot Protection: Fmoc-OSu, NaHCO3 (pH 8.5, 0°C) Fmoc_Route->Fmoc_Prot Fmoc_Hydrolysis Ester Hydrolysis: LiOH, THF/H2O, 0°C (Critical: Avoid Racemization) Fmoc_Prot->Fmoc_Hydrolysis Fmoc_Product Fmoc-(S)-Cpg-OH Ready for Coupling Fmoc_Hydrolysis->Fmoc_Product Boc_Prot Protection: Boc2O, NaOH (Dioxane/H2O) Boc_Route->Boc_Prot Boc_Hydrolysis Ester Hydrolysis: Enzymatic (Papain) OR LiOH (Cold) Boc_Prot->Boc_Hydrolysis Boc_Product Boc-(S)-Cpg-OH Boc_Hydrolysis->Boc_Product

Caption: Decision tree for protecting group selection, highlighting the critical hydrolysis step for Fmoc derivatives to prevent racemization.

Troubleshooting & Critical Parameters

Table 1: Stability Profile of Cyclopropylglycine (Cpg)
ConditionStabilityNotes
50% TFA / DCM Stable Standard Boc removal conditions. No ring opening observed.
20% Piperidine / DMF Stable Standard Fmoc removal. Extended exposure (>24h) may risk slow racemization.

/ Pd-C (1 atm)
Generally Stable Safe for Cbz removal. High pressure or Pt catalysts may induce ring opening (hydrogenolysis).
Strong Acid (HBr/AcOH) Unstable Risk of ring opening to linear alkene/halo-alkane derivatives.
Strong Base (NaOH, Heat) Risk High risk of racemization at

-carbon.
Racemization Mitigation During Coupling

When coupling Fmoc-(S)-Cpg-OH to a growing peptide chain:

  • Avoid: Standard HBTU/DIEA if the coupling is expected to be slow (>1 hour).

  • Use: DIC / Oxyma Pure or COMU / TMP . These reagents maintain a slightly acidic to neutral micro-environment during activation, suppressing oxazolone formation.

  • Pre-activation: Minimize pre-activation time. Add the base only when ready to add the amino acid to the resin.

References

  • Larionov, O. V., et al. (2006). "Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2-Cyclopropyl-2-N-Boc-iminoacetate." Advanced Synthesis & Catalysis. Link

  • Weterings, J., et al. (2023). "Evaluation of acid-labile protecting groups in SPPS." ResearchGate.[1][6] Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[9][2][3][4][5][6][7] Chemical Reviews. Link

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience.
  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

Sources

Application Notes and Protocols: Fmoc-Protection of Methyl (2S)-2-amino-2-cyclopropylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fmoc-Protected Cyclopropyl Amino Acids

In the landscape of modern drug discovery and peptide science, the incorporation of non-canonical amino acids is a cornerstone strategy for developing novel therapeutics with enhanced potency, stability, and conformational rigidity. Among these, cyclopropyl amino acids are of particular interest due to their unique stereochemical and electronic properties, which can impart significant metabolic stability and enforce specific peptide backbone conformations. The (2S)-2-amino-2-cyclopropylacetate scaffold is a valuable building block in this regard.

Protecting the α-amino group is a critical step to enable its use in stepwise peptide synthesis. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the preferred choice for this purpose in solid-phase peptide synthesis (SPPS) due to its remarkable stability under acidic conditions and its facile cleavage under mild basic conditions.[1] This orthogonality allows for the selective deprotection of the N-terminus while acid-labile side-chain protecting groups remain intact.[2] This document provides a detailed protocol for the Fmoc-protection of methyl (2S)-2-amino-2-cyclopropylacetate, underpinned by a discussion of the reaction mechanism and the rationale behind the experimental design.

Chemical Principles and Mechanism

The Fmoc protection of an amine is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the Fmoc-reagent.[3] The most commonly used reagents for this transformation are 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu).

  • Fmoc-Cl: This reagent is highly reactive, leading to rapid protection. However, it is sensitive to moisture and can hydrolyze to form 9-fluorenemethanol, which can complicate purification.[3][4] The reaction with Fmoc-Cl liberates hydrochloric acid (HCl), which must be neutralized by a base to drive the reaction to completion.[3]

  • Fmoc-OSu: While slightly less reactive than Fmoc-Cl, Fmoc-OSu is a stable, crystalline solid that is less susceptible to hydrolysis, often resulting in cleaner reactions and higher yields. The reaction with Fmoc-OSu releases N-hydroxysuccinimide (NHS), which is water-soluble and easily removed during workup.

The choice between Fmoc-Cl and Fmoc-OSu often depends on the specific substrate and the desired reaction conditions. For the protection of an amino acid ester like methyl (2S)-2-amino-2-cyclopropylacetate, which may be sensitive to harsh conditions, Fmoc-OSu is often the preferred reagent.

The reaction is typically performed under Schotten-Baumann conditions, which involve a biphasic system of an organic solvent (like dioxane or acetone) and an aqueous basic solution (such as sodium bicarbonate or sodium carbonate).[3] The base serves to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the acidic byproduct of the reaction.

Experimental Workflow Diagram

Fmoc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve_aa Dissolve Methyl (2S)-2-amino-2-cyclopropylacetate in Dioxane/Water start->dissolve_aa add_base Add Sodium Bicarbonate to Amino Acid Solution dissolve_aa->add_base dissolve_fmoc Dissolve Fmoc-OSu in Dioxane add_fmoc Add Fmoc-OSu Solution (Slowly) dissolve_fmoc->add_fmoc cool_aa Cool Amino Acid Solution to 0-5 °C cool_aa->add_fmoc add_base->cool_aa react Stir at Room Temperature (Overnight) add_fmoc->react dilute Dilute with Water react->dilute wash_ether Wash with Diethyl Ether dilute->wash_ether acidify Acidify Aqueous Layer (pH 2-3 with dil. HCl) wash_ether->acidify extract Extract with Ethyl Acetate acidify->extract dry_purify Dry, Concentrate & Purify (e.g., Recrystallization) extract->dry_purify end Fmoc-protected Product dry_purify->end

Sources

peptide bond formation with sterically hindered cyclopropyl amino acids

Application Note: Peptide Bond Formation with Sterically Hindered Cyclopropyl Amino Acids (Ac c)

Audience:

Executive Summary

Incorporating 1-aminocyclopropanecarboxylic acid (Ac





Mechanistic Challenges & Strategy

The core difficulty in coupling Ac

Tetrahedral Intermediate Instability

  • Electronic Deactivation: The amine of Ac

    
    c is less nucleophilic due to the 
    
    
    -character of the cyclopropyl ring.
  • Steric Shielding: The electrophilic carbonyl carbon of an activated Ac

    
    c ester is shielded from incoming nucleophiles.
    
  • Side Reaction Dominance: Because the desired coupling is slow, competing side reactions—specifically guanidinylation (with uronium salts) and hydrolysis —dominate.

Visualization: Activation Pathways

The following diagram illustrates the decision logic and mechanistic pathways for activating Ac

Ac3c_Activation_PathwaysStartFmoc-Ac3c-OH CouplingStandardStandard Coupling(HBTU/DIC)Start->StandardAvoidTier1Tier 1: HATU/HOAt(Optimized Active Ester)Start->Tier1Moderate Difficulty(Ac3c-Gly, Ac3c-Ala)Tier2Tier 2: TFFH(Acid Fluoride)Start->Tier2High Difficulty(Ac3c-Ac3c, Ac3c-Aib)Tier3Tier 3: BTC(Acid Chloride)Start->Tier3Extreme Difficulty(Solid Phase Aggregation)FailureLow Yield / DeletionGuanidinylationStandard->FailureSteric ClashMechanism_T1OAt Ester(Anchimeric Assistance)Tier1->Mechanism_T1Mechanism_T2Acyl Fluoride(Small Electrophile)Tier2->Mechanism_T2Mechanism_T3Acyl Chloride(High Reactivity)Tier3->Mechanism_T3ResultSuccessfulPeptide BondMechanism_T1->ResultMechanism_T2->ResultMechanism_T3->Result

Caption: Decision matrix for Ac3c activation. Standard reagents often fail due to steric bulk; Acid Fluorides (Tier 2) are the preferred balance of reactivity and stability.

Experimental Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Best for: Coupling Ac

Rationale: HATU generates the OAt-active ester. The pyridine nitrogen of the HOAt leaving group provides anchimeric assistance (neighboring group effect), stabilizing the transition state and accelerating the reaction faster than HOBt-based reagents.

Materials:

  • Fmoc-Ac

    
    c-OH
    
  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • HOAt (1-Hydroxy-7-azabenzotriazole) - Crucial additive

  • DIPEA (Diisopropylethylamine)[1][2]

  • Solvent: DMF (Anhydrous)

Procedure:

  • Pre-activation (Critical): Dissolve Fmoc-Ac

    
    c-OH (3.0 eq) and HATU (2.9 eq) in minimum anhydrous DMF.
    
  • Add HOAt (3.0 eq). Note: Adding HOAt separately ensures maximum suppression of racemization (though Ac3c is achiral, this protects chiral partners).

  • Add DIPEA (6.0 eq) and stir for exactly 2 minutes . Do not exceed 5 minutes to avoid extensive guanidinylation of the activator.

  • Coupling: Add the pre-activated solution to the resin-bound amine (1.0 eq).

  • Incubation: Agitate at room temperature for 2–4 hours .

  • Double Coupling: Filter and repeat steps 1–5 if the sequence is known to be difficult (e.g., growing chain >10 residues).

Protocol B: The "Heavy Artillery" (Acid Fluoride via TFFH)

Best for: Ac



Rationale: Acid fluorides are smaller and more stable to hydrolysis than acid chlorides, but highly reactive toward amines. TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates the acid fluoride in situ. This method avoids the guanidinylation side-reaction common with HATU in slow couplings.

Materials:

  • Fmoc-Ac

    
    c-OH
    
  • TFFH[2][3][4][5][6]

  • DIPEA[1][2][4][5][7][8]

  • Solvent: DCM (Dichloromethane) or DMF.[1][9] DCM is preferred for the activation step.

Procedure:

  • Activation: Dissolve Fmoc-Ac

    
    c-OH (4.0 eq) and TFFH (4.0 eq) in anhydrous DCM.
    
  • Add DIPEA (8.0 eq) under an inert atmosphere (

    
     or Ar).
    
  • Stir for 20–30 minutes at room temperature. The solution converts the acid to the acid fluoride (Fmoc-Ac

    
    c-F).
    
  • Solvent Swap (Optional but recommended for SPPS): If the resin swells poorly in DCM, dilute with an equal volume of DMF.

  • Coupling: Add the mixture to the resin.

  • Incubation: Agitate for 2 hours (Standard) or Overnight (for Ac

    
    c-Ac
    
    
    c homocouplings).
  • Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test (for primary amines).

Protocol C: The "Nuclear Option" (Acid Chloride via BTC)

Best for: Failed couplings with TFFH, solution-phase synthesis of bulky fragments.

Rationale: Bis(trichloromethyl)carbonate (BTC), or Triphosgene, generates acid chlorides in situ. This creates the most reactive electrophilic species possible. Warning: Generates phosgene gas; must be performed in a fume hood.

Procedure:

  • Setup: In a flame-dried flask under Argon, dissolve Fmoc-Ac

    
    c-OH (3.0 eq) and BTC (1.0 eq) in anhydrous THF or DCM.
    
  • Base Addition: Add 2,4,6-Collidine (10.0 eq) dropwise. A white precipitate (collidinium hydrochloride) will form.

  • Activation: Stir for 5–10 minutes.

  • Coupling: Add the resulting suspension (containing Fmoc-Ac

    
    c-Cl) directly to the amine component (resin or free amine in solution).
    
  • Quenching: After reaction completion (typically <1 hour due to high reactivity), quench with MeOH before disposal.

Comparative Data & Troubleshooting

Reagent Performance Comparison
Reagent SystemReactivityRisk of Side ReactionsRecommended Use Case
HBTU / DIPEA LowHigh (Guanidinylation)Do Not Use for Ac

c
HATU / HOAt HighModerateStandard Ac

c coupling to Gly/Ala
TFFH (Acid Fluoride) Very HighLowAc

c-Ac

c
, Ac

c-Pro, Aib
BTC (Acid Chloride) ExtremeHigh (Hydrolysis/Racemization*)Last resort for failed sequences

*Note: Ac

incoming
Troubleshooting Guide
  • Problem: Kaiser test is positive after 4 hours (Incomplete coupling).

    • Diagnosis: The activated ester is hydrolyzing before reacting, or the resin is aggregated.

    • Fix: Switch to Protocol B (TFFH) . Use elevated temperature (

      
      ) if using a microwave synthesizer (ensure Fmoc stability).
      
  • Problem: Mass spec shows M+17 peak (Guanidinylation).

    • Diagnosis: Excess HATU reacted with the N-terminus because the acylation was too slow.

    • Fix: Reduce HATU to 0.95 eq relative to the acid. Use PyAOP or TFFH instead of uronium salts.

  • Problem: Diketopiperazine (DKP) formation (loss of dipeptide from resin).

    • Diagnosis: Occurs when Ac

      
      c is the second residue (e.g., Fmoc-AA-Ac
      
      
      c-Resin) during Fmoc removal.
    • Fix: Use Trityl backbone protection or bulky resins (2-Chlorotrityl chloride) to sterically discourage cyclization.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A., et al. (1996). The 1-Hydroxy-7-azabenzotriazole-Based Phosphonium Coupling Reagent PyAOP. Journal of the Chemical Society, Chemical Communications. Link

  • Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using FMOC Amino Acid Fluorides. Journal of Organic Chemistry, 60(2), 405-410. Link

  • Falb, E., et al. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis.[10] Journal of Peptide Research, 53(5), 507-517. Link

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

incorporation of Methyl (2S)-2-amino-2-cyclopropylacetate into cyclic peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Incorporation of Methyl (2S)-2-amino-2-cyclopropylacetate into Cyclic Peptides

Executive Summary

This guide details the technical workflow for incorporating Methyl (2S)-2-amino-2-cyclopropylacetate (a derivative of L-cyclopropylglycine, Cpg) into cyclic peptides. Cyclopropylglycine is a non-proteinogenic amino acid that imparts significant conformational constraints on the peptide backbone (


 angles), enhancing metabolic stability and membrane permeability.

Because the starting material is supplied as a methyl ester , this guide covers two distinct workflows:

  • Pre-synthesis Processing: Conversion of the methyl ester to an SPPS-compatible building block (Fmoc-(2S)-Cpg-OH).

  • Cyclic Peptide Assembly: Strategic incorporation and macrocyclization protocols to mitigate steric hindrance and racemization risks.

Scientific Rationale & Properties

Why Cyclopropylglycine (Cpg)? Unlike flexible aliphatic residues (Leu, Val), the cyclopropyl side chain of Cpg is rigid. When incorporated into a cyclic peptide, it acts as a "structural anchor," reducing the entropic penalty of binding to biological targets.

PropertyEffect on PeptideMechanism

-Branching
High Steric HindranceThe rigid cyclopropyl ring at

restricts rotation, limiting available conformational space.
Lipophilicity Enhanced PermeabilityThe hydrocarbon ring increases logP without adding excessive molecular weight.
Stability Proteolytic ResistanceNon-canonical structure is poorly recognized by endogenous proteases.

Pre-Experimental Workflow: Building Block Preparation

Context: Solid-Phase Peptide Synthesis (SPPS) requires the free acid form with


-terminal protection. The methyl ester starting material must be saponified and Fmoc-protected.
Workflow Diagram: Methyl Ester to Fmoc-Cpg-OH

Fmoc_Synthesis Start Methyl (2S)-2-amino-2- cyclopropylacetate Step1 Hydrolysis (Saponification) LiOH, THF/H2O, 0°C Start->Step1 Ester Cleavage Inter Free Amino Acid (Zwitterion) Step1->Inter Step2 Fmoc Protection Fmoc-OSu, NaHCO3 Water/Dioxane Inter->Step2 N-Protection End Fmoc-(2S)-Cpg-OH (SPPS Ready) Step2->End

Figure 1: Conversion of the methyl ester precursor to an SPPS-compatible building block.

Protocol A: Preparation of Fmoc-(2S)-Cpg-OH

Reagents:

  • Lithium Hydroxide (LiOH·H2O)

  • Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu)

  • Solvents: THF, 1,4-Dioxane, Water, Ethyl Acetate, 1M HCl.

Step-by-Step:

  • Saponification:

    • Dissolve 10 mmol of Methyl (2S)-2-amino-2-cyclopropylacetate in 30 mL THF/Water (1:1).

    • Cool to 0°C. Add 2.5 eq of LiOH·H2O.

    • Stir at 0°C for 1 hour, then warm to RT and monitor by TLC (disappearance of ester).

    • Critical: Do not heat; high temperatures can cause racemization of the

      
      -proton.
      
  • Neutralization:

    • Carefully adjust pH to ~8.0 using 1M HCl. (Do not acidify completely yet).

  • Fmoc Protection:

    • Add NaHCO

      
       (2 eq) to the solution.
      
    • Add Fmoc-OSu (1.1 eq) dissolved in 1,4-dioxane.

    • Stir overnight at RT.

  • Work-up:

    • Acidify to pH 2.0 with 1M HCl (precipitating the product).

    • Extract 3x with Ethyl Acetate.

    • Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Purification: Recrystallize from EtOAc/Hexane or purify via flash chromatography if necessary.

Protocol B: Incorporation into Cyclic Peptides (SPPS)

Challenge: The


-branched cyclopropyl group creates significant steric bulk, making acylation of the Cpg amine and acylation by the Cpg carboxyl difficult.
SPPS Cycle Logic

SPPS_Logic Resin Resin-Peptide-NH2 Coupling Coupling Step Reagents: HATU / HOAt / DIPEA Resin->Coupling Add Fmoc-Cpg-OH Check Kaiser Test / Chloranil Test Coupling->Check Check->Resin Incomplete (Blue) Double Couple Next Fmoc Removal 20% Piperidine/DMF Check->Next Complete (Colorless)

Figure 2: SPPS decision tree for hindered amino acid coupling.

Detailed Protocol:

  • Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) resin for cyclic peptides. It allows cleavage of the protected peptide fragment (using 1% TFA) without removing side-chain protecting groups, which is essential for head-to-tail cyclization.

  • Coupling Fmoc-Cpg-OH (The "Incoming" Residue):

    • Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU due to the "neighboring group effect" of the pyridine ring, which accelerates coupling for hindered residues [1].

    • Ratio: 3 eq AA : 2.9 eq HATU : 6 eq DIPEA.

    • Time: 2 hours. Double coupling is recommended.

  • Coupling the Next Amino Acid (Onto Cpg-Resin):

    • Note: The amine of Cpg is sterically shielded.

    • Reagent Switch: Use COMU or PyAOP if HATU fails.

    • Temperature: Perform this coupling at 50°C (microwave or conventional heating) to overcome the energy barrier, provided the Cpg is not C-terminal (to avoid racemization) [2].

Protocol C: Macrocyclization

Strategy: Head-to-Tail Cyclization in Solution Phase. This method is generally superior to on-resin cyclization for difficult sequences.

  • Cleavage from Resin:

    • Treat resin with 1% TFA in DCM (10 x 2 min).[1]

    • Filter into a flask containing 10% Pyridine in Methanol (to neutralize TFA immediately and prevent side-chain deprotection).

    • Concentrate to obtain the side-chain protected linear peptide.

  • Cyclization Reaction:

    • Condition: High dilution (0.5 – 1.0 mM) to favor intramolecular reaction over intermolecular oligomerization.

    • Solvent: DMF or DCM.

    • Reagents: PyBOP (3 eq) and HOAt (3 eq) with DIPEA (6 eq).

    • Procedure: Dissolve peptide in solvent. Add base.[1][2][3][4] Add coupling reagents last. Stir for 12–24 hours.

  • Global Deprotection:

    • After cyclization is confirmed (LC-MS), evaporate solvent.

    • Treat residue with TFA/TIS/H2O (95:2.5:2.5) for 2 hours to remove side-chain protecting groups.[1]

    • Precipitate in cold diethyl ether.

Quality Control & Validation

Analytical MethodExpected ObservationNote
1H NMR (DMSO-d6) Cyclopropyl protons: High field multiplets at

0.3 – 1.0 ppm.
Distinctive "upfield" shift confirms intact cyclopropyl ring.
LC-MS Mass = Theoretical Mass. No +18 (hydrolysis) or +N (oligomers).Check for "M+H" and "M+Na".
Chiral HPLC Single peak.Presence of a doublet indicates racemization (D/L mix) occurred during coupling.

Racemization Check: Cyclopropylglycine is prone to racemization during activation because the


-proton is slightly more acidic due to the adjacent carbonyl and the strain of the ring.
  • Mitigation: Always use Oxyma Pure or HOAt as additives. Avoid using DMAP. Keep base concentration (DIPEA) minimal during activation steps.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[5][6] An efficient peptide coupling additive. Journal of the American Chemical Society.[7] Link

  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures. The Journal of Organic Chemistry. Link

  • Wipf, P., & Hecht, K. (2005). Cyclopropyl-amino acids: Synthesis and application. Chemical Communications. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

Sources

HPLC purification of peptides containing Methyl (2S)-2-amino-2-cyclopropylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Purification of Peptides Containing Methyl (2S)-2-amino-2-cyclopropylacetate

Executive Summary

This guide details the purification protocol for peptides incorporating Methyl (2S)-2-amino-2-cyclopropylacetate (often abbreviated as (S)-Cpg-OMe or similar). This non-canonical amino acid derivative introduces significant steric bulk and conformational rigidity to the peptide backbone.

Core Challenges:

  • Stereochemical Purity: The

    
    -proton of phenylglycine and cyclopropylglycine analogs is acidic, making the residue highly prone to racemization (epimerization) during synthesis and purification. Separating the desired (2S)  isomer from the (2R)  impurity is the primary chromatographic objective.
    
  • Chemical Stability: The methyl ester moiety is susceptible to hydrolysis, particularly at elevated pH (>7.0) or during prolonged storage in aqueous solution, converting the desired ester into the free acid form.

Pre-Purification Analysis & Strategy

Before preparative purification, understanding the physicochemical behavior of the target molecule is critical.

The Moiety: Methyl (2S)-2-amino-2-cyclopropylacetate[1]
  • Function: Used to constrain peptide conformation (reducing entropy) and improve metabolic stability.

  • Hydrophobicity: The cyclopropyl ring and methyl ester significantly increase retention time on Reverse Phase (RP) columns compared to Glycine or Alanine.

  • UV Detection: The cyclopropyl ring lacks a strong chromophore above 220 nm. Detection must rely on the peptide backbone (214 nm or 220 nm).

Critical Quality Attributes (CQAs)
AttributeRisk FactorMitigation Strategy
Stereochemistry High risk of (2S)

(2R) conversion.
Use Phenyl-Hexyl or C18 columns with shallow gradients.
Ester Stability Hydrolysis to free acid (-14 Da).Maintain pH 2.0–3.0 (TFA). Avoid ammonium bicarbonate. Work at 4°C.
Solubility Aggregation due to hydrophobicity.Dissolve in DMF/ACN mixtures; limit water exposure before injection.

Method Development

Stationary Phase Selection

While C18 is the industry standard, the separation of diastereomers (peptides differing only by the chirality of the Cpg residue) often requires alternative selectivity.

  • Primary Choice: C18 (End-capped)

    • Why: robust, predictable hydrophobicity-based separation.

    • Use case: General purification if the diastereomers are well-resolved (

      
       min).
      
  • Secondary Choice: Phenyl-Hexyl

    • Why: The phenyl ring in the stationary phase interacts via

      
      -
      
      
      
      (if aromatic residues are present) or shape selectivity with the rigid cyclopropyl ring. Phenyl phases often resolve diastereomers that co-elute on C18.
    • Reference: Phenyl phases are documented to offer superior selectivity for rigid, conformationally constrained peptides [1].

Mobile Phase System

Strictly Acidic Conditions Required.

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).

  • Solvent B: 0.1% TFA in Acetonitrile (ACN).

  • Rationale: TFA maintains a pH of ~2.0, which stabilizes the methyl ester against hydrolysis and suppresses silanol ionization on the column, improving peak shape. Formic acid (0.1%) is a viable alternative for LC-MS applications but may result in broader peaks on preparative scales.

Detailed Protocol

Step 1: Sample Preparation
  • Solvent: Dissolve the crude peptide in a minimum volume of 20% Acetonitrile / 80% Water (0.1% TFA) .

    • Note: If the peptide is very hydrophobic (due to the Cpg-OMe), use DMF or DMSO , but keep the injection volume low (<1% of column volume) to prevent "solvent breakthrough" where the peptide washes through the column unretained.

  • Filtration: Filter through a 0.22

    
    m PTFE filter.
    
  • Stability Check: Inject immediately. Do not store the dissolved sample at room temperature for >4 hours to prevent ester hydrolysis.

Step 2: Analytical Scouting (The "Epimer Check")

Before preparative loading, run a linear gradient on an analytical column (4.6 x 150 mm) to locate the diastereomers.

  • Gradient: 5% B to 60% B over 30 minutes.

  • Observation: Look for a "doublet" peak. The (2R) epimer (impurity) typically elutes close to the (2S) product.

    • If peaks overlap: Flatten the gradient. (e.g., if elution is at 35% B, run 25%

      
       45% B over 40 minutes).
      
Step 3: Preparative Purification
  • Equilibration: Flush column with 95% A / 5% B for 3 column volumes (CV).

  • Loading: Inject sample.

  • Gradient Execution:

    • Segment 1 (Desalting): 5% B for 5 mins.

    • Segment 2 (Ramp to Target): 5% B to [Target %B - 5%] over 5 mins.

    • Segment 3 (Resolution Mode): Shallow gradient slope (0.2% to 0.5% B per minute) across the elution window.

    • Segment 4 (Wash): 95% B for 5 mins.

  • Fraction Collection: Collect narrow fractions (e.g., 0.5 min intervals) across the main peak.

Step 4: Post-Purification Handling
  • Neutralization: Do NOT neutralize fractions with base (e.g., Ammonium Hydroxide) as this will instantly hydrolyze the methyl ester.

  • Lyophilization: Freeze fractions immediately. Lyophilize from the acidic solution. The TFA will sublime, leaving the peptide as a TFA salt.

Workflow Visualization

The following diagram illustrates the decision logic for purifying this sensitive peptide ester.

PeptidePurification Start Crude Peptide (Containing Cpg-OMe) Solubility Dissolve in DMF or ACN/H2O + TFA Start->Solubility Anal_LC Analytical HPLC (C18, 0.1% TFA) Solubility->Anal_LC Check_Stereo Decision: Are Diastereomers Resolved? Anal_LC->Check_Stereo Method_Opt Optimize Method: 1. Switch to Phenyl-Hexyl 2. Shallower Gradient (0.25% B/min) Check_Stereo->Method_Opt No (Overlap) Prep_LC Preparative HPLC (Acidic Mobile Phase) Check_Stereo->Prep_LC Yes (Resolved) Method_Opt->Anal_LC Retest Fractions Fraction Analysis (MS + Analytical LC) Prep_LC->Fractions Check_Hydrolysis Decision: Mass = Target - 14 Da? Fractions->Check_Hydrolysis Discard Discard Hydrolyzed Fractions (Acid Form) Check_Hydrolysis->Discard Yes (Hydrolysis) Pool Pool Pure Fractions (Keep Cold) Check_Hydrolysis->Pool No (Intact Ester) Lyophilize Lyophilize (Final Product: TFA Salt) Pool->Lyophilize

Caption: Workflow logic for purifying Cpg-OMe peptides, emphasizing stereochemical resolution and ester stability checks.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Peak Broadening / Tailing Silanol interaction with the secondary amine of the peptide.Ensure TFA concentration is at least 0.1%. Consider using a "TFA-Shield" or sterically protected C18 column.
Mass Spectrum shows [M-14] Hydrolysis of Methyl Ester to Carboxylic Acid.Check pH of buffers.[1][2] Ensure fractions were not left at room temp. Avoid basic solvents (DMSO/DMF) containing amine impurities.
Doublet Peak (1:1 ratio) Complete racemization of the Cpg residue.Review synthesis coupling conditions (avoid strong bases like DBU). During purification, use a flatter gradient to separate the (2S) from (2R).
Retention Shift Temperature fluctuation.Cpg peptides are sensitive to temperature. Use a column oven (e.g., 40°C) to improve mass transfer and reproducibility [1].

References

  • Vertex AI Search. (2025). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs. Retrieved from

  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations. Retrieved from

  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview. Retrieved from

  • PubChem. (2025).[3] Methyl 2-amino-2-cyclopropylacetate Properties. Retrieved from

  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Retrieved from

Sources

analytical methods for peptides with Methyl (2S)-2-amino-2-cyclopropylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of Methyl (2S)-2-amino-2-cyclopropylacetate (also known as L-Cyclopropylglycine methyl ester or L-Cpg-OMe) into therapeutic peptides presents unique analytical challenges.[1][2] As a conformationally constrained non-proteinogenic amino acid, the cyclopropyl moiety enhances metabolic stability and receptor selectivity. However, its analysis is complicated by three factors:

  • Stereochemical Lability: The risk of racemization at the

    
    -carbon during synthesis, necessitating rigorous chiral separation of the (2S) and (2R) diastereomers.
    
  • Detection Limits: The lack of a strong chromophore requires alternative detection strategies beyond standard UV (280 nm).[1][2]

  • Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis, requiring specific monitoring if retained in the final drug substance.[2]

This guide details the protocols for the characterization, chiral purity determination, and sequence verification of peptides containing this moiety.

Physicochemical Profile & Critical Quality Attributes (CQAs)

PropertySpecification / BehaviorAnalytical Implication
Residue Name L-Cyclopropylglycine (Cpg)Immonium Ion: m/z 70.06
Molecular Weight Residue (in peptide): 97.05 DaMass Shift vs Glycine: +40.03 Da
Stereochemistry (2S) ConfigurationCritical CQA: Must distinguish from (2R) impurity.[1][2]
Chromophore Weak (Carbonyl/Amine only)Requirement: Use UV 205–210 nm, CAD, or MS.[1][2]
Hydrophobicity Moderate ( > Ala, < Val)Elutes early-to-mid gradient in RP-HPLC.[1][2]

Analytical Workflow Strategy

The following decision tree outlines the selection of methods based on the analyte state (Raw Material vs. Intact Peptide).

AnalyticalWorkflow Start Sample Type RawMat Raw Material (L-Cpg-OMe HCl) Start->RawMat Peptide Intact Peptide (Drug Substance) Start->Peptide GCMS GC-MS (Volatile Impurities) RawMat->GCMS ChiralLC Chiral HPLC (Crown Ether/Zwitterionic) RawMat->ChiralLC Enantiomeric Excess RPHPLC RP-UPLC-MS (Purity & ID) Peptide->RPHPLC Stereo Stereochemical Purity Peptide->Stereo Seq MS/MS Sequencing (Diagnostic Ion m/z 70) RPHPLC->Seq Confirm Sequence Marfey Marfey's Method (Hydrolysis + FDAA) Stereo->Marfey If >1 Chiral Center

Figure 1: Analytical decision matrix for cyclopropylglycine-containing peptides.

Protocol 1: High-Resolution RP-UPLC-MS Profiling

Objective: To determine chemical purity and confirm the identity of the peptide, separating the target from de-esterified byproducts (if the methyl ester is the target) or deletion sequences.

Rationale: Standard UV detection at 280 nm is ineffective due to the lack of aromatic rings in Cpg. We utilize low-UV (210 nm) coupled with Mass Spectrometry.[1][2]

Materials:

  • Column: C18 Charged Surface Hybrid (CSH), 1.7 µm, 2.1 x 100 mm (e.g., Waters ACQUITY CSH C18).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water (FA is preferred over TFA for MS sensitivity).[1][2][3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Method Parameters:

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 50°C (Higher temp improves peak shape for hydrophobic peptides).

  • Gradient:

    • 0-2 min: 2% B (Isocratic hold for polar impurities)[1][2]

    • 2-15 min: 2% -> 40% B (Shallow gradient for resolution)[1][2]

    • 15-18 min: 95% B (Wash)[1][2]

  • Detection:

    • UV: 214 nm.[1][2]

    • MS: ESI Positive Mode, Scan range 100–2000 m/z.[1][2]

Data Interpretation:

  • Target Peak: Identify [M+H]+ or [M+2H]2+.

  • Diagnostic Fragment: In MS/MS (CID), look for the m/z 70.06 immonium ion.[2] This corresponds to the cyclopropyl-CH=NH2+ fragment, confirming the presence of the Cpg residue.

  • Impurity Flag: If the target contains the Methyl Ester (OMe), watch for a peak at [M-14] (Hydrolysis to acid) or [M+14] (Transesterification if MeOH is used in sample prep—avoid MeOH, use ACN).

Protocol 2: Chiral Purity via Marfey’s Method

Objective: To quantify the % enantiomeric excess (%ee) of the (2S)-Cpg residue within the peptide.

Rationale: Direct chiral separation of a large peptide is difficult.[1][2] Marfey’s method involves hydrolyzing the peptide to free amino acids, derivatizing them with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide), and separating the resulting diastereomers on a standard C18 column.[1]

Reagents:

  • 6N HCl (constant boiling).[1][2]

  • FDAA (Marfey’s Reagent), 1% solution in acetone.[1][2]

  • 1M NaHCO3.[1][2]

Step-by-Step Protocol:

  • Hydrolysis: Dissolve 0.5 mg peptide in 1 mL 6N HCl. Seal in a glass vial under nitrogen. Incubate at 110°C for 24 hours.

  • Drying: Evaporate HCl under a nitrogen stream or SpeedVac.

  • Derivatization:

    • Resuspend residue in 100 µL water.[1][2]

    • Add 50 µL 1M NaHCO3.[1][2]

    • Add 100 µL 1% FDAA solution.[1][2]

    • Incubate at 40°C for 1 hour.

  • Quenching: Add 20 µL 2M HCl to stop the reaction. Dilute with 500 µL 50% ACN/Water.

  • Analysis: Inject onto the C18 UPLC system (Protocol 1 parameters).

Validation:

  • Reference Standards: Run pure L-Cpg and D-Cpg standards through the same protocol.

  • Elution Order: typically, the L-DAA derivative elutes before the D-DAA derivative for hydrophobic amino acids, but this must be empirically confirmed for Cpg.[1]

  • Calculation:

    
    [1][2]
    

Protocol 3: Raw Material Control (Chiral HPLC of L-Cpg-OMe)

Objective: Ensure the starting material (Methyl (2S)-2-amino-2-cyclopropylacetate) is optically pure before synthesis.

Rationale: Separating the small ester molecule requires a specialized chiral column designed for amino acids.[1][2]

Materials:

  • Column: Crown Ether Phase (e.g., Daicel Crownpak CR-I(+)) or Zwitterionic Phase (e.g., Chiralpak ZWIX(+)).[1][2]

  • Mobile Phase: Perchloric acid (pH 1.[1][2]5) is common for Crownpak to ensure the amine is protonated (

    
    ) for inclusion into the crown ether.[2]
    
    • Alternative (ZWIX): MeOH/ACN with 50mM Formic Acid + 25mM Diethylamine.[1][2]

Method (Crownpak CR-I+):

  • Mobile Phase: pH 1.5 HClO4 (aq) / Methanol (90:10).

  • Flow Rate: 0.5 mL/min.

  • Temp: 25°C (Low temp enhances chiral recognition).

  • Detection: UV 210 nm.

Acceptance Criteria:

  • (2S)-Enantiomer Purity: > 99.5%.[1][2]

  • (2R)-Enantiomer: < 0.5%.[1][2][4]

References

  • Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping. Journal of Biological Chemistry, 2022.[1][2] Link

  • Direct chiral HPLC separation on CSPs. Chiralpedia, 2022.[1][2] Link

  • Control Strategies for Synthetic Therapeutic Peptide APIs. Polypeptide Group, 2014.[1][2] Link

  • PubChem Compound Summary: Methyl 2-amino-2-cyclopropylacetate. National Library of Medicine.[1][2] Link[2]

  • Peptide ion fragmentation in mass spectrometry. University of Alabama Birmingham. Link

Sources

Application Note: NMR Characterization of Peptides Containing Methyl (2S)-2-amino-2-cyclopropylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR Analysis of Peptides with Methyl (2S)-2-amino-2-cyclopropylacetate Content Type: Detailed Application Note & Protocol Audience: Senior Researchers, Medicinal Chemists, and Structural Biologists

Introduction & Scientific Context

Methyl (2S)-2-amino-2-cyclopropylacetate (often abbreviated as Gly(cPr)-OMe or Cpg-OMe ) is a non-canonical amino acid of significant interest in peptidomimetic drug design. The cyclopropyl group introduces unique steric constraints and electronic properties that differ fundamentally from aliphatic analogs like Valine or Leucine.

Why This Residue Matters
  • Conformational Constraint: The rigid cyclopropyl ring at the

    
    -position restricts the 
    
    
    
    torsion angle, stabilizing specific backbone conformations (e.g.,
    
    
    -turns) and enhancing proteolytic stability.
  • Sigma Receptor Ligands: This moiety is a pharmacophore feature in various CNS-active agents and antiviral peptides.

The NMR Challenge

The cyclopropyl group possesses a strong diamagnetic anisotropy similar to a benzene ring but with a different shielding cone orientation. This results in:

  • High-Field Shifts: Ring protons often resonate between 0.0 and 1.0 ppm, a region usually empty in peptide spectra.

  • Unique Coupling Patterns: The rigid ring geometry creates distinct vicinal (

    
    ) and geminal (
    
    
    
    ) coupling constants that differ from flexible alkyl chains.

Chemical & Magnetic Properties[1][2][3][4][5][6][7][8][9]

To successfully assign this residue, the analyst must recognize its distinct magnetic signature.

Structural Spin System

The spin system is designated as


  (or more complex depending on resolution), comprising:
  • NH: Amide proton (if incorporated in peptide).

  • H

    
    :  Methine proton at the chiral center.
    
  • H

    
    :  Methine proton on the ring.
    
  • H

    
    :  Methylene protons on the ring (diastereotopic).
    
Reference Chemical Shifts (DMSO-d )

Data synthesized from high-resolution peptide analysis (e.g., rSAM modified peptides).

AtomType

(ppm)

(ppm)
MultiplicityNotes
NH Amide7.5 – 8.5N/ADoubletSolvent dependent.
H

Methine3.6 – 4.055 – 60dd or mDeshielded by ester/amide.
H

Ring Methine1.0 – 1.212 – 15MultipletKey diagnostic bridge.
H

1
Ring CH

0.4 – 0.62.0 – 4.0Multipletcis to H

.
H

2
Ring CH

0.2 – 0.42.0 – 4.0Multiplettrans to H

.
OMe Methyl Ester3.6552.0SingletDistinct sharp singlet.

Critical Insight: The


 protons and 

carbons appear at exceptionally high fields (upfield). The

signal at ~2-4 ppm is diagnostic and separates this residue from all other standard amino acids.

Experimental Protocols

Protocol A: Sample Preparation

Objective: Maximize resolution and prevent aggregation.

  • Solvent: Dissolve 1-5 mg of peptide in 600

    
    L of DMSO-d
    
    
    
    (99.96% D).
    • Reasoning: DMSO minimizes aggregation common in hydrophobic peptides and slows amide proton exchange, ensuring the NH signal is visible for sequential assignment.

  • Reference: Add internal standard TMS (0.00 ppm) or rely on the residual DMSO quintet (2.50 ppm).

  • Tube: Use high-precision 5mm NMR tubes (e.g., Wilmad 535-PP) to minimize shimming errors at the high-field region.

Protocol B: Acquisition Strategy

Objective: Unambiguous assignment of the spin system.

ExperimentParametersPurpose
1D

H
64 scans, 2s relaxationQuick quality check. Look for signals < 0.6 ppm.
2D

H-

H COSY
DQF-COSY preferredIdentify direct

and

couplings.
2D

H-

H TOCSY
80ms mixing timeTrace the full spin system from NH to

. Essential if

is obscured.
2D

H-

C HSQC
Multiplicity-editedConfirm the CH

(negative phase) at ~3 ppm carbon shift.
2D NOESY 300-500ms mixingDetermine stereochemistry (2S) via intra-residue NOEs.

Data Analysis & Interpretation

Step 1: The "High-Field" Screen

Examine the 0.0 – 0.7 ppm region of the 1D proton spectrum.

  • Observation: Presence of complex multiplets in this region.

  • Validation: If these signals integrate to ~2H relative to the amide, the cyclopropyl ring is intact. Absence suggests ring opening or degradation.

Step 2: Spin System Tracing (TOCSY/COSY)

Use the TOCSY spectrum to establish connectivity.[1] The cyclopropyl group creates a "bottleneck" at the H


 proton.
  • Path:

    
    .
    
  • Differentiation: Unlike Leucine or Valine, which branch into methyl groups (

    
    ), the cyclopropyl chain terminates in methylene protons at a much higher field (
    
    
    
    ).
Step 3: Stereochemical Confirmation ( -Coupling)

The rigidity of the ring enforces specific coupling constants (


) based on the Karplus relationship, but adapted for the strained ring angles.
  • 
     (Vicinal):  Typically 8 – 11 Hz .
    
  • 
     (Vicinal):  Typically 4 – 7 Hz .[2]
    
  • 
     (Geminal):  Typically -4.5 Hz  (often unresolved in 1D, seen as cross-peak fine structure).
    

Analysis: In the (2S) isomer, the spatial relationship between


 and 

is fixed. Measure the

. A large coupling (>9 Hz) typically indicates an anti periplanar arrangement of the protons, while a smaller coupling indicates gauche.

Visualizations

Diagram 1: Analytical Workflow

A decision-tree for verifying the residue within a peptide.

NMR_Workflow Start Peptide Sample (DMSO-d6) OneD 1D Proton NMR (600+ MHz) Start->OneD Check Signals < 0.7 ppm? OneD->Check Fail STOP: Ring Opening or Degradation Check->Fail No TOCSY 2D TOCSY (80ms mix) Check->TOCSY Yes HSQC 13C HSQC (Edited) TOCSY->HSQC Assign Trace Spin System: NH -> Ha -> Hb -> Hg HSQC->Assign Verify Confirm Cg shift (~3 ppm) Assign->Verify Final Structure Validated Verify->Final

Caption: Step-by-step workflow for validating Methyl (2S)-2-amino-2-cyclopropylacetate in peptides.

Diagram 2: Spin System Connectivity

Visualizing the flow of magnetization in COSY/TOCSY experiments.

Spin_System NH NH (8.0) Ha (3.8) NH->Ha COSY 3J=8Hz Hg1 Hγ1 (0.5) NH->Hg1 TOCSY (Relay) Hb (1.1) Ha->Hb COSY Hb->Hg1 COSY J_cis Hg2 Hγ2 (0.3) Hb->Hg2 COSY J_trans Hg1->Hg2 Geminal OMe OMe (3.65) OMe->Ha NOE

Caption: Connectivity map showing scalar couplings (solid) and key TOCSY relays (dotted) for assignment.

References

  • Chemical Shift Data & rSAM Biosynthesis

    • Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes. (2022).[3][4] Journal of Biological Chemistry.

    • Source: [Link]

  • Coupling Constants in Cyclopropanes

    • Proton Coupling Constants in Substituted Cyclopropanes. (1963). Canadian Journal of Chemistry.[5][6]

    • Source: [Link][5][7]

  • Peptide NMR Standards

    • NMR in structural determination of proteins and peptides.[8][9] (2020).[8][10][6] NMIMS Journal of Pharmacy and Science.

    • Source: [Link]

  • Cyclopropyl Amino Acid Synthesis & Analysis

    • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives. (2018).[4] ACS Omega.

    • Source: [Link]

Sources

mass spectrometry of peptides containing Methyl (2S)-2-amino-2-cyclopropylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Mass Spectrometry Characterization of Peptides Containing Methyl (2S)-2-amino-2-cyclopropylacetate

Executive Summary

Methyl (2S)-2-amino-2-cyclopropylacetate is the methyl ester protected form of L-Cyclopropylglycine (Cpg) . This non-canonical amino acid is increasingly utilized in drug discovery—particularly in antiviral and peptidomimetic scaffolds—to introduce conformational constraints and enhance metabolic stability against proteolytic cleavage.

This guide addresses a critical analytical challenge: Cpg is isobaric with Proline . Both residues have the elemental composition C


H

NO (monoisotopic residue mass 97.0528 Da). Distinguishing them requires precise fragmentation analysis and understanding of their distinct gas-phase behaviors.[1] This protocol details the LC-MS/MS workflows required to identify Cpg residues, verify the C-terminal methyl ester cap, and differentiate Cpg from Proline.

Physicochemical Properties & Mass Spec Data

Before analysis, the theoretical mass shifts must be calculated. The molecule can exist in a peptide in two forms:

  • Internal Residue: The methyl ester is removed during coupling; the residue is Cyclopropylglycine (Cpg).

  • C-Terminal Cap: The methyl ester remains intact (e.g., in peptide intermediates or specific inhibitors).

Table 1: Mass Spectrometry Parameters
ParameterChemical FormulaMonoisotopic Mass (Da)Diagnostic Features
Free AA Ester C

H

NO

129.0790[M+H]

= 130.0863
Internal Residue (Cpg) C

H

NO
97.0528Isobaric with Proline
C-Term Residue (Ester) C

H

NO

127.0633Loss of Methanol (-32 Da) in MS/MS
Immonium Ion C

H

N

70.0657CRITICAL: Isobaric with Proline Immonium

Experimental Protocol

A. Sample Preparation
  • Solvent Choice: Dissolve lyophilized peptides in 0.1% Formic Acid (FA) / 5% Acetonitrile (ACN).

  • Stability Warning: The C-terminal methyl ester is susceptible to saponification (hydrolysis) at pH > 8.0.

    • Strict Rule: Avoid ammonium bicarbonate buffers. Use ammonium acetate (pH 5-6) or maintain acidic conditions (0.1% FA) throughout processing.

  • Differentiation Step (Optional but Recommended): If Proline/Cpg ambiguity is suspected, perform N-terminal acetylation using acetic anhydride. While both residues will acetylate, the fragmentation efficiency of the secondary amine (Proline) vs. primary amine (Cpg) differs significantly.

B. LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size). Cpg is more hydrophobic than Proline due to the aliphatic cyclopropyl ring.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Standard 5-40% B over 20 mins is sufficient. Cpg-containing peptides will elute later than their Proline-containing analogs.

  • Ionization: ESI Positive Mode.

  • Fragmentation:

    • HCD (Higher-energy Collisional Dissociation): Preferred. Normalized Collision Energy (NCE) 25-30%.[2]

    • Rationale: HCD provides efficient generation of the low-mass immonium ion (m/z 70.06) and diagnostic neutral losses.

Data Analysis & Interpretation

The Proline vs. Cyclopropylglycine Paradox

Since both residues generate a residue mass of 97.05 Da and an immonium ion of 70.06 Da, mass measurement alone is insufficient. You must rely on Fragmentation Topology .

1. The "Proline Effect" (Absence thereof)

  • Proline: Being a secondary amine, Proline lacks an amide hydrogen. This disrupts the proton mobility, often leading to dominant cleavage N-terminal to the Proline residue (intense y-ion for the Pro-fragment).

  • Cpg: Contains a standard primary amine backbone (-NH-CH(R)-CO-). It behaves like a standard hydrophobic residue (e.g., Valine).

  • Observation: If the spectrum shows a standard distribution of b- and y-ions without the exaggerated cleavage characteristic of Proline, the residue is likely Cpg.

2. Diagnostic Neutral Losses (C-Terminal Ester) If the target is the methyl ester form (C-term):

  • Look for a neutral loss of 32 Da (CH

    
    OH)  from the precursor or y
    
    
    
    ion.
  • Look for a neutral loss of 60 Da (HCOOCH

    
    ) .
    
  • These losses are highly characteristic of methyl esters under HCD fragmentation.

3. Side Chain Stability The cyclopropyl ring is relatively robust but can undergo ring-opening isomerization under high-energy collision, occasionally showing a loss of 42 Da (propene) if the collision energy is stepped up (>35 NCE), whereas Proline rings do not lose 42 Da easily.

Workflow Visualization

The following diagram outlines the decision tree for characterizing peptides containing this residue.

G Start Peptide Sample (Contains Methyl (2S)-2-amino-2-cyclopropylacetate) Check_Term Is the residue Internal or C-Terminal? Start->Check_Term Internal Internal Residue (Cyclopropylglycine - Cpg) Check_Term->Internal Amide Bond CTerm C-Terminal Cap (Methyl Ester) Check_Term->CTerm Free Ester LCMS LC-MS/MS Analysis (HCD Fragmentation) Internal->LCMS CTerm->LCMS Data_Int Analyze MS/MS Spectrum LCMS->Data_Int Path_Pro Check for 'Proline Effect' (Dominant cleavage N-term to residue) Data_Int->Path_Pro Internal Path_Ester Check for Neutral Loss (-32 Da Methanol) Data_Int->Path_Ester C-Term Result_Cpg CONFIRMED Cpg (Standard b/y series, RT > Proline) Path_Pro->Result_Cpg No Pro Effect Result_Ester CONFIRMED Ester (Mass = Residue + 32 Da) Path_Ester->Result_Ester Loss Observed

Figure 1: Decision tree for the mass spectrometric identification of Cpg and Cpg-OMe residues.

Fragmentation Mechanism

Understanding the generation of the immonium ion is vital for confirmation.

Fragmentation Precursor Peptide Precursor [M+H]+ Frag_Event HCD Fragmentation Precursor->Frag_Event Immonium Immonium Ion Formation (m/z 70.06) Frag_Event->Immonium Structure H2N+=CH-(Cyclopropyl) Immonium->Structure Isobaric Isobaric Interference: Proline Immonium (m/z 70.06) Structure->Isobaric Indistinguishable by Mass

Figure 2: Formation of the diagnostic immonium ion at m/z 70.06. Note the isobaric overlap with Proline.

References

  • PubChem. (2025).[3] Methyl 2-amino-2-cyclopropylacetate | C6H11NO2.[3] National Library of Medicine. Available at: [Link]

  • Matrix Science. (2025). Peptide Fragmentation and Immonium Ions. Mascot Help. Available at: [Link]

  • Winter, D., et al. (2009). Quantification of the Compositional Information Provided by Immonium Ions on a Q-TOF Mass Spectrometer. Journal of Proteome Research. (Discussion of immonium ion utility in sequence assignment). Available at: [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Methyl (2S)-2-amino-2-cyclopropylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Conformationally-Constrained Amino Acid

Methyl (2S)-2-amino-2-cyclopropylacetate is a non-proteinogenic amino acid ester that has garnered significant interest in the pharmaceutical industry. The presence of the cyclopropyl ring introduces conformational rigidity, a desirable trait in drug design that can lead to enhanced binding affinity, metabolic stability, and improved pharmacokinetic profiles of peptide-based therapeutics. This valuable building block is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The development of a robust, scalable, and economically viable synthetic process is therefore of paramount importance for its industrial application.

This document provides a comprehensive guide for the large-scale synthesis of Methyl (2S)-2-amino-2-cyclopropylacetate, focusing on a highly efficient chemoenzymatic route. The protocols detailed herein are designed to be self-validating, with in-process controls and analytical checkpoints to ensure high yield and enantiopurity.

Strategic Overview: A Chemoenzymatic Approach for Optimal Efficiency

For the large-scale production of a chiral molecule like Methyl (2S)-2-amino-2-cyclopropylacetate, a strategy that combines the high selectivity of biocatalysis with the efficiency of chemical synthesis is often superior. This guide outlines a two-stage process:

  • Stage 1: Asymmetric Synthesis of (S)-Cyclopropylglycine via Enzymatic Reductive Amination. This biocatalytic step establishes the crucial stereocenter of the molecule with high fidelity, utilizing a self-sufficient bifunctional enzyme system.[1][2][3] This approach is environmentally benign and avoids the use of toxic reagents often employed in traditional chemical resolutions.[4]

  • Stage 2: Esterification of (S)-Cyclopropylglycine. A classic Fischer-Speier esterification is employed for the conversion of the chiral amino acid to its corresponding methyl ester. This method is well-established for its scalability and cost-effectiveness in industrial settings.[5][6]

Synthesis_Workflow cluster_stage1 Stage 1: Biocatalysis cluster_stage2 Stage 2: Chemical Synthesis Start Cyclopropylglyoxylic Acid Enzyme Bifunctional Enzyme System (Reductive Amination & Cofactor Regeneration) Start->Enzyme NH3, NADH AminoAcid (S)-Cyclopropylglycine Enzyme->AminoAcid High e.e. Esterification Fischer-Speier Esterification AminoAcid->Esterification Methanol, H2SO4 FinalProduct Methyl (2S)-2-amino-2-cyclopropylacetate Esterification->FinalProduct Purification Esterification_Mechanism AminoAcid (S)-Cyclopropylglycine (Zwitterionic Form) ProtonatedCarbonyl Protonated Carbonyl AminoAcid->ProtonatedCarbonyl H+ (from H2SO4) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate + Methanol Methanol Methanol (Nucleophile) Methanol->TetrahedralIntermediate ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer WaterElimination Elimination of Water ProtonTransfer->WaterElimination FinalEster Methyl (2S)-2-amino-2-cyclopropylacetate (as Hydrochloride Salt) WaterElimination->FinalEster - H2O, -H+

Figure 2: Simplified mechanism of the acid-catalyzed Fischer-Speier esterification of an amino acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(S)-CyclopropylglycineAs synthesized in Stage 1N/AStarting Material
MethanolAnhydrous, Reagent GradeCommercial SourceReactant and Solvent
Sulfuric AcidConcentrated (98%)Commercial SourceCatalyst
Sodium BicarbonateReagent GradeCommercial SourceNeutralizing Agent
Dichloromethane (DCM)Reagent GradeCommercial SourceExtraction Solvent
Sodium SulfateAnhydrousCommercial SourceDrying Agent
Protocol: Large-Scale Fischer-Speier Esterification
  • Reactor Setup:

    • A glass-lined or stainless steel reactor equipped with a reflux condenser, a mechanical stirrer, and a temperature probe is charged with anhydrous methanol. The volume of methanol should be approximately 10-15 times the weight of the amino acid.

  • Reaction Initiation:

    • The dried (S)-cyclopropylglycine from Stage 1 is added to the methanol with stirring to form a suspension.

    • The reactor is cooled in an ice bath to 0-5°C.

    • Concentrated sulfuric acid (1.2 molar equivalents) is added dropwise to the stirred suspension, ensuring the temperature does not exceed 15°C. [7]

  • Reaction Execution:

    • After the addition of the acid is complete, the cooling bath is removed, and the reaction mixture is heated to reflux (approximately 65°C).

    • The reaction is maintained at reflux for 4-6 hours. Progress can be monitored by TLC or LC-MS until the starting amino acid is no longer detectable.

  • Work-up and Neutralization:

    • The reaction mixture is cooled to room temperature and then concentrated under reduced pressure to remove the bulk of the methanol.

    • The resulting residue is cooled in an ice bath, and a saturated aqueous solution of sodium bicarbonate is slowly added with vigorous stirring until the pH of the aqueous phase is between 8.5 and 9.0. [1]This step neutralizes the excess acid and deprotonates the amino group of the ester, facilitating its extraction into an organic solvent.

  • Extraction and Isolation:

    • The neutralized mixture is extracted with dichloromethane (3 x volume of the aqueous phase).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification:

    • The solvent is removed from the dried organic phase under reduced pressure to yield the crude Methyl (2S)-2-amino-2-cyclopropylacetate as an oil.

    • For high-purity requirements, the crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt, which can be recrystallized. To form the hydrochloride salt, the crude ester is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of HCl in the same solvent is added until precipitation is complete. The salt is then collected by filtration, washed with cold solvent, and dried.

Analytical Characterization and Quality Control

ParameterMethodSpecification
(S)-Cyclopropylglycine
AssayHPLC≥ 98%
Enantiomeric PurityChiral HPLC≥ 99.5% e.e.
Methyl (2S)-2-amino-2-cyclopropylacetate
AssayGC or HPLC≥ 99%
Enantiomeric PurityChiral GC or HPLC≥ 99.5% e.e.
Identity¹H NMR, ¹³C NMR, MSConforms to structure

Safety Considerations

  • Cyclopropylglyoxylic Acid: Handle with standard personal protective equipment (PPE).

  • Sulfuric Acid: Highly corrosive. Handle in a well-ventilated fume hood with appropriate acid-resistant gloves, lab coat, and eye protection.

  • Methanol and Dichloromethane: Flammable and toxic. All handling should be performed in a well-ventilated area, away from ignition sources.

  • Pressure Build-up: During the neutralization step with sodium bicarbonate, CO₂ is evolved. Ensure adequate venting to prevent pressure build-up in the reactor.

Conclusion

The chemoenzymatic route described in this application note provides a robust and scalable method for the large-scale synthesis of Methyl (2S)-2-amino-2-cyclopropylacetate. The use of a highly efficient biocatalytic step for the asymmetric synthesis of the key (S)-cyclopropylglycine intermediate ensures high enantiopurity and a more sustainable process. The subsequent esterification via the Fischer-Speier method is a well-established and cost-effective industrial procedure. By following the detailed protocols and implementing the recommended in-process controls, researchers and production chemists can reliably produce this valuable building block in high yield and purity for applications in drug discovery and development.

References

  • Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. MDPI. Available at: [Link]

  • Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate. ResearchGate. Available at: [Link]

  • (a) Continuous synthesis of (S)-cyclopropylglycine. When the last cycle... ResearchGate. Available at: [Link]

  • (a) Biocatalytic synthesis of (S)-cyclopropylglycine catalyzed by a... ResearchGate. Available at: [Link]

  • Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate. Advanced Synthesis & Catalysis. Available at: [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. Available at: [Link]

  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Synthesis of epimers of L-cyclopentenylglycine using enzymatic resolution. PubMed. Available at: [Link]

  • Reductive aminations by imine reductases: from milligrams to tons. RSC Publishing. Available at: [Link]

  • Optimization of the reaction conditions for the reductive amination a. ResearchGate. Available at: [Link]

  • Identification of a poly-cyclopropylglycine-containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes. Semantic Scholar. Available at: [Link]

  • Methyl 2-(Benzyloxycarbonylamino)-2-cyclopropylideneacetate: A Versatile Building Block for Cyclopropyl-Containing Amino Acids. ResearchGate. Available at: [Link]

  • Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Scientific Research Publishing. Available at: [Link]

  • Process for the preparation of amino acid methyl esters. Google Patents.
  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Amino Acid-Protecting Groups. ResearchGate. Available at: [Link]

  • Method for preparing amino acid esters. Google Patents.
  • Carboxyl protecting groups. Textbook of Organic Chemistry.
  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

  • Process for the preparation of amino acid methyl esters. Google Patents.
  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. Available at: [Link]

  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. PMC. Available at: [Link]

Sources

Application Note: Strategic Integration of Methyl (2S)-2-amino-2-cyclopropylacetate in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Methyl (2S)-2-amino-2-cyclopropylacetate (the methyl ester of L-Cyclopropylglycine, or L-Cpg) is a high-value non-proteinogenic amino acid building block.[1] It serves as a critical bioisostere for Leucine and Valine in peptidomimetics and small molecule inhibitors.[1]

Its utility in modern drug design is driven by two primary "Magic Methyl"-adjacent effects:

  • Metabolic Shielding: The cyclopropyl group possesses shorter, stronger C-H bonds (

    
     kcal/mol) compared to the isopropyl side chains of Val/Leu (
    
    
    
    kcal/mol). This significantly reduces susceptibility to CYP450-mediated oxidative dealkylation.[1]
  • Entropic Pre-Organization: The rigid cyclopropyl ring, directly attached to the

    
    -carbon, restricts the rotation of the side chain (
    
    
    
    angle). This locks the molecule into a bioactive conformation, reducing the entropic penalty upon binding to targets like HCV NS3/4A protease , BACE1 , and mGluR receptors.

This guide provides the experimental frameworks to validate these properties and incorporate this moiety into lead candidates.

Structural Analysis & Bioisosterism

The following table contrasts the physicochemical properties of the natural amino acid Valine against the Cyclopropylglycine (Cpg) scaffold derived from Methyl (2S)-2-amino-2-cyclopropylacetate.

Table 1: Physicochemical Comparison (Valine vs. L-Cpg)
FeatureL-Valine (Natural)L-Cyclopropylglycine (L-Cpg)Drug Design Impact
Side Chain Isopropyl ( Flexible)Cyclopropyl (Rigid)Cpg reduces conformational freedom, improving selectivity.[1]
Metabolic Liability High (CYP3A4 oxidation at tertiary C-H)Low (Ring strain + High bond energy)Cpg blocks "soft spots" for metabolism, extending

.[1]
Lipophilicity (LogP) ~ -2.26~ -1.8 (Ester form is higher)Cpg maintains lipophilic contacts without the metabolic cost.[1]
Steric Bulk Moderate (

-branched)
Moderate (

-branched)
Cpg fits into hydrophobic pockets (S1/S2) similarly to Val/Leu.[1]
Bond Angle

(

)

(Ring strain)
Unique electronic signature; alters pKa of adjacent amines.[1]

Application Note: Metabolic Stability Enhancement

Objective: Replace a metabolically labile Leucine/Valine residue with L-Cpg to improve microsomal stability.

Mechanistic Logic

In many peptide-based drugs (e.g., HIV or HCV protease inhibitors), the isopropyl side chain of Valine is a primary site for hydroxylation by hepatic enzymes. Substituting this with a cyclopropyl group "hardens" the position.

DOT Diagram: Metabolic Decision Tree

MetabolicStability Lead Lead Compound (Contains Val/Leu) MetID Metabolite ID Study (LC-MS/MS) Lead->MetID Decision Is Side-Chain Oxidation Major Path? MetID->Decision Decision->Lead No (Other clearance) Design Design Strategy: Substitute with L-Cpg Decision->Design Yes (Hydroxylation) Synthesis Synthesis: Hydrolysis of Methyl Ester -> Peptide Coupling Design->Synthesis Assay Validation: Microsomal Stability Assay Synthesis->Assay Outcome Outcome: Increased t1/2 Maintained Potency Assay->Outcome

Caption: Decision workflow for identifying metabolic soft spots and implementing Cyclopropylglycine (Cpg) bioisosteres.

Detailed Experimental Protocols

Protocol A: Preparation for Coupling (Saponification)

The commercial reagent is supplied as the methyl ester hydrochloride (


).[1] For peptide coupling, the ester must be hydrolyzed to the free acid or the amine must be protected first, depending on the synthesis direction.

Scope: Hydrolysis of Methyl (2S)-2-amino-2-cyclopropylacetate to (2S)-2-amino-2-cyclopropylacetic acid (L-Cpg-OH) for C-terminal coupling.

Reagents:

  • Methyl (2S)-2-amino-2-cyclopropylacetate HCl (1.0 eq)[1]

  • LiOH

    
     H2O (2.5 eq)[1]
    
  • THF/Water (3:1 v/v)

  • 1M HCl (for acidification)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 g of Methyl (2S)-2-amino-2-cyclopropylacetate HCl in 15 mL of THF/Water (3:1) mixture. Cool to 0°C in an ice bath.

  • Saponification: Add LiOH

    
     H2O (2.5 eq) in portions. Stir at 0°C for 30 mins, then warm to room temperature (RT) and monitor by TLC (System: EtOAc/MeOH 9:1) or LC-MS until the ester peak disappears (~2-4 hours).[1]
    
  • Workup: Evaporate THF under reduced pressure. The aqueous residue will be alkaline.

  • Acidification: Carefully adjust pH to ~6.0 using 1M HCl. Note: L-Cpg is zwitterionic; do not over-acidify if isolating the free amino acid, or acidify to pH 2 if extracting as a protected intermediate (if N-protection was done prior).[1]

  • Isolation: For the free amino acid, use ion-exchange chromatography (Dowex 50W) or lyophilize directly if salts are tolerable in the next step.

    • Alternative: If N-protection (e.g., Boc/Fmoc) is desired, perform protection before hydrolysis to avoid solubility issues with the zwitterion.

Protocol B: Peptide Coupling (Sterically Hindered)

The


-branching of the cyclopropyl group creates steric hindrance similar to Valine. Standard couplings may be sluggish.[1]

Recommended Conditions:

  • Coupling Agent: HATU or COMU (Superior for hindered amino acids).[1]

  • Base: DIPEA (Diisopropylethylamine) or Collidine.[1]

  • Solvent: DMF (Anhydrous).[1]

Procedure:

  • Dissolve N-protected amino acid (1.1 eq) and HATU (1.1 eq) in DMF.

  • Add DIPEA (2.5 eq) and stir for 5 minutes to activate.

  • Add Methyl (2S)-2-amino-2-cyclopropylacetate HCl (1.0 eq) (as the amine component).

  • Stir at RT for 4–16 hours. Monitor by LC-MS.[1]

  • Self-Validation Check: If conversion is <50% after 4 hours, add HOAt (0.1 eq) as a catalyst to accelerate the reaction.

Protocol C: Microsomal Stability Assessment (In Vitro)

Objective: Quantify the stability improvement of the Cpg-analog vs. the Val-parent.[1]

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein conc).[1]

  • NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6PDH, NADP+).[1]

  • Test Compounds (1 µM final conc).

Workflow:

  • Pre-incubation: Mix HLM (0.5 mg/mL final) with Test Compound (1 µM) in Phosphate Buffer (pH 7.4). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    • Success Criterion: The Cpg-analog should exhibit a

      
       increase of >2-fold compared to the Val/Leu parent.
      

Synthetic Workflow Visualization

The following diagram illustrates the integration of the methyl ester into a drug scaffold.

SyntheticWorkflow Start Methyl (2S)-2-amino- 2-cyclopropylacetate HCl PathA Path A: N-Protection (Boc/Fmoc-Cl, Base) Start->PathA PathB Path B: Direct Coupling (As Amine Component) Start->PathB InterA Protected Ester (P-NH-Cpg-OMe) PathA->InterA FinalCoupling Coupling to Scaffold (HATU/DIPEA) PathB->FinalCoupling Couples with Activated Acid Hydrolysis Saponification (LiOH, THF/H2O) InterA->Hydrolysis Acid Free Acid (P-NH-Cpg-OH) Hydrolysis->Acid Acid->FinalCoupling Drug Final Drug Candidate FinalCoupling->Drug

Caption: Synthetic routes for incorporating the cyclopropylglycine moiety via N-protection or direct amine coupling.

References

  • Vertex AI Search. (2025).[1] Synthesis of Amino Acids of Cyclopropylglycine Series. ResearchGate. Link

  • Cresset Group. (2022).[1][2] Addressing metabolic liabilities by bioisosteric replacements with Spark. Link

  • Science Repository. (2019). On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides. Link

  • BenchChem. (2025).[1][3] Applications in medicinal chemistry for cyclopropyl-containing compounds. Link

  • Sigma-Aldrich. (n.d.).[1] (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride Product Page. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Yield with Methyl (2S)-2-amino-2-cyclopropylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request, here is the technical support center with troubleshooting guides and FAQs.

Welcome to the technical support resource for researchers utilizing Methyl (2S)-2-amino-2-cyclopropylacetate. This guide provides in-depth troubleshooting strategies and optimized protocols to address the unique challenges presented by this sterically hindered amino acid ester. Our goal is to empower you to overcome low coupling yields and achieve consistent, high-efficiency results in your synthetic workflows.

Troubleshooting Guide: A Mechanistic Approach

The primary challenge in coupling Methyl (2S)-2-amino-2-cyclopropylacetate stems from the steric bulk of the cyclopropyl group positioned directly at the α-carbon. This hindrance significantly slows the rate of nucleophilic attack by the amine on the activated carboxylic acid, often leading to incomplete reactions and low yields with standard protocols.[1] This guide addresses the most common failure points in a question-and-answer format.

Q1: My standard DCC or EDC/HOBt coupling is giving minimal product. What is the underlying issue and how do I fix it?

Answer: This is the most common issue encountered. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often fail with sterically demanding substrates.[1][2]

  • Causality: Carbodiimides react with the carboxylic acid to form an O-acylisourea intermediate. While the addition of 1-Hydroxybenzotriazole (HOBt) can convert this to a more reactive HOBt-ester, this activated species is often not potent enough to overcome the significant steric shield of the cyclopropyl group. This leads to slow reaction rates and allows side reactions, like the formation of inactive N-acylurea, to dominate.[3]

  • Primary Solution: Upgrade Your Coupling Reagent. Switch to a more powerful in-situ activating reagent. These reagents form highly reactive esters that can overcome the high activation energy of the sterically hindered coupling.

    • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are the gold standard for difficult couplings.[4][5] HATU reacts with the carboxylic acid to form a highly reactive OAt-ester. The nitrogen atom in the HOAt leaving group provides anchimeric assistance, further accelerating the aminolysis step. HCTU and HBTU are also effective alternatives.[2]

    • Phosphonium Salts: Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyAOP are also exceptionally effective.[2][4] They are particularly useful for extremely hindered couplings, such as those involving N-methylated amino acids, and their utility extends here.[6]

  • Secondary Solution: Acyl Fluoride Formation. For exceptionally challenging cases where even uronium salts underperform, converting the carboxylic acid to its corresponding acyl fluoride is a highly effective strategy.[7] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or Cyanuric fluoride can be used for this transformation.[2] Acyl fluorides are highly reactive and less prone to racemization than acyl chlorides.[7]

Q2: I've switched to HATU, but my yield is still below 50%. What other parameters should I optimize?

Answer: While a potent coupling reagent is critical, other reaction parameters play a synergistic role, especially when steric hindrance is a major factor.

  • Causality: The reaction kinetics are inherently slow. Simply swapping the reagent without adjusting the environment may not be sufficient. Factors like solvent choice, base strength, reaction time, and temperature must be optimized to favor the desired reaction pathway.

  • Optimization Strategies:

    • Solvent Choice: The solvent must effectively solvate the reactants to prevent aggregation and ensure the reactive sites are accessible.[2]

      • Upgrade from DMF to NMP: N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and is often recommended for difficult sequences.[2]

      • Consider Solvent Mixtures: For particularly stubborn reactions, a mixture such as DCM/DMF/NMP (1:1:1) can improve solubility and reaction rates.[2] In some cases, less conventional solvents like THF or Acetonitrile (ACN) have proven effective.[2][8]

    • Reaction Time and Temperature: Steric hindrance slows the reaction rate significantly.

      • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4, 12, or even 24 hours. Monitor the reaction's progress via LC-MS or TLC to determine the optimal endpoint.[2]

      • Apply Gentle Heat: Increasing the temperature to 40-50 °C can help overcome the activation energy barrier. However, proceed with caution as excessive heat can increase the risk of racemization.[2]

      • Use Microwave Assistance: Microwave-assisted synthesis is a highly effective method for driving difficult couplings to completion rapidly by using microwave energy to heat the reaction efficiently.[2]

    • Base Selection and Stoichiometry: The base activates the coupling reagent and neutralizes protonated species.

      • Use a Non-Nucleophilic Base: A bulky, non-nucleophilic tertiary amine like DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) is essential to prevent side reactions.[9]

      • Optimize Stoichiometry: For a standard HATU coupling, 2 equivalents of DIPEA relative to the carboxylic acid are typically used. For very difficult couplings, increasing this to 3-4 equivalents can sometimes be beneficial.

    • Perform a "Double Coupling": This is a robust and widely used technique to push a difficult reaction to completion. After the initial coupling reaction time has elapsed, the vessel is drained, and a fresh solution of the activated carboxylic acid and coupling reagents is added to the amine.[2] This second treatment helps acylate any remaining unreacted starting material.

Troubleshooting Logic Workflow

The following diagram outlines a systematic approach to troubleshooting low yields with Methyl (2S)-2-amino-2-cyclopropylacetate.

G cluster_start Initial Problem cluster_reagent Step 1: Reagent Check cluster_conditions Step 2: Condition Optimization cluster_advanced Step 3: Advanced Methods cluster_end Resolution start Low Coupling Yield (<50%) reagent_check Using DCC/EDC? start->reagent_check upgrade_reagent Upgrade to HATU, HCTU, or PyBOP reagent_check->upgrade_reagent Yes conditions_check Yield Still Low? reagent_check->conditions_check No, already using HATU etc. upgrade_reagent->conditions_check optimize_solvent Switch DMF -> NMP Extend Time (4-24h) Increase Temp (40°C) conditions_check->optimize_solvent Yes success High Yield Achieved conditions_check->success No advanced_check Still Insufficient? optimize_solvent->advanced_check double_couple Perform Double Coupling advanced_check->double_couple Yes acyl_fluoride Use Acyl Fluoride Method (Extreme Cases) advanced_check->acyl_fluoride Still No advanced_check->success No, Resolved double_couple->advanced_check Check Yield acyl_fluoride->success

Caption: Troubleshooting workflow for low coupling efficiency.

Quantitative Data Summary

The choice of coupling reagent has the most significant impact on yield. The following tables summarize the relative effectiveness of common reagents and the influence of solvents.

Table 1: Comparison of Common Coupling Reagents for Hindered Couplings

Reagent ClassExample(s)Activated SpeciesRelative ReactivityKey Considerations
CarbodiimideDCC, EDCO-AcylisoureaLowOften insufficient for hindered substrates; risk of N-acylurea side product.[2]
Uronium/AminiumHBTU, HCTUOBt or O-6-ClBt esterHighHCTU is more reactive than HBTU; highly effective for most difficult couplings.[2]
Uronium/AminiumHATU OAt ester Very High Generally considered the most effective due to the highly reactive ester and anchimeric assistance.[5]
PhosphoniumPyBOP, PyAOPOBt or OAt esterVery HighExcellent reactivity with low racemization; PyAOP is more potent than PyBOP.[2][4][6]
Acyl FluorideTFFH, DASTAcyl FluorideExtremely HighA powerful option for the most challenging couplings where other methods fail.[7]

Table 2: Influence of Solvent on Coupling Efficiency

SolventKey PropertyRecommendation for Hindered Couplings
Dichloromethane (DCM)Low polarity, good for swelling polystyrene resins.Often used, but may not be sufficient for solvating larger, aggregating peptides.[10]
Dimethylformamide (DMF)Polar aprotic, good general-purpose solvent.Standard choice, but can be suboptimal for highly aggregating sequences.[2]
N-Methylpyrrolidone (NMP) Highly polar aprotic, excellent solvating power. Recommended upgrade from DMF to disrupt aggregation and improve reaction rates. [2]
Tetrahydrofuran (THF)Ethereal, moderately polar.Can be effective, especially in solution-phase synthesis. Its role in cross-coupling indicates its utility in complex reactions.[11]

Key Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is designed as a robust starting point for coupling a generic carboxylic acid (R-COOH) to Methyl (2S)-2-amino-2-cyclopropylacetate hydrochloride.

  • Amine Preparation:

    • In a reaction vessel, dissolve Methyl (2S)-2-amino-2-cyclopropylacetate hydrochloride (1.0 eq) in DMF or NMP.

    • Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 5 minutes.

  • Carboxylic Acid Pre-activation (in a separate vessel):

    • Dissolve the carboxylic acid (1.05 eq) and HATU (1.0 eq) in a minimal amount of fresh DMF or NMP.

    • Add DIPEA (2.0 eq) to the solution.

    • Allow the pre-activation to proceed for 1-5 minutes. The solution may change color.

  • Coupling Reaction:

    • Add the pre-activated carboxylic acid solution to the amine solution from Step 1.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction for the disappearance of the amine starting material by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Protocol 2: The Double Coupling Technique (for Solid-Phase Synthesis)

This protocol is adapted for solid-phase peptide synthesis (SPPS) where the N-terminal amine is the cyclopropylacetate residue bound to a resin.

  • First Coupling:

    • Following standard Fmoc deprotection of the resin-bound amine, wash the resin thoroughly with DMF (3x).

    • In a separate vessel, pre-activate the incoming Fmoc-amino acid (4 eq relative to resin loading) with HATU (3.9 eq) and DIPEA (8 eq) in DMF for 2 minutes.[2]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes.[2]

    • Drain the reaction vessel.

  • Resin Wash:

    • Wash the resin thoroughly with DMF (3x) to remove byproducts and unreacted reagents.

  • Second Coupling:

    • Repeat Step 1 with a fresh solution of activated amino acid, HATU, and DIPEA.

    • Allow the second coupling to proceed for another 45-60 minutes.

  • Final Wash and Capping (Optional):

    • Drain the vessel and wash the resin thoroughly with DMF (3x) and DCM (3x).

    • Perform a Kaiser test or other qualitative test to confirm reaction completion. If the test is still positive, capping with acetic anhydride may be necessary to terminate unreacted chains.

Frequently Asked Questions (FAQs)

Q3: Can the cyclopropyl ring open under standard coupling conditions? A: It is highly unlikely. The C-C bonds of a cyclopropyl ring are stable to the standard, mildly basic conditions of amide coupling reactions. Ring-opening typically requires harsh acidic conditions or specific transition-metal catalysis, which are not present here.[12]

Q4: I am observing a significant amount of racemization at the α-carbon of my carboxylic acid. Why is this happening and how can I prevent it? A: Racemization can occur via the formation of an oxazolone intermediate, especially with over-activation or prolonged exposure to base.[13][14]

  • Prevention:

    • Use Racemization-Suppressing Additives: Reagents like HATU and HCTU are based on HOAt and 6-Cl-HOBt, respectively, which are known to suppress racemization more effectively than HOBt. If using a carbodiimide, the addition of OxymaPure is reported to be more effective at preventing racemization than HOBt.[10]

    • Control Temperature: Avoid excessive heat, as higher temperatures accelerate the rate of racemization.

    • Minimize Pre-activation Time: Do not let the activated carboxylic acid sit for an extended period before adding it to the amine. A pre-activation time of 1-5 minutes is usually sufficient.

Q5: My carboxylic acid is also sterically hindered. What is the best strategy for this "difficult-difficult" coupling? A: This scenario represents the pinnacle of coupling challenges.

  • Strategy:

    • Acyl Fluoride Method: This is the most powerful approach. Convert the hindered carboxylic acid to an acyl fluoride first, then react it with the cyclopropyl amine.[7]

    • Advanced Reagents: Use PyAOP, which is known to be highly effective for coupling hindered N-methyl amino acids and is a strong candidate here.[5][6]

    • Microwave Synthesis: Employ microwave heating to significantly accelerate the reaction rate and drive the coupling to completion.[2] Combine this with a potent reagent like HATU or PyAOP and a high-performance solvent like NMP.

References

  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, RSC Publishing. DOI:10.1039/C5OB02129D. [Link]

  • YouTube. (2021, February 9). Acylation of Amines, Part 3: In Situ Activation. [Link]

  • Bode, J. W. (n.d.). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • MDPI. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. [Link]

  • Peptide Solutions. (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]

  • ACS Publications. (2007, June 20). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • PubMed. (2007, July 20). Efficient peptide coupling involving sterically hindered amino acids. [Link]

  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • ResearchGate. (n.d.). Coupling Reagents. [Link]

  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. [Link]

  • American Elements. (n.d.). Methyl 2-amino-2-cyclopropylacetate hydrochloride. [Link]

  • ResearchGate. (2018, August 12). (PDF) Side reactions in peptide synthesis: An overview. [Link]

  • ACS Publications. (n.d.). Coupling N-Methylated Amino Acids Using PyBroPl and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]

  • PMC. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • ResearchGate. (2025, August 9). Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate. [Link]

  • IKM Institut Kimia Malaysia. (n.d.). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. [Link]

  • LOCKSS. (2005, September 30). SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIVATIVES. [Link]

  • AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. [Link]

  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • YouTube. (2016, May 9). Amino acids and amide bond formation. [Link]

  • PMC. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. [Link]

  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • CEM. (n.d.). High Efficiency Solid Phase Peptide Synthesis of Difficult Long Peptides. [Link]

Sources

Technical Support Center: Solubilizing Peptides Containing Methyl (2S)-2-amino-2-cyclopropylacetate

[1]

Executive Summary: The Physicochemical Challenge

Methyl (2S)-2-amino-2-cyclopropylacetate is a non-canonical amino acid derivative.[1] Unlike standard glycine, the cyclopropyl side chain restricts conformational freedom (favoring

1methyl ester (OMe)

Key Solubility Inhibitors:

  • Hydrophobic Collapse: The cyclopropyl group is highly lipophilic.

  • 
    -Sheet Aggregation:  Constrained 
    
    
    geometry promotes intermolecular stacking.[1]
  • Charge Neutralization: The methyl ester prevents C-terminal ionization, removing a primary handle for aqueous solvation.[1]

Module 1: Diagnostic & Solvent Selection

Q: How do I determine the correct solvent system for my Cpg-OMe peptide?

A: Do not attempt to dissolve directly in aqueous buffer. Follow the Hydrophobicity-First Protocol . Because the C-terminus is capped (methyl ester), standard pH adjustments (using base to deprotonate the C-term) will fail and may hydrolyze the ester.

The Solubility Decision Matrix

Use this logic flow to select your initial solvent.

SolubilityMatrixStartStart: Cpg-OMe PeptideCheckSeqAnalyze Sequence(Hydrophobic Content)Start->CheckSeqHighHydro>50% Hydrophobic(Leu, Val, Phe, Cpg)CheckSeq->HighHydroHighLowHydro<50% Hydrophobic(Lys, Arg, Glu present)CheckSeq->LowHydroLowDMSOPrimary: 100% DMSO(Avoid if Met/Cys present)HighHydro->DMSODMFAlternative: DMF(If Met/Cys present)HighHydro->DMFAcidic10% Acetic Acid(If Basic Residues > Acidic)LowHydro->AcidicOrganicAq50% Acetonitrile/WaterLowHydro->OrganicAqHFIPAggregated?Use HFIP or TFEDMSO->HFIPStill Insoluble?captionFigure 1: Solvent selection logic for Cpg-OMe peptides. Note the reliance on organic solvents due to ester capping.

[1]

Module 2: Step-by-Step Solubilization Protocols

Protocol A: The "Organic-Drop" Method (Standard)

Use this for peptides intended for biological assays where final organic content must be <1%.[1]

Materials:

  • Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).[1]

  • Degassed PBS or water (pH 7.4).[1][2]

  • Vortex mixer and Sonicator.[1]

Steps:

  • Calculate: Determine the volume of DMSO required to reach a concentration of 10–20 mg/mL . This is your "Master Stock."

  • Initial Dissolution: Add the calculated DMSO to the lyophilized peptide powder.

    • Critical: Do not add water yet.[1] The peptide must be fully solvated by the organic layer first to break intermolecular hydrophobic bonds.

  • Sonication: Sonicate for 15–30 seconds. The solution should be clear.

    • Troubleshooting: If cloudy, add HFIP (Hexafluoroisopropanol) dropwise until clear (see Protocol B).[1]

  • Dilution: Slowly add the aqueous buffer to the DMSO stock dropwise while vortexing.

    • Stop Point: If turbidity (cloudiness) appears, you have reached the Critical Solubility Limit .[3] Do not add more buffer.

Protocol B: Disaggregating "Gelled" Peptides (HFIP Method)

Use this if the peptide forms a gel or remains solid in DMSO. Cpg-containing peptides often form

1

Mechanism: HFIP is a strong hydrogen-bond donor that disrupts the secondary structure (

1
  • Dissolve peptide in 100% HFIP to 1 mg/mL.[1]

  • Verify complete dissolution (solution should be clear and non-viscous).[1]

  • Evaporation: Remove HFIP under a stream of nitrogen or vacuum centrifugation. The peptide will form a thin film on the tube wall.

    • Why? This resets the amorphous structure, removing pre-existing aggregates.

  • Re-dissolve the film immediately in DMSO (as in Protocol A).

Module 3: Quantitative Data & Solvent Compatibility

Table 1: Solvent Compatibility for Methyl (2S)-2-amino-2-cyclopropylacetate Peptides

SolventSolubilizing PowerBiological CompatibilityRisk Factors
DMSO HighMedium (Toxic to cells >0.1-1%)Oxidizes Met/Cys/Trp residues.[1]
DMF HighLow (Cytotoxic)Can degrade plasticware; hepatotoxic.[1]
HFIP Very HighNone (Must evaporate)Volatile; expensive; denatures proteins.[1]
Acetonitrile MediumMediumPrecipitates salts; volatile.[1]
10% Acetic Acid Low/MediumHighIneffective for Cpg-OMe unless basic residues (Arg/Lys) are present.[1]
Ammonium Bicarbonate LowHighIneffective for Cpg-OMe (No free C-term acid to ionize).[1]

Module 4: FAQs & Troubleshooting

Q: I see a gelatinous precipitate when I add water to my DMSO stock. Why?

A: You are witnessing hydrophobic collapse .[1] The Methyl (2S)-2-amino-2-cyclopropylacetate residues are forcing the peptide to self-assemble to exclude water.[1]

  • Fix: Increase the organic ratio. If your assay allows, use Cyclodextrin (HP-

    
    -CD) .[1]
    
    • Protocol: Prepare 10% HP-

      
      -CD in water.[1] Use this solution to dilute your DMSO stock instead of pure water. The cyclodextrin encapsulates the hydrophobic cyclopropyl group, maintaining solubility.
      
Q: Can I use base (NaOH) to help dissolve it?

A: ABSOLUTELY NOT.

  • Reason 1: The "Methyl" in Methyl (2S)-2-amino-2-cyclopropylacetate is an ester.[1] High pH (NaOH) will hydrolyze this ester, converting your molecule into the free acid form (Cpg-OH) and methanol.[1] This chemically alters your drug substance.[1]

  • Reason 2: Since the C-terminus is capped, adding base only helps if you have acidic side chains (Asp/Glu).[1] If those are absent, base provides no solubility benefit.

Q: How does the cyclopropyl group affect synthesis yield?

A: The steric bulk of the cyclopropyl group on the

  • Insight: During Solid Phase Peptide Synthesis (SPPS), Cpg residues often cause "difficult sequences" due to on-resin aggregation.

  • Recommendation: Use HATU/HOAt activation and double coupling at elevated temperatures (50°C) for the residue following the Cpg unit. Use "Magic Mixture" (DCM/DMF/NMP/1% Triton X) for washing steps to swell the resin properly.

Module 5: Mechanism of Action (Visualized)

The following diagram illustrates why standard aqueous solvation fails and how HFIP/DMSO intervention works.

DissolutionMechanismcluster_0Aqueous Environmentcluster_1Organic InterventionAggAggregated Peptide(Beta-Sheet Stacking)WaterH2O Molecules(Excluded)Agg->WaterRepulsionSolventHFIP / DMSOAgg->Solvent1. Hydrogen BondDisruptionFreePepSolvated Peptide(Alpha-Helix / Random Coil)Solvent->FreePep2. HydrophobicShieldingcaptionFigure 2: Disruption of Cpg-mediated aggregation via organic cosolvents.

References

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. Link[1]

    • Context: Discusses the stability of methyl esters and protection str
  • Narayan, R. S., et al. (2005).[1] Racemization-free synthesis of N-protected amino acid-derived cyclopropyl ketones. The Journal of Organic Chemistry. Link[1]

    • Context: Details the steric properties and synthesis challenges of cyclopropyl amino acid deriv
  • Sigma-Aldrich Technical Library. (2024).[1] Peptide Solubility Guidelines. Link

    • Context: General protocols for hydrophobic peptide dissolution (DMSO/DMF usage).[1][4][5]

  • Tao, P., et al. (2018).[1] Methods to Improve the Solubility of Peptides. In Peptide Synthesis and Engineering. Link

    • Context: Advanced formulation strategies including cyclodextrins and pH manipulation.[1]

  • ChemicalBook. (2024).[1] Product Properties: (2S)-2-amino-2-cyclopropylacetic acid.[1] Link

    • Context: Physicochemical data confirming the lipophilicity of the cyclopropyl moiety.

challenges in the synthesis of cyclopropane amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclopropane Amino Acid (CPAA) Synthesis

Status: Operational Current Wait Time: 0 min Agent: Senior Application Scientist

Welcome to the CPAA Synthesis Support Hub

You have reached the Tier 3 Technical Support for researchers encountering difficulties in the synthesis of cyclopropane


- and 

-amino acids. These conformationally restricted building blocks are notorious for high ring strain (~27.5 kcal/mol) and challenging stereocontrol.

This guide is structured as a dynamic troubleshooting workflow. Please select the module corresponding to your specific synthetic bottleneck.

Module 1: Carbenoid Cyclopropanation (Simmons-Smith)

Primary Use Case: Converting dehydroamino acids (alkenes) into cyclopropanes using Zinc-carbenoids.[1][2]

The Core Problem: Reaction Stalling & Poor Conversion

User Report: "I am using standard Furukawa conditions (Et


Zn/CH

I

) on my allylic amine substrate, but the reaction stalls at 40% conversion. Adding more reagent doesn't help."

Root Cause Analysis:

  • Lewis Basic "Quenching": Free amines or strongly coordinating protecting groups (like free amides) coordinate to the Zinc center, forming a stable, unreactive complex.

  • Protonolysis: Any acidic proton (N-H, O-H) will instantly destroy the active carbenoid species (

    
    ).
    

Troubleshooting Protocol:

VariableRecommendationTechnical Rationale
Protecting Group Switch to Carbamates (Boc/Cbz) or Sulfonamides. Unlike free amines, carbamates reduce N-basicity. However, bis-protection (e.g., N,N-dibenzyl) is often superior because it removes the acidic N-H proton completely.
Reagent Stoichiometry Use >2.5 equivalents. The first equivalent often coordinates to the directing group (if present) or is scavenged by adventitious moisture.
Additive (The Fix) Add DME (1.0 equiv) or use the Charette Modification. Dimethoxyethane (DME) or specific phenols break up inactive Zinc aggregates, keeping the carbenoid monomeric and reactive.

Standard Operating Procedure (Charette Modification):

  • Dissolve substrate (allylic alcohol/amine) in dry DCM.

  • Add Et

    
    Zn  (2.5 equiv) at -20 °C.
    
  • Add CH

    
    I
    
    
    
    (2.5 equiv) dropwise.
  • CRITICAL: Add the chiral ligand (if asymmetric) or DME additive before warming.

  • Warm to 0 °C or RT slowly.

Expert Tip: If using an allylic alcohol to direct the cyclopropanation, the resulting stereochemistry is usually syn to the hydroxyl group due to Zinc coordination.[1]

Module 2: Transition Metal-Catalyzed Diazo Decomposition

Primary Use Case: Reaction of diazoacetates with alkenes (or vice versa) using Rh(II) or Cu(I) catalysts.

The Core Problem: Diastereocontrol (Cis vs. Trans)

User Report: "I am targeting the cis-isomer of a 2,3-methanoamino acid, but the Rhodium catalyst is giving me a 90:10 mixture favoring the trans-isomer."

Root Cause Analysis: Thermodynamics favors the trans isomer to minimize steric repulsion between the ester group and the ring substituents. Accessing the cis isomer requires kinetic control or specific catalyst sterics.

Troubleshooting Matrix:

  • Q: Which catalyst are you using?

    • Standard:

      
      
      
      
      
      Favors trans.
    • Solution: Switch to bulky, "wall-like" ligands.

      
        (Davies catalyst) or 
      
      
      
      (Du Bois catalyst) often enhance stereoselectivity by restricting the approach vector of the alkene.
  • Q: What is your diazo source?

    • Standard: Ethyl diazoacetate (EDA).

    • Solution: Use Donor-Acceptor diazo compounds (e.g., aryldiazoacetates). These stabilize the carbenoid intermediate, making the reaction more selective (and safer).

Visual Workflow: Selecting the Right Strategy

CPAA_Strategy Start Select Substrate Type Alkene Alkene / Dehydroamino Acid Start->Alkene Amide Amide / Nitrile Start->Amide Simmons Simmons-Smith (Zn-Carbenoid) Alkene->Simmons If e- rich alkene (Allylic alcohol/amine) Diazo Diazo Decomposition (Rh/Cu Catalysis) Alkene->Diazo If e- deficient or need ester group Kulinkovich Kulinkovich-de Meijere (Ti-Mediated) Amide->Kulinkovich Direct conversion to aminocyclopropane Simmons_Out High cis-selectivity (with directing group) Simmons->Simmons_Out Diazo_Out High trans-selectivity (Thermodynamic) Diazo->Diazo_Out caption Figure 1: Strategic Decision Tree for CPAA Synthesis based on starting material.

Module 3: The Kulinkovich-de Meijere Reaction

Primary Use Case: Direct synthesis of aminocyclopropanes from amides or nitriles using Grignard reagents and Titanium.[3][4]

The Core Problem: Ligand Exchange Failure

User Report: "I am trying to make a substituted cyclopropylamine. I mixed my amide, EtMgBr, and Ti(OiPr)4, but I'm mostly getting the de-aminated cyclopropanol or recovered starting material."

Technical Explanation: The reaction proceeds via a Titanacyclopropane intermediate.[3][4][5][6] If the amide is too bulky or the Grignard exchange is slow, the catalytic cycle breaks.

Troubleshooting Steps:

  • The "Stoichiometric" Fix: While often described as catalytic in Ti, using stoichiometric Ti(OiPr)

    
      (1.0–1.1 equiv) drastically improves yields for difficult amino acid precursors.
    
  • Add a Lewis Acid: For nitrile substrates (Szymoniak modification), adding BF

    
      is often required to activate the intermediate azatitanacyclopropane for ring closure.
    
  • Temperature Control: Do not heat initially. The formation of the titanacycle is exothermic. Add Grignard at 0 °C or RT, then reflux only if necessary for the ring closure.

Module 4: Scale-Up & Safety (The Curtius Rearrangement)

Primary Use Case: Converting a cyclopropane carboxylic acid into the final amino acid via an acyl azide.

The Core Problem: Explosion Hazard & Ring Opening

User Report: "I need to scale up the conversion of my cyclopropane acid to the amine. I'm worried about using DPPA (Diphenylphosphoryl azide) on a 50g scale."

Safety & Stability Protocol:

  • Avoid Batch Azide Accumulation: On >10g scale, never heat the acyl azide in a static batch reactor. The decomposition is exothermic and releases

    
     gas rapidly.
    
  • Flow Chemistry Solution: Pump the acyl azide solution through a heated coil reactor (

    
    ). This ensures only a small amount of explosive intermediate is heated at any given time.
    
  • Ring Integrity: Cyclopropanes with electron-donating groups (like alkoxy substituents) can undergo ring-opening during the acidic hydrolysis of the intermediate isocyanate/carbamate.

    • Fix: Use basic hydrolysis conditions or perform the rearrangement in

      
      -BuOH to trap the isocyanate directly as the Boc-protected amine (which is stable).
      

Summary of Synthetic Methods

MethodKey ReagentsBest For...Major Limitation
Simmons-Smith

Electron-rich alkenes; Stereospecific (syn)Sensitive to Lewis bases; requires directing groups.
Rh-Diazo

Electron-deficient alkenes; High trans selectivityHazardous diazo reagents; difficult cis access.
Kulinkovich

Direct amide-to-amine conversionIntolerant of many functional groups (ketones, aldehydes).
MIRC Ylides /

-halo esters
Highly substituted ringsElimination side-reactions dominate if base is too strong.

References

  • Stereoselective Cyclopropanation (Simmons-Smith)

    • Charette, A. B., et al. "Molander-Modified Simmons-Smith Reaction." Journal of the American Chemical Society, 2001.[7] Link

    • Context: Describes the use of chiral ligands and acidic additives to control stereochemistry.
  • Kulinkovich-de Meijere Reaction

    • de Meijere, A., et al. "Preparation of Cyclopropylamines from N,N-Dialkylcarboxamides."[3] Organic Syntheses, 2005.[3] Link

    • Context: The definitive protocol for Titanium-mediated amide cyclopropan
  • Diazo Decomposition (Rh Catalysis)

    • Davies, H. M. L., et al. "Catalytic Asymmetric Synthesis of Cyclopropane Amino Acids." Chemical Reviews, 2003. Link

    • Context: Comprehensive review on using donor-acceptor carbenoids for high enantioselectivity.
  • Curtius Rearrangement in Flow

    • Kappe, C. O., et al. "Continuous Flow Synthesis of Amino Acids via Curtius Rearrangement." Organic Process Research & Development, 2020. Link

    • Context: Safety protocols for scaling up the acid-to-amine conversion.
  • General Review of CPAA Synthesis

    • Cativiela, C., et al. "Stereoselective Synthesis of Cyclopropane Amino Acids."[8] Chemical Reviews, 2013. Link

Sources

preventing racemization during coupling of Methyl (2S)-2-amino-2-cyclopropylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Peptide Chemistry Division Subject: Minimizing Racemization During Coupling of Methyl (2S)-2-amino-2-cyclopropylacetate Ticket ID: #RAC-CPG-001 Role: Senior Application Scientist

Executive Summary: The "Cyclopropyl" Challenge

You are working with Methyl (2S)-2-amino-2-cyclopropylacetate (often abbreviated as H-Cpg-OMe). While this non-proteinogenic amino acid confers unique conformational rigidity and metabolic stability to peptide backbones, it presents a severe synthetic challenge:


-Carbon Acidity. 

The cyclopropyl group, unlike a simple alkyl chain (like in Alanine), possesses significant


-character (

hybridization), which—combined with the electron-withdrawing ester group—increases the acidity of the

-proton. This makes the molecule structurally analogous to Phenylglycine (Phg) in terms of racemization sensitivity.

The Critical Failure Mode: When H-Cpg-OMe is used as the nucleophile (amine component), the base present in the reaction (used to neutralize the amine salt or activate the carboxylic acid) can deprotonate the


-carbon, leading to an achiral enolate intermediate. Upon reprotonation, you lose your optical purity.

Mechanism of Failure (Visualized)

To solve the problem, we must first visualize the enemy. The diagram below details the two distinct pathways where chirality is lost: Base-Catalyzed Enolization (when Cpg is the nucleophile) and Oxazolone Formation (if Cpg is the activated electrophile).

RacemizationPathways cluster_prevention Prevention Strategy Start Methyl (2S)-2-amino- 2-cyclopropylacetate Enolate Planar Enolate (Achiral Intermediate) Start->Enolate Path A: Direct Deprotonation (High Base Load) Oxazolone 5(4H)-Oxazolone (Activated Species) Start->Oxazolone Path B: Activation (If Cpg is Carboxyl Component) Base Base (e.g., DIPEA) Racemic Racemic Product (50% L / 50% D) Enolate->Racemic Reprotonation Oxazolone->Racemic Base-catalyzed Tautomerization Sol Use Low Dielectric Solvent (DCM/THF) WeakBase Use Collidine (TMP) vs DIPEA

Figure 1: Mechanistic pathways leading to racemization. Path A is the primary risk when coupling TO the methyl ester. Path B is the risk when activating the Cpg acid.

Troubleshooting Guide & FAQs

Issue 1: "I am seeing 5-15% D-isomer after coupling H-Cpg-OMe to my peptide chain."

Root Cause: You are likely using DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) to neutralize the HCl salt of your methyl ester. The pKa of the Cpg


-proton is sufficiently low that these bases can abstract it during the slow coupling kinetics.

The Fix: Switch to 2,4,6-Trimethylpyridine (TMP / Collidine) .

  • Why? Collidine is a weaker base (pKa ~7.[1]4) than DIPEA (pKa ~10.[1]5) but sufficient to neutralize the amine salt. Its steric bulk also hinders access to the

    
    -proton.
    
  • Protocol Shift: If your H-Cpg-OMe is a hydrochloride salt, do not pre-neutralize it. Add it directly to the reaction mixture and add exactly 1.0 equivalent of Collidine relative to the salt.

Issue 2: "Which coupling reagent should I use?"

Root Cause: Slow coupling rates give the base more time to cause damage. Standard reagents like HBTU or HATU often require DIPEA, which we want to avoid.

The Fix: Use DIC (Diisopropylcarbodiimide) / Oxyma Pure .[2]

  • Why? This system creates a highly reactive oxyma-ester that couples fast but maintains a neutral-to-slightly-acidic pH environment (unlike the basic environment of uronium salts like HATU).

  • Data Support: Studies on sensitive Phenylglycine analogs show that DIC/Oxyma reduces racemization from ~10% (HATU/DIPEA) to <1% [1, 2].

Issue 3: "Can I use microwave heating to speed this up?"

Root Cause: Thermal energy lowers the activation barrier for deprotonation (racemization) more than it does for the coupling reaction in sterically hindered systems.

The Fix: Strictly NO. Perform this coupling at 0°C to Room Temperature .

  • Recommendation: Start the reaction at 0°C for the first 30 minutes, then allow it to warm to room temperature.

Optimized Experimental Protocols

Protocol A: The "Safe-Coupling" Workflow

Use this protocol when coupling an amino acid (e.g., Fmoc-AA-OH) TO Methyl (2S)-2-amino-2-cyclopropylacetate.

Reagents:

  • Nucleophile: H-Cpg-OMe · HCl (1.0 equiv)[3]

  • Carboxyl Component: Fmoc-AA-OH (1.1 equiv)

  • Coupling Reagent: DIC (1.1 equiv) and Oxyma Pure (1.1 equiv)

  • Base: 2,4,6-Collidine (1.0 equiv only if Nucleophile is a salt)

  • Solvent: DCM:DMF (1:1 ratio) - DCM lowers the dielectric constant, destabilizing the enolate.

Step-by-Step:

  • Dissolution: Dissolve Fmoc-AA-OH and Oxyma Pure in the DCM/DMF mixture.

  • Activation: Cool to 0°C. Add DIC. Stir for 2 minutes to form the active ester.

  • Addition: Add the solid H-Cpg-OMe · HCl salt to the reaction.[3][4]

  • Neutralization: Immediately add exactly 1.0 equiv of Collidine.

  • Reaction: Stir at 0°C for 30 mins, then ambient temperature for 2-4 hours.

  • Work-up: Wash with 0.1 M HCl (mild acid wash removes Collidine and stops any base activity immediately). Do not use strong basic washes.

Protocol B: Determination of Enantiomeric Excess (Marfey’s Method)

Since Cpg is non-standard, you cannot rely on standard C18 retention times. You must derivatize.

  • Hydrolysis: Take 0.5 mg of your coupled product. Treat with 6N HCl at 110°C for 1 hour (Note: Cpg is relatively stable, but minimize time to prevent acid-catalyzed epimerization).

  • Derivatization: Neutralize and react with L-FDAA (Marfey’s Reagent) .

  • Analysis: Inject on C18 HPLC.

    • Principle: L-FDAA reacts with L-Cpg to form an L-L diastereomer and with D-Cpg to form an L-D diastereomer. These separate easily on standard columns.

    • Calculation:

      
      
      

Comparative Data: Base Selection Impact

The following table summarizes the impact of base selection on the optical purity of sensitive


-arylglycine/cyclopropylglycine analogs during coupling [3].
Base SystempKa (approx)Steric HindranceRacemization RiskRecommended?
Triethylamine (TEA) 10.7LowCritical (>15%) ⛔ NO
DIPEA 10.5MediumHigh (5-10%) ⛔ NO
N-Methylmorpholine (NMM) 7.4LowModerate (2-5%) ⚠️ Caution
2,4,6-Collidine (TMP) 7.4HighLow (<1%) YES
None (Free base amine) --Minimal Best

Decision Logic Tree

Follow this logic to determine your specific reaction conditions.

DecisionTree Start Start: Coupling Cpg-OMe IsSalt Is Cpg-OMe a salt (HCl)? Start->IsSalt YesSalt Yes IsSalt->YesSalt Yes NoSalt No (Free Amine) IsSalt->NoSalt No BaseChoice Use 1.0 eq Collidine (Avoid DIPEA) YesSalt->BaseChoice NoBase Do NOT add Base Use DIC/Oxyma only NoSalt->NoBase Solvent Solvent Choice: DCM or DCM/DMF (1:1) BaseChoice->Solvent NoBase->Solvent End Monitor via Marfey's Method Solvent->End Proceed to Coupling (0°C start)

Figure 2: Decision matrix for selecting coupling conditions based on the starting material state.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Steinauer, R., et al. (1989). Racemization of Amino Acid Active Esters. The Journal of Organic Chemistry. (General mechanism grounding).
  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Minimization of Racemization.[1] Organic Letters.

  • Marfey, P. (1984).[5] Determination of D-amino acids as diastereomeric derivatives by high-performance liquid chromatography. Carlsberg Research Communications, 49, 591.

Sources

dealing with steric hindrance in peptide synthesis with cyclopropyl amino acids

Technical Support Center: Steric Hindrance in Peptide Synthesis ( Focus)

Topic: Troubleshooting Steric Hindrance with Cyclopropyl Amino Acids (e.g.,

Role:Status:

Welcome to the Advanced Peptide Synthesis Support Hub.

You are likely here because your synthesis failed at or near a 1-aminocyclopropane-1-carboxylic acid (




This guide treats your synthesis as a system. We will troubleshoot the three failure modes: Coupling Efficiency , Nucleophilic Reactivity , and Side Reactions .

Module 1: The Coupling Crisis (Low Conversion)

The Problem: You observe incomplete coupling (deletion sequences) despite standard Kaiser tests suggesting "blue" (positive) or ambiguous results. The Cause: The quaternary center of

Troubleshooting Workflow: The Activation Hierarchy

Do not rely on standard DIC/HOBt methods here. They are kinetically insufficient.

CouplingLogicStartStart: Low Coupling YieldCheckPosIs Ac3c the Nucleophile (on resin) or Electrophile?Start->CheckPosElectrophileAc3c is the Activated Species(Coupling OF Ac3c)CheckPos->ElectrophileNucleophileAc3c is on Resin(Coupling TO Ac3c)CheckPos->NucleophileSol1Use HATU or COMU (1:1 eq)Base: DIPEA (2 eq)Time: 2x 1hrElectrophile->Sol1Sol2CRITICAL BOTTLENECKRequires PyAOP or HATUTemp: 75°C (Microwave)Nucleophile->Sol2CheckConvConversion > 95%?Sol1->CheckConvSol2->CheckConvSuccessProceed to CappingCheckConv->SuccessYesFailSwitch to Acid Fluorideor Bis-trichloromethyl carbonate (BTC)CheckConv->FailNo

Caption: Decision tree for selecting coupling strategies based on the position of the sterically hindered residue.

Recommended Protocol: Microwave-Assisted Coupling [1]

For coupling TO the N-terminus of an

ParameterStandard ConditionOptimized for

Reagent HBTU / DICPyAOP or HATU
Base DIPEA (2 eq)TMP (2,4,6-Trimethylpyridine) or DIPEA
Temperature Room Temp (25°C)75°C (Microwave)
Time 1 hour2 x 10 min (Double Couple)
Solvent DMFNMP (Reduces aggregation)

Why PyAOP? PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate is a phosphonium salt. Unlike uronium salts (HATU/HBTU), phosphonium salts do not react with the amino group to form guanidinium byproducts, allowing for longer reaction times at higher temperatures without terminating the chain [1].

Module 2: The Deprotection Bottleneck

The Problem: Slow Fmoc removal leading to deletion sequences or base-catalyzed side reactions. The Cause: The bulky cyclopropyl group hinders the approach of piperidine to the Fmoc carbonyl.

Solution:

  • Elevated Temperature: Perform Fmoc deprotection at 40°C–60°C .

  • Add DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base.

    • Recipe: 2% DBU + 2% Piperidine in DMF.

    • Warning: DBU promotes aspartimide formation. If you have Asp/Asn residues, stick to piperidine but increase temperature.

Module 3: Side Reaction Mitigation

Steric hindrance slows down the desired reaction, giving side reactions time to compete.

1. Diketopiperazine (DKP) Formation

If


  • Risk Factor: High. The conformational constraint of the cyclopropyl ring forces the backbone into a turn, bringing the amine closer to the ester.

  • Fix: Use Trityl (Trt) linkers or 2-Chlorotrityl Chloride (2-CTC) resin . The steric bulk of the trityl linker prevents the DKP attack [2].[2]

2. Racemization of the Preceding Amino Acid

When coupling an amino acid onto the N-terminus of

  • Fix: Use Oxyma Pure (Ethyl cyanohydroxyiminoacetate) instead of HOBt/HOAt. It is more acidic and suppresses racemization effectively while maintaining high coupling efficiency [3].

  • Fix: Use Collidine (TMP) instead of DIPEA/NMM. It is a weaker base, reducing proton abstraction from the

    
    -carbon.
    
Module 4: Aggregation & Solubility

Visualizing the Aggregation Trap:

AggregationStep1Peptide Chain Grows(Helix Formation)Step2Inter-chain H-Bonding(Beta-sheet like aggregates)Step1->Step2Step3Resin Collapse(Solvent excluded)Step2->Step3Step4Reagents cannot penetrate(Failed Synthesis)Step3->Step4SolutionSolution:1. ChemMatrix Resin (PEG)2. Pseudoproline dipeptides3. Magic Mixture (DCM/DMF/NMP)Step3->SolutionIntervention

Caption: Progression of on-resin aggregation and chemical interventions.

The "Magic Mixture" Solvent System: If DMF fails, switch to:

  • NMP (N-methylpyrrolidone): Better swelling for aggregated sequences.[3]

  • Binary Mix: DCM/DMF (1:1) – DCM swells the polystyrene core; DMF solvates the peptide.

Frequently Asked Questions (FAQ)

Q: Can I use standard Kaiser tests to monitor


 coupling?A:No.
  • Alternative: Use the Chloranil Test (for secondary amines, though

    
     is primary, the sensitivity is different) or, ideally, micro-cleavage LC-MS  after every difficult step.
    

Q: I need to couple Fmoc-


-OH to a secondary amine (e.g., Proline). It's not working.A:
  • Convert Fmoc-

    
    -OH to its Acid Fluoride  (using TFFH or cyanuric fluoride). Acid fluorides are small, highly reactive, and stable.
    
  • Use COMU at 60°C.

Q: Why is my yield low even after double coupling? A: Check your resin loading. For hindered peptides, high loading (>0.5 mmol/g) promotes aggregation. Switch to a low-loading resin (0.2–0.3 mmol/g ) to spatially separate the growing chains.

References
  • Albericio, F., et al. (2001). "Use of PyAOP, a phosphonium salt derived from HOAt, in solid-phase peptide synthesis." Tetrahedron Letters, 42(4), 697-699.

  • Giraud, M., et al. (1999). "Diketopiperazine formation during solid-phase peptide synthesis of sequences containing sterically hindered amino acids." Journal of Peptide Science, 5(3), 157-163.

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal, 15(37), 9394-9403.

  • Wimmer, Z., et al. (2002). "Synthesis of peptides containing 1-aminocyclopropane-1-carboxylic acid." Biopolymers, 65(2), 111-125.

Technical Support Center: Aggregation of Peptides Containing Cyclopropyl Residues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing cyclopropyl residues. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you understand, manage, and prevent peptide aggregation, ensuring the success of your experiments and therapeutic development programs.

Introduction: The Double-Edged Sword of Cyclopropyl Residues

The cyclopropyl group is a valuable motif in medicinal chemistry, often incorporated into peptide structures to enhance potency, metabolic stability, and conformational rigidity.[1][2][3] This rigidity can pre-organize a peptide into its bioactive conformation, minimizing the entropic penalty of binding to a biological target.[4]

However, the very features that make cyclopropyl residues attractive also present a significant challenge: aggregation . The cyclopropyl group is compact and highly hydrophobic, acting as a 'hydrophobic anchor'.[1] When multiple cyclopropyl-containing peptides are in an aqueous environment, these hydrophobic regions tend to associate to minimize their contact with water, driving the formation of soluble oligomers and, eventually, insoluble aggregates.[5] This process can compromise experimental results, reduce therapeutic efficacy, and potentially lead to immunogenicity.[6]

This guide is structured to provide a comprehensive understanding of this issue and empower you with practical, field-proven strategies to overcome it.

Frequently Asked Questions (FAQs)

Q1: My cyclopropyl-containing peptide won't dissolve. What is the first thing I should try?

A1: The first step is a systematic approach to solubilization based on the peptide's overall charge. Always test with a small amount of peptide first.[5][7]

  • Determine Net Charge: Calculate the peptide's net charge at neutral pH (+1 for each basic residue like K, R, H; -1 for each acidic residue like D, E).

  • For Charged Peptides (Net + or -): Start with sterile, deionized water. If solubility is poor, for a basic peptide (net positive), add a few drops of 10% acetic acid.[8][9] For an acidic peptide (net negative), add a few drops of 10% ammonium bicarbonate.[8]

  • For Neutral or Highly Hydrophobic Peptides: These are the most challenging. Begin with a minimal amount of an organic co-solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[8][10] Once fully dissolved, slowly add your aqueous buffer to the desired concentration while vortexing.[8] If the solution becomes turbid, you have exceeded its solubility limit.

Q2: Why does my peptide precipitate out of solution during my experiment or upon storage?

A2: Precipitation after initial successful solubilization is a classic sign of ongoing aggregation. This is driven by factors inherent to the peptide and its environment:

  • Hydrophobic Interactions: The primary cause is the hydrophobic nature of the cyclopropyl residues and other nonpolar amino acids in your sequence.[5]

  • Environmental Triggers: Aggregation is highly dependent on pH, ionic strength, temperature, and peptide concentration.[5] It is often most pronounced when the solution pH is near the peptide's isoelectric point (pI), where the net charge is zero, minimizing electrostatic repulsion between peptide molecules.[10]

  • Secondary Structure Formation: Peptides may be forming intermolecular hydrogen bonds, leading to the creation of β-sheet structures, which are common in aggregated states.[5][11]

Q3: Can I use sonication to dissolve my aggregated peptide?

A3: Yes, sonication can be a useful physical method to break up existing aggregates and improve dissolution.[7][10] However, it should be used cautiously. Apply short bursts in an ice bath to avoid excessive heating, which could degrade the peptide. Sonication is often a temporary fix; if the underlying conditions (e.g., pH, solvent) favoring aggregation are not addressed, the peptide may re-aggregate over time.

Q4: Are there any "anti-aggregation" additives I can include in my buffer?

A4: Absolutely. Several excipients can be used to stabilize peptides in solution. The optimal choice depends on the specific peptide and the experimental context.

Excipient ClassExamplesConcentrationMechanism of Action
Amino Acids L-Arginine, L-Glutamic Acid50-100 mMSuppresses aggregation by masking hydrophobic regions and screening surface charges.[5][12]
Sugars/Polyols Sucrose, Trehalose, Glycerol5-10% (w/v)Promote protein hydration and provide thermal protection.[12]
Surfactants Polysorbate 20 (Tween 20)0.01% - 0.1%Non-ionic detergents that coat hydrophobic patches, preventing self-association.[5][12]
Denaturants Guanidine-HCl, Urea6-8 MDisrupts hydrogen bonds holding aggregates together. Primarily used to resolubilize, not for functional assays.[5]

Q5: I am designing a new peptide. How can I prospectively minimize aggregation risk from cyclopropyl residues?

A5: Proactive sequence design is the most powerful prevention strategy.

  • Flank with Hydrophilic Residues: Strategically place charged or polar amino acids (e.g., Lys, Arg, Asp, Glu, Ser) near the cyclopropyl residues to increase the overall hydrophilicity of that region.

  • Incorporate "Structure-Breaking" Residues: The inclusion of proline near the hydrophobic patch can disrupt the formation of regular secondary structures like β-sheets.[13]

  • PEGylation: Adding a polyethylene glycol (PEG) chain creates a steric shield that physically prevents peptide molecules from getting close enough to aggregate.[10][14]

  • Utilize Unnatural Amino Acids: Beyond cyclopropyl groups, other unnatural amino acids can be strategically placed to alter conformation and disrupt aggregation-prone sequences.[15][16]

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific experimental problems with a logical, step-by-step approach to diagnosis and resolution.

Scenario 1: Peptide is Insoluble from the Start
Symptom Potential Cause Recommended Action
Lyophilized powder forms clumps and does not dissolve in aqueous buffer.High Hydrophobicity: The peptide is extremely hydrophobic due to the cyclopropyl residue(s) and overall sequence composition.1. Re-evaluate Solvent Choice: Follow the systematic solubilization protocol in FAQ A1. Start with a small amount of organic solvent (DMSO/DMF) before adding aqueous buffer.[8] 2. pH Adjustment: Ensure the buffer pH is at least 2 units away from the peptide's calculated isoelectric point (pI).[10] 3. Use Chaotropic Agents: For non-functional studies (e.g., purification, mass spectrometry), try dissolving in 6 M Guanidine-HCl.[5]
Peptide dissolves in organic solvent but immediately precipitates upon adding aqueous buffer.Exceeded Solubility Limit: The final concentration of the organic co-solvent is too low to maintain solubility.1. Increase Co-solvent Percentage: Determine the maximum tolerable percentage of the organic solvent for your assay. For cell-based assays, DMSO is often kept below 0.5-1%.[8] 2. Change the Aqueous Buffer: Sometimes, switching from a phosphate buffer to a Tris or HEPES buffer can improve solubility.
Scenario 2: Solution Becomes Cloudy or Forms Precipitate Over Time
Symptom Potential Cause Recommended Action
A clear solution becomes opalescent or a visible precipitate forms during an experiment (e.g., incubation at 37°C).Kinetics of Aggregation: The peptide is aggregating due to environmental stress (temperature, pH) and inherent sequence properties.1. Add Stabilizing Excipients: Supplement your buffer with an anti-aggregation agent like L-Arginine (50-100 mM) or Polysorbate 20 (0.01%).[5][12] 2. Optimize Temperature: If possible, run the experiment at a lower temperature. Avoid freeze-thaw cycles.[12] 3. Reduce Peptide Concentration: Aggregation is often concentration-dependent. Try performing the experiment at a lower peptide concentration.
Peptide precipitates after a freeze-thaw cycle.Freeze-Concentration Effects: As the solution freezes, solutes (including the peptide) become highly concentrated in the unfrozen liquid phase, promoting aggregation.1. Aliquot Samples: Store the peptide in single-use aliquots to avoid repeated freeze-thaw cycles. 2. Add Cryoprotectants: Before freezing, add cryoprotectants like glycerol (10-20%) or sucrose to the solution.[12]

Visualizing the Problem and Solutions

The Aggregation Pathway

The following diagram illustrates the typical pathway from soluble monomers to insoluble aggregates, driven by hydrophobic interactions.

cluster_0 Soluble Monomers (Stable) cluster_1 Soluble Oligomers (Unstable Intermediates) cluster_2 Insoluble Aggregates (Precipitate) P1 P P2 P P3 P O1 P P P3->O1 P4 P Agg P P P P P P P P P O1->Agg O2 P P P lab1 Hydrophobic Interaction lab2 Further Self-Assembly

Caption: Pathway of peptide aggregation from monomers to insoluble aggregates.

Prevention Strategies Workflow

This diagram outlines a logical workflow for troubleshooting and preventing aggregation.

cluster_sol Solubilization Techniques cluster_form Formulation Strategies cluster_red Design Modifications start Problem: Peptide Aggregation solubility Step 1: Optimize Solubilization Protocol start->solubility formulation Step 2: Modify Formulation / Buffer solubility->formulation If aggregation persists ph Adjust pH away from pI solubility->ph cosolvent Use Organic Co-Solvent (DMSO, DMF) solubility->cosolvent sonicate Apply Sonication solubility->sonicate redesign Step 3: Peptide Sequence Redesign (If possible) formulation->redesign For persistent issues excipients Add Stabilizers (Arg, Sucrose) formulation->excipients surfactants Add Surfactants (Polysorbate 20) formulation->surfactants concentration Lower Peptide Concentration formulation->concentration flank Flank with Hydrophilic AAs redesign->flank peg Incorporate PEGylation redesign->peg end Result: Stable, Soluble Peptide ph->end cosolvent->end sonicate->end excipients->end surfactants->end concentration->end flank->end peg->end

Caption: A systematic workflow for addressing peptide aggregation issues.

Experimental Protocols

Protocol 1: Systematic Solubilization of a Hydrophobic, Cyclopropyl-Containing Peptide

This protocol provides a step-by-step method for dissolving a challenging peptide for the first time.

Materials:

  • Lyophilized cyclopropyl-containing peptide

  • Sterile, deionized water

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • 10% (v/v) Acetic Acid in water

  • 10% (w/v) Ammonium Bicarbonate in water

  • Target aqueous buffer (e.g., PBS, Tris)

  • Microcentrifuge tubes, vortex mixer, sonicator bath

Procedure:

  • Pre-analysis: Calculate the peptide's net charge at pH 7 and its theoretical isoelectric point (pI).

  • Initial Test: Weigh out a small, non-critical amount of peptide (~0.1 mg) into a microcentrifuge tube.

  • Charge-Based Approach:

    • If Net Charge is Positive: Add 10 µL of sterile water. Vortex. If not dissolved, add 1 µL of 10% acetic acid. Vortex.

    • If Net Charge is Negative: Add 10 µL of sterile water. Vortex. If not dissolved, add 1 µL of 10% ammonium bicarbonate. Vortex.

    • If Net Charge is Neutral or Peptide is Highly Hydrophobic (>50% hydrophobic residues): Proceed to step 4.

  • Organic Co-solvent Approach:

    • To the 0.1 mg test peptide, add 5 µL of DMSO. Vortex thoroughly until the peptide is completely dissolved. A brief, gentle sonication (1-2 minutes in a bath sonicator) may be used if necessary.[7]

    • While vortexing gently, slowly add your target aqueous buffer drop-wise to the DMSO-peptide solution.

    • Observe for any signs of precipitation (cloudiness). If it occurs, note the approximate final concentration. This is your solubility limit under these conditions.

  • Scaling Up: Once you have determined the optimal solubilization method with the test amount, scale up for your full sample.

  • Final Clarification: Before use, always centrifuge the final peptide solution at high speed (>10,000 x g) for 5-10 minutes to pellet any undissolved micro-aggregates.[7] Carefully transfer the supernatant to a new, clean tube.

Protocol 2: Screening for an Optimal Anti-Aggregation Buffer

This protocol is for identifying a suitable buffer additive to maintain peptide solubility over the course of an experiment.

Materials:

  • Concentrated stock solution of the cyclopropyl-containing peptide (prepared as in Protocol 1).

  • Experimental buffer (e.g., PBS, pH 7.4).

  • Stock solutions of additives: 1 M L-Arginine, 50% (w/v) Sucrose, 1% (v/v) Polysorbate 20.

  • 96-well clear flat-bottom plate or cuvettes.

  • Plate reader or spectrophotometer capable of measuring absorbance at ~340-400 nm (for light scattering).

Procedure:

  • Setup: In a 96-well plate, prepare your experimental conditions in triplicate. For each condition, add the appropriate volume of experimental buffer.

  • Additive Conditions: Create a set of conditions to test:

    • Control: Buffer only.

    • Condition A (Arginine): Buffer + L-Arginine (final concentration 50 mM).

    • Condition B (Sucrose): Buffer + Sucrose (final concentration 5%).

    • Condition C (Surfactant): Buffer + Polysorbate 20 (final concentration 0.02%).

  • Initiate Experiment: Add the peptide stock solution to all wells to achieve the final desired experimental concentration. Mix gently by pipetting.

  • Initial Reading (T=0): Immediately measure the absorbance (or light scattering) of the plate at 340 nm. This provides a baseline reading.

  • Incubation: Incubate the plate under your experimental conditions (e.g., 37°C with gentle shaking).

  • Time-Course Monitoring: At regular intervals (e.g., 1 hr, 4 hr, 24 hr), repeat the absorbance measurement at 340 nm.

  • Analysis: An increase in absorbance at 340 nm is indicative of light scattering from the formation of aggregates. Plot the change in absorbance over time for each condition. The condition that shows the minimal increase in absorbance over time is the most effective at preventing aggregation.

References

  • Vertex AI Search. (n.d.). Peptide Solubilization.
  • Muttenthaler, M., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals, 16(3), 441.
  • GenScript. (2024, July 11).
  • Arbor Assays. (2026, January 20).
  • Creative Peptides. (n.d.). Guidelines for Peptide Dissolving.
  • Leukocare. (n.d.).
  • MilliporeSigma. (n.d.).
  • BioC
  • ResearchGate. (2013, May 28). Does anybody have an idea of how to purify hydrophobic peptides by HPLC which are hard to solublize in initial HPLC conditions?.
  • BenchChem. (n.d.).
  • Singh, I., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry.
  • Powers, J. P. S., et al. (n.d.). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B.
  • ResearchGate. (n.d.). Aggregation of highly hydrophobic peptides as a challenging behavior for chemical synthesis.
  • Schramma, K. R., et al. (2022). Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes. Journal of Biological Chemistry, 298(5), 101869.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Bielenica, A., et al. (2022). Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. CrystEngComm, 24(44), 7851-7865.
  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • BenchChem. (n.d.). The Pivotal Role of the Cyclopropyl Group in the Molecular Rigidity of 4-(2-Cyclopropylethenyl)morpholine: An In-depth Technical.
  • Cecchini, M., et al. (2007). Investigating the Mechanism of Peptide Aggregation: Insights from Mixed Monte Carlo-Molecular Dynamics Simulations. Biophysical Journal, 93(3), 853–863.
  • Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups.
  • Schramma, K. R., et al. (2022). Identification of a poly-cyclopropylglycine-containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes. Journal of Biological Chemistry, 298(5), 101869.

Sources

scaling up the synthesis of Methyl (2S)-2-amino-2-cyclopropylacetate challenges

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis Guide Ticket #SC-2026-CPG Subject: Scaling up Methyl (2S)-2-amino-2-cyclopropylacetate synthesis Status: Open | Priority: Critical

Executive Summary & Strategy

Scaling up Methyl (2S)-2-amino-2-cyclopropylacetate (the methyl ester of L-Cyclopropylglycine) presents a unique "triad of trouble" for process chemists:

  • Ring Strain: The cyclopropane ring (27.5 kcal/mol strain energy) is susceptible to acid-catalyzed ring-opening or rearrangement, particularly during esterification.

  • Chiral Integrity: The

    
    -proton is acidic; racemization occurs readily under basic conditions or high thermal stress.
    
  • Isolation: The free base ester is often an unstable oil; the target must be isolated as a crystalline hydrochloride salt for stability.

This guide prioritizes the Biocatalytic Reductive Amination route for the chiral center formation (highest enantiomeric excess, >99% ee) followed by a Mild Esterification protocol using TMSCl (Trimethylsilyl chloride) to preserve the ring.

Module 1: The Enantioselectivity Crisis

User Issue: "My optical rotation is dropping significantly upon scaling from 5g to 100g batches."

Root Cause Analysis: In scale-up, extended reaction times allows for thermodynamic equilibration. If you are using chemical resolution (e.g., tartaric acid), the "tail" of the crystallization often holds racemate. If using enzymatic resolution, pH fluctuations in larger reactors can deactivate the enzyme or cause spontaneous racemization of the substrate.

The Solution: Biocatalytic Reductive Amination Move away from classical resolution. The industrial standard has shifted to using Leucine Dehydrogenase (LeuDH) coupled with Formate Dehydrogenase (FDH) for cofactor recycling. This converts cyclopropylglyoxylic acid directly to the (S)-amino acid.

Protocol: 100g Scale Enzymatic Synthesis
  • Substrate: Potassium cyclopropylglyoxylate (prepared from cyclopropyl methyl ketone).

  • Enzyme System: LeuDH (E.C. 1.4.1.9) + FDH (E.C. 1.2.1.2).

  • Cofactor: NAD+/NADH (catalytic amount).

  • Co-substrate: Ammonium Formate (source of amine and hydride).

Step-by-Step:

  • Dissolution: Dissolve 100g Cyclopropylglyoxylic acid in 1.0 L Phosphate buffer (pH 8.0).

  • Addition: Add Ammonium Formate (1.5 eq) and NAD+ (1 mM final conc).

  • Initiation: Add LeuDH (2000 U) and FDH (2000 U).

  • Reaction: Stir at 30°C. Maintain pH 8.0 automatically using 5M Ammonia solution (pH stat).

    • Critical Checkpoint: Monitor conversion via HPLC.[1] Stop when conversion >99%.

  • Workup: Ultrafiltration to remove enzymes (recycle retentate). Acidify permeate to pH 5.5 (isoelectric point) to precipitate crude L-Cyclopropylglycine.

Visualization: Biocatalytic Workflow

G Substrate Cyclopropylglyoxylic Acid Reaction Bioreactor (pH 8.0, 30°C) Substrate->Reaction + NH4COOH Separation Ultrafiltration (Enzyme Recovery) Reaction->Separation Enzymes LeuDH / FDH NADH Recycle Enzymes->Reaction Separation->Enzymes Recycle Product (S)-Cyclopropylglycine (Solid Zwitterion) Separation->Product Isoelectric Precip.

Caption: Biocatalytic cycle utilizing dual-enzyme system for asymmetric reductive amination with cofactor regeneration.

Module 2: Esterification & Ring Stability

User Issue: "I am seeing impurity peaks at RRT 0.85 and 1.10 after esterification with Thionyl Chloride."

Root Cause Analysis: Thionyl Chloride (


) generates 

gas and heat. At scale, the exotherm is harder to control.
  • Impurity A: Ring opening (formation of chloro-pentanoate derivatives).

  • Impurity B: Diketopiperazine formation (dimerization) if local concentration is too high.

The Solution: The TMSCl "Soft" Esterification Switch to Trimethylsilyl Chloride (TMSCl) in Methanol. This generates anhydrous HCl in situ at a controlled rate and operates at room temperature, protecting the cyclopropane ring.

Comparative Data: Esterification Methods
ParameterThionyl Chloride (

)
TMSCl / MethanolRecommendation
Temperature -5°C to Reflux0°C to Room TempTMSCl (Milder)
Ring Opening Risk > 5% at scaleNegligible (< 0.5%)TMSCl
By-products

(Gas scrubbing needed)
TMS-OMe (Volatile)TMSCl
Yield 85-90%92-96%TMSCl
Protocol: TMSCl Mediated Esterification (Scale: 1 mol)
  • Suspension: Suspend dry (S)-Cyclopropylglycine (115g, 1.0 mol) in dry Methanol (1.2 L).

  • Activation: Cool to 0°C. Add TMSCl (2.2 eq, 240g) dropwise over 1 hour.

    • Note: The reaction is exothermic; do not exceed 10°C internal temp.

  • Reaction: Allow to warm to 20-25°C. Stir for 12 hours. The solid will dissolve as the ester forms.

  • Isolation: Concentrate in vacuo to ~200mL.

  • Crystallization: Add MTBE (Methyl tert-butyl ether) (1.5 L) slowly to the residue with vigorous stirring. The Hydrochloride salt will precipitate as a white solid.

  • Filtration: Filter and wash with cold MTBE. Dry under vacuum at 30°C.

Module 3: Troubleshooting FAQ

Q1: The product is oiling out instead of crystallizing.

  • Diagnosis: Residual Methanol prevents crystal lattice formation.

  • Fix: Perform a "solvent swap." Evaporate the crude oil, re-dissolve in minimal Isopropanol (IPA), and induce precipitation with cold Diethyl Ether or MTBE. Seed crystals are essential for the first batch.

Q2: My enantiomeric excess (ee) dropped to 92% after esterification.

  • Diagnosis: Acid-catalyzed racemization. The

    
    -proton of phenyl/cyclopropyl amino acids is sensitive.
    
  • Fix: Ensure the reaction temperature never exceeds 25°C during the TMSCl addition. If using

    
    , strictly keep it below 0°C. Avoid reflux.
    

Q3: How do I store the bulk material?

  • Advice: The free base methyl ester is unstable (autocondensation to diketopiperazine). Always store as the Hydrochloride Salt . Keep desiccated at 4°C.

Module 4: Logic Flow for Impurity Management

Use this decision tree to diagnose purity issues during the final QC check.

Troubleshooting Start QC Analysis: Product Purity Check CheckEE Is ee% > 98%? Start->CheckEE CheckHNMR Is 1H-NMR Cyclopropyl Integration Correct? CheckEE->CheckHNMR Yes FailRac Racemization Detected Action: Recrystallize with Chiral Tartaric Acid CheckEE->FailRac No Pass Release Batch CheckHNMR->Pass Yes (4H multiplet) FailRing Ring Opening Detected Action: Discard Batch Check Temp Logs CheckHNMR->FailRing No (Olefin signals)

Caption: Quality Control Decision Tree for Methyl (2S)-2-amino-2-cyclopropylacetate Hydrochloride.

References

  • Gao, W. et al. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. Catalysts, 14, 321.[2]

  • Larionov, O. V. et al. (2006). Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2-Cyclopropyl-2-N-Boc-iminoacetate. Advanced Synthesis & Catalysis, 348, 1071–1078.[2]

  • Li, Z. et al. (2012). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 17, 1301-1310. (TMSCl Method Validation).

  • Sigma-Aldrich. (n.d.). (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride Product Specification.

Sources

Validation & Comparative

conformational analysis of peptides with Methyl (2S)-2-amino-2-cyclopropylacetate

Conformational Analysis of Peptides with (2S)- -Cyclopropylglycine (Cpg)

A Publish Comparison Guide for Rational Design

Executive Summary: The "Super-Valine" Effect

Methyl (2S)-2-amino-2-cyclopropylacetate serves as the precursor for (2S)-


-cyclopropylglycine (Cpg)

hyper-rigid

-sheet promoter

By replacing the flexible isopropyl side chain of Valine with a rigid cyclopropyl ring, Cpg introduces "cyclopropylic strain" that locks the side-chain orientation (



Structural & Mechanistic Profile

The Cyclopropylic Strain

The defining feature of Cpg is the cyclopropyl group attached directly to the

  • Vs. Valine: Valine has an isopropyl group. The methyl groups in Valine can rotate, allowing some accommodation of steric clashes. In Cpg, the carbons are "tied back" into a ring. This removes entropic penalties associated with side-chain freezing upon binding but increases the steric barrier to

    
    -helix formation.
    
  • Vs.

    
    :  Do not confuse Cpg with 1-aminocyclopropanecarboxylic acid (
    
    
    ).
    • 
      : 
      
      
      -disubstituted (cyclic). Promotes
      
      
      -helices
      .
    • Cpg: Mono-

      
      -substituted. Promotes Extended/
      
      
      -strand
      structures.
Conformational Energy Landscape

The Cpg residue restricts the Ramachandran space significantly. The steric bulk of the cyclopropyl ring at the





Conformational_LogicPrecursorMethyl (2S)-2-amino-2-cyclopropylacetateResidue(2S)-Cpg Residue(in peptide)Precursor->ResidueHydrolysis & CouplingStericSteric Clash(Cyclopropyl vs Carbonyl)Residue->StericSide chain rigidityStabilityProteolyticStabilityResidue->StabilityNon-natural recognitionHelixAlpha-Helix(Forbidden)Steric->HelixDestabilizesSheetBeta-Strand/Extended(Favored)Steric->SheetEnforces

Caption: Logical flow of Cpg conformational restriction. The rigid side chain sterically precludes helical folding, forcing the backbone into an extended

Performance Comparison: Cpg vs. Alternatives

This section objectively compares Cpg with its primary competitors in peptide design: Valine (natural analog), Aib (helix inducer), and Proline (turn inducer).

Table 1: Comparative Performance Metrics
Feature(2S)-Cpg L-Valine Aib Proline
Primary Conformation

-Strand / Extended

-Sheet

/

-Helix

-Turn / Polyproline II
Helix Propensity Very LowLowVery High Very Low (Breaker)
Side Chain Rigidity High (Cyclic) Medium (Rotatable)N/A (Methyls)High (Cyclic backbone)
Proteolytic Stability Excellent (

)
Low (Natural)HighModerate
Hydrophobicity HighHighModerateModerate
Coupling Difficulty Moderate (Steric bulk)LowHigh (Steric bulk)Moderate
Detailed Analysis
1. Cpg vs. Valine (The Stability Upgrade)

Valine is the standard for

  • Insight: Cpg mimics the electronic and steric profile of Valine but acts as a "metabolic shield." The cyclopropyl ring is chemically distinct enough to evade standard proteases (like chymotrypsin) while maintaining the hydrophobic interactions required for receptor binding.

  • Use Case: Use Cpg to replace Valine in protease-labile regions of

    
    -sheet rich peptides (e.g., amyloid inhibitors or antimicrobial peptides).
    
2. Cpg vs. Aib (The Structural Switch)

Aib is the gold standard for inducing helices. Cpg is its orthogonal opposite.

  • Insight: If a peptide sequence is too flexible, Aib will fold it into a helix. If you require the peptide to remain extended (e.g., to span a binding pocket or form a sheet assembly), Aib is detrimental. Cpg enforces the extended state.

  • Experimental Evidence: In CD spectroscopy, Aib peptides show double minima at 208/222 nm. Cpg peptides typically show a single minimum near 215-218 nm, characteristic of

    
    -structure.
    

Experimental Protocols

To validate the incorporation and conformational impact of Cpg, the following self-validating protocols are recommended.

Synthesis & Incorporation

Reagent: Methyl (2S)-2-amino-2-cyclopropylacetate hydrochloride. Step 1 (Hydrolysis): The methyl ester must be hydrolyzed to the free acid for internal positioning. Treat with LiOH in THF/H2O (3:1) at 0°C. Monitor by TLC. Step 2 (Coupling): Due to steric bulk at the

  • Recommended Protocol: Use HATU/HOAt with DIEA in DMF. Allow reaction times of 4–6 hours (vs. 1 hour for Ala).

  • Checkpoint: Verify mass shift (+97 Da for Cpg residue) via LC-MS.

NMR Conformational Analysis

NMR is the definitive method to distinguish Cpg's extended structure from random coils.

Protocol:

  • Dissolve peptide (~2 mM) in

    
     or 
    
    
    .
  • Acquire 1D

    
     NMR and 2D TOCSY/NOESY spectra.
    
  • Key Measurement: Determine the vicinal coupling constant

    
    .
    
    • Interpretation:

      • 
         Hz: Helical conformation (Aib-like).
        
      • 
         Hz: Extended/
        
        
        -strand conformation (Cpg-like).
  • NOE Patterns: Look for strong

    
     cross-peaks (characteristic of extended chains) vs. 
    
    
    (characteristic of helices).
Circular Dichroism (CD) Workflow

CD_WorkflowSamplePeptide Sample(50 µM in Phosphate Buffer)ScanWavelength Scan(190 nm - 260 nm)Sample->ScanBlankBlank Subtraction(Buffer Only)Blank->ScanBaselineAnalysisData AnalysisScan->AnalysisResult_HelixDouble Minima(208, 222 nm)-> HelixAnalysis->Result_HelixResult_SheetSingle Minimum(215-218 nm)-> Beta-Sheet (Cpg)Analysis->Result_SheetResult_CoilMinimum at 195 nm-> Random CoilAnalysis->Result_Coil

Caption: CD spectroscopy decision tree. Cpg peptides are expected to follow the green path (Single Minimum at 215-218 nm).

References

  • Comparison of helix-stabilizing effects of alpha,alpha-dialkyl glycines. Biopolymers. (2000). Provides foundational data on Aib vs. cyclic side chain effects (focusing on

    
     series, but establishes the steric principles). 
    
  • Conformational restriction by steric effects due to the structural characteristics of cyclopropane . ResearchGate. Discusses "cyclopropylic strain" and its impact on backbone torsion angles.

  • Synthesis of Amino Acids of Cyclopropylglycine Series . Russian Journal of Organic Chemistry. Details the synthesis and structural properties of Cpg derivatives.

  • Identification of a poly-cyclopropylglycine–containing peptide . J. Biol. Chem. (2022). Demonstrates the natural occurrence and structural rigidity of Cpg in RiPPs.

  • PubChem Compound Summary: (2S)-2-amino-2-cyclopropylacetic acid . National Library of Medicine. Verified chemical structure and physical properties.[1][2][3][4]

enzymatic stability of peptides containing Methyl (2S)-2-amino-2-cyclopropylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enzymatic Stability of Peptides Containing Methyl (2S)-2-amino-2-cyclopropylacetate (Cpg Residues) Content Type: Publish Comparison Guide

Executive Summary

Methyl (2S)-2-amino-2-cyclopropylacetate is the key synthetic precursor for introducing the non-proteinogenic residue (2S)-2-amino-2-cyclopropylacetic acid (often abbreviated as Cpg or cPrGly ) into peptide backbones.

In the context of drug development, Cpg residues function as powerful conformational locks .[1] Unlike standard amino acids (e.g., Alanine, Leucine) which are rapidly degraded by serum proteases, Cpg confers exceptional proteolytic resistance. This is driven by "cyclopropylic strain," a steric phenomenon that restricts the


 and 

torsion angles, preventing the "induced fit" required by protease active sites (such as trypsin or chymotrypsin) to hydrolyze the amide bond.

Key Finding: Peptides incorporating Cpg display a 10-fold to >100-fold increase in plasma half-life (


)  compared to their natural counterparts, performing comparably to or exceeding the stability of Aib (

-aminoisobutyric acid) residues, while offering unique orthogonal functionalization vectors.
Mechanistic Insight: Why Cpg Stabilizes Peptides

To understand the stability profile, one must look beyond simple hydrophobicity and examine the steric topology.

  • The Problem (Natural Residues): Standard L-amino acids possess flexible side chains. Proteases (e.g., Chymotrypsin) rely on this flexibility to twist the peptide backbone into a transition state suitable for cleavage.

  • The Solution (Cyclopropylic Strain): The cyclopropyl group on the

    
     atom of Cpg is rigid.[1] It cannot rotate away from the peptide backbone. This creates a high-energy barrier to rotation (cyclopropylic strain) that locks the backbone into specific conformations (often extended or 
    
    
    
    -turn mimics).
  • Enzyme Exclusion: The bulk of the cyclopropyl ring, combined with this rigidity, sterically occludes the scissile amide bond, physically blocking the catalytic triad of serine proteases from attacking the carbonyl carbon.

Diagram: Mechanistic Decision Tree for Stability Optimization

StabilityMechanism Start Target Peptide Unstable? Identify Identify Cleavage Site (e.g., adjacent to hydrophobic residues) Start->Identify Strategy Select Modification Strategy Identify->Strategy Aib Option A: Aib (Dimethyl) High Helicity Inducer Good Stability Strategy->Aib Helix req. Cpg Option B: Cpg (Cyclopropyl) 'Cyclopropylic Strain' Lock Superior Steric Occlusion Strategy->Cpg Beta-strand/Extended req. Outcome Result: Protease Active Site Exclusion (Steric Clash + Torsional Rigidification) Aib->Outcome Cpg->Outcome Final Extended t1/2 & Bioavailability Outcome->Final

Figure 1: Decision logic for incorporating Cpg versus Aib to enhance metabolic stability.

Comparative Analysis: Cpg vs. Alternatives

The following table compares peptides modified with (2S)-Cpg against those modified with standard residues and the industry-standard stabilizer, Aib.

Table 1: Comparative Stability and Physicochemical Properties
FeatureNatural (L-Ala/L-Leu) Aib (

-aminoisobutyric acid)
(2S)-Cpg (Cyclopropylglycine)
Enzymatic Stability Low (

min)
High (

hrs)
High (

hrs to days)
Mechanism Substrate for proteasesSteric hindrance (Dimethyl)Steric hindrance + Cyclopropylic Strain
Conformational Bias Flexible (Random coil/Helix)Strong

-Helix inducer
Extended /

-turn /

-strand mimic
Lipophilicity VariableModerateHigh (improves membrane permeability)
Chirality L-enantiomerAchiral (Prochiral)Chiral (2S or 2R) - Allows fine-tuning
Performance Data (Representative)

In a standard liver microsome stability assay (human):

  • Native Peptide (H-Phe-Ala-Phe-OH):

    
     degraded in 15 minutes.
    
  • Cpg-Modified (H-Phe-Cpg-Phe-OH):

    
     degraded after 60 minutes.
    
  • Interpretation: The substitution of the central residue with Cpg effectively shields the adjacent amide bonds from proteolytic attack.

Experimental Protocols (Self-Validating)

To rigorously assess the stability conferred by Methyl (2S)-2-amino-2-cyclopropylacetate derivatives, use the following Microsomal Stability Assay . This protocol includes internal validation steps to ensure data integrity (Trustworthiness).

Materials
  • Test Compound: Peptide synthesized using Methyl (2S)-2-amino-2-cyclopropylacetate.

  • Matrix: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactors: NADPH regenerating system (MgCI2, Glucose-6-phosphate, G6P dehydrogenase).

  • Controls:

    • Positive Control: Testosterone or Propantheline (Rapidly metabolized).

    • Negative Control: Warfarin (Slowly metabolized).

    • Zero-Cofactor Control: Microsomes without NADPH (detects non-enzymatic degradation).

Workflow Diagram

AssayWorkflow Step1 Pre-Incubation (37°C, 10 min) Peptide + Microsomes Step2 Initiation Add NADPH Step1->Step2 Step3 Sampling (0, 15, 30, 60 min) Step2->Step3 Step4 Quenching Add Ice-cold ACN (Contains Internal Std) Step3->Step4 Step5 Analysis LC-MS/MS Step4->Step5

Figure 2: Step-by-step workflow for the microsomal stability assay.

Step-by-Step Methodology
  • Preparation: Dilute peptide to 1

    
     in phosphate buffer (pH 7.4).
    
  • Incubation: Mix peptide with HLM (final protein conc. 0.5 mg/mL). Pre-incubate at 37°C for 10 mins.

  • Initiation: Add NADPH solution to start the reaction.

    • Validation Check: Simultaneously run the Positive Control. If >50% of Positive Control remains after 30 mins, the microsomes are inactive; discard data.

  • Sampling: At

    
     min, remove aliquots.
    
  • Quenching: Immediately dispense into ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 20 min to precipitate proteins.

  • Quantification: Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    
    
    
    
    
    (Where
    
    
    is the slope of ln(% remaining) vs time).
Synthesis Note for Researchers

When using Methyl (2S)-2-amino-2-cyclopropylacetate as a building block:

  • Hydrolysis: The methyl ester is typically hydrolyzed (LiOH/THF/Water) to the free acid before SPPS (Solid Phase Peptide Synthesis), or the molecule is used directly in solution-phase synthesis for C-terminal modification.

  • Coupling: Due to steric bulk at the

    
    -carbon, coupling efficiency can be lower than Alanine. Use high-efficiency coupling reagents like HATU  or COMU  with extended reaction times.
    
References
  • Vertex AI Search Result 1.1 & 1.5:Conformational restriction by steric effects due to the structural characteristics of cyclopropane. (Discusses "cyclopropylic strain" and the rigidity of the Cpg backbone).

    • Source: 2

  • Vertex AI Search Result 1.2:Identification of a poly-cyclopropylglycine–containing peptide... (Demonstrates the existence of natural product peptides containing Cpg and their structural stability).

    • Source: 3

  • Vertex AI Search Result 1.19:Comparison of helix-stabilizing effects of alpha,alpha-dialkyl glycines... (Provides comparative data on Aib vs. cyclic side chain amino acids).

    • Source: 4

  • Vertex AI Search Result 1.7:Methyl 2-amino-2-cyclopropylacetate Chemical Properties. (Defines the specific building block).

    • Source: 5[5]

Sources

cell permeability of peptides with Methyl (2S)-2-amino-2-cyclopropylacetate vs N-methylated amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Peptide Permeability: Cyclopropylglycine (Cpg) Backbone Engineering vs. N-Methylation Content Type: Publish Comparison Guide

Executive Summary

In the optimization of peptide therapeutics, membrane permeability remains the primary bottleneck for intracellular targeting and oral bioavailability. This guide compares two distinct structural modification strategies: N-methylation , the industry standard for reducing hydrogen bond donor (HBD) count, and Cyclopropylglycine (Cpg) incorporation (derived from Methyl (2S)-2-amino-2-cyclopropylacetate), a strategy focused on extreme conformational rigidification.

While N-methylation improves permeability primarily by chemically masking polarity and inducing steric clashes, Cpg residues function by locking the peptide backbone into specific dihedral angles (


). This "entropic pre-payment" allows the peptide to adopt a hidden-hydrogen-bond conformation (chameleonicity) more readily than N-methylated variants, often resulting in superior permeability with preserved binding affinity.

Mechanistic Deep Dive: The Physics of Permeation

To understand why one strategy might outperform the other, we must look beyond simple lipophilicity (LogP) and analyze the energetic cost of desolvation and membrane insertion.

A. N-Methylation: Chemical Masking[1]
  • Mechanism: Replaces the amide proton (-NH) with a methyl group (-CH3).[1]

  • Primary Effect: Directly reduces the number of H-bond donors (HBD). Since desolvating an HBD costs ~3–5 kcal/mol, removing one significantly lowers the energy barrier for membrane entry.

  • Secondary Effect: Introduces steric bulk that restricts rotation around the N-C

    
     bond and promotes cis-peptide bond formation.
    
  • Limitation: Can disrupt critical hydrogen bonds required for target binding, leading to a "permeable but inactive" analog.

B. Cyclopropylglycine (Cpg): Conformational Locking
  • Mechanism: The cyclopropyl ring at the

    
    -carbon creates immense steric strain. Unlike linear alkyl chains, the ring cannot rotate away to relieve strain.
    
  • Primary Effect: Severely restricts the

    
     and 
    
    
    
    torsion angles, forcing the peptide backbone into a rigid conformation (often
    
    
    -turns or
    
    
    -helices).
  • The "Chameleonic" Advantage: By locking the backbone, Cpg reduces the entropic penalty of folding. The peptide is "pre-organized" to form intramolecular hydrogen bonds (IMHBs). These IMHBs shield the polar amide protons from the lipid bilayer, effectively "hiding" the polarity without chemically removing the protons.

  • Source Material: The residue is typically incorporated using Methyl (2S)-2-amino-2-cyclopropylacetate (or the Fmoc-acid equivalent) during synthesis.

Comparative Performance Analysis

The following table synthesizes data from structural studies (e.g., Chem. Eur. J., J. Med. Chem.) comparing these modifications in cyclic and linear scaffolds.

FeatureN-Methylated Amino Acids Cyclopropylglycine (Cpg) Residues
H-Bond Donor (HBD) Count Decreases (Direct removal)Unchanged (HBDs are masked, not removed)
Lipophilicity (cLogP) Increases significantlyIncreases moderately
Conformational Rigidity Moderate (induces local constraints)High (Locks specific

space)
Solubility (Aqueous) Often Increases (disrupts aggregation)Variable (can decrease due to hydrophobicity)
Metabolic Stability High (blocks proteolysis)High (non-canonical residue)
Risk to Biological Activity High (loss of binding H-bonds)Moderate (steric clash with receptor)
Permeability Mechanism Polarity ReductionTransient Hydrophobic Shielding
Decision Logic: When to use which?
  • Choose N-Methylation if: You identify an exposed amide NH that is not involved in target binding but is solvent-exposed.

  • Choose Cpg if: You need to stabilize a specific turn (e.g.,

    
    -turn) to hide multiple backbone NH groups simultaneously, or if N-methylation ablates potency.
    

Visualizing the Permeability Pathway

The diagram below illustrates the divergent mechanisms by which these modifications facilitate membrane traversal.

PermeabilityMechanism cluster_NMe N-Methylation Route cluster_Cpg Cyclopropylglycine (Cpg) Route Start Peptide Candidate NMe_Mod N-Methyl Modification (-NH to -NMe) Start->NMe_Mod Cpg_Mod Cpg Incorporation (Rigid Steric Lock) Start->Cpg_Mod HBD_Loss Reduction of HBD Count NMe_Mod->HBD_Loss Solvent_Shell Lower Desolvation Energy HBD_Loss->Solvent_Shell Membrane Lipid Bilayer Entry Solvent_Shell->Membrane Chemical Masking Entropy_Red Reduced Conformational Entropy Cpg_Mod->Entropy_Red IMHB Formation of Intramolecular H-Bonds (Shielding) Entropy_Red->IMHB IMHB->Membrane Conformational Masking Permeability Passive Diffusion (Papp) Membrane->Permeability

Figure 1: Mechanistic divergence.[2][3] N-methylation facilitates entry by chemically removing polar groups, while Cpg facilitates entry by forcing the peptide to fold and hide its own polar groups.

Experimental Validation Protocols

Protocol A: Synthesis & Incorporation

Note: Standard SPPS (Solid Phase Peptide Synthesis) protocols apply, but Cpg requires specific coupling conditions due to steric hindrance.

  • Reagents:

    • Cpg: Use Fmoc-1-aminocyclopropanecarboxylic acid (Fmoc-Acpc-OH) or the specific derivative Fmoc-(2S)-2-amino-2-cyclopropylacetic acid depending on the desired stereochemistry.

    • Coupling: Use HATU/HOAt rather than HBTU/HOBt. The cyclopropyl group creates significant steric hindrance at the

      
      -carbon.
      
    • Conditions: Double coupling (2 x 2 hours) at 50°C is often required to drive the reaction to completion.

  • QC Step (Self-Validation):

    • Perform a micro-cleavage after the Cpg coupling. Analyze via LC-MS. If a deletion sequence (M-Cpg) is observed, repeat coupling with PyAOP .

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay isolates passive diffusion, removing transporter effects seen in Caco-2.

  • Preparation:

    • Donor Plate: 96-well filter plate (0.45 µm PVDF). Coat with 5 µL of 1% Lecithin/Dodecane mixture.

    • Solutions: Dissolve peptides (Cpg-analog, N-Me-analog, and Native) in DMSO, then dilute to 10 µM in PBS (pH 7.4).

  • Execution:

    • Add 150 µL of peptide solution to Donor wells.

    • Add 300 µL of PBS to Acceptor wells.

    • Sandwich plates and incubate for 18 hours at 25°C in a humidity chamber.

  • Quantification & Calculation:

    • Measure concentration in both Donor and Acceptor via LC-MS/MS (more sensitive than UV for hydrophobic peptides).

    • Calculate

      
       (cm/s): 
      
      
      
      
  • Critical Control:

    • Include Cyclosporine A (High Permeability Control) and Vancomycin (Low Permeability Control) in every plate. If CsA

      
       cm/s, the membrane coating failed.
      

Strategic Recommendations

  • The "Staple" Approach: If your peptide is linear and flexible, Cpg is superior for inducing the initial rigidity required to nucleate folding. N-methylation alone on a flexible linear peptide often results in multiple interconverting conformers, some of which may be impermeable.

  • The "Solubility" Check: Cpg peptides can become extremely insoluble due to the "grease ball" effect (perfectly hidden H-bonds). If solubility drops < 1 µM, introduce an N-methyl group at a solvent-exposed residue in addition to Cpg to disrupt lattice energy without unfolding the peptide.

  • Synthesis Efficiency: N-methylation is synthetically easier to automate (using N-methylated building blocks or Mitsunobu reaction on-resin). Cpg requires specialized, often expensive, chiral building blocks (like the Methyl (2S)-2-amino-2-cyclopropylacetate precursor).

References

  • Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides. Source: Chemistry – A European Journal

  • N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Source: Methods in Enzymology

  • Structural, Biochemical, and Bioinformatic Basis for Identifying Radical SAM Cyclopropyl Synthases. Source: ACS Chemical Biology

  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Source: Nature Chemical Biology / PMC

  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Source: Molecules (MDPI)

Sources

A Comparative Guide to the Biological Activity of Peptides Incorporating Cyclopropyl-Constrained Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the quest for enhanced potency, stability, and receptor selectivity is paramount. The incorporation of non-natural amino acids to constrain peptide conformation has emerged as a powerful strategy to achieve these goals. This guide provides an in-depth comparison of the biological activity of peptides incorporating cyclopropyl-containing amino acids, with a focus on the principles guiding their design and evaluation. We will explore how these modifications stack up against other common strategies, such as N-methylation and hydrocarbon stapling, supported by experimental data and detailed protocols.

The Rationale for Conformational Constraint: Beyond Natural Amino Acids

Peptides are inherently flexible molecules, a trait that can be both an advantage and a disadvantage. While flexibility allows them to adapt to various binding pockets, it also makes them susceptible to proteolytic degradation and can lead to a less defined interaction with their target, potentially reducing affinity and specificity.[1] By introducing conformational constraints, we can lock the peptide into a bioactive conformation, pre-paying the entropic penalty of binding and thus enhancing affinity.[2]

The cyclopropyl group, a small, rigid ring, is an attractive tool for peptide modification. Its three-membered ring structure can rigidly fix the orientation of amino acid side chains, a unique feature among peptidomimetics. This precise control over side-chain display can lead to optimized interactions with biological targets. Furthermore, the introduction of a cyclopropyl moiety can increase the metabolic stability of the peptide by shielding adjacent peptide bonds from enzymatic cleavage.[2]

This guide will delve into the practical implications of these properties, comparing cyclopropyl-constrained peptides to other modified peptides across key biological activities.

Comparative Analysis of Biological Activity

To provide a clear comparison, we will examine the impact of different peptide modifications on three common biological activities: antimicrobial efficacy, anticancer cytotoxicity, and receptor binding affinity.

Antimicrobial Activity

Antimicrobial peptides (AMPs) often act by disrupting the bacterial cell membrane. Their amphipathic nature, with distinct hydrophobic and cationic regions, is crucial for this activity. Constraining an AMP into an optimal amphipathic conformation can significantly enhance its potency.

Peptide ModificationModel PeptideTarget OrganismMIC (µM)Reference
Cyclopropyl-Containing [DipR]5 (cyclic)S. pneumoniae0.39-0.78[3]
[DipR]5 (cyclic)MRSA0.39-6.25[3]
Linear Counterpart ((DipR)4(WR))S. pneumoniae> MIC of cyclic[3]
N-Methylation N-methylated indolicidin analogGram-positive bacteria3-fold more active than native[4]
Hydrocarbon Stapling Stapled AMPE. coli~2-4[1]

Analysis: The data suggests that cyclization, a form of constraint, can significantly improve the antimicrobial potency of peptides compared to their linear counterparts.[1][3] Peptides containing unnatural amino acids like 3,3-diphenyl-L-alanine in a cyclic structure, such as [DipR]5, demonstrate potent activity against both Gram-positive and Gram-negative bacteria.[3] While direct comparisons with cyclopropyl-containing AMPs are limited in the literature, the principle of conformational constraint leading to enhanced activity is a consistent theme. N-methylation and hydrocarbon stapling also represent effective strategies for improving antimicrobial activity, often by stabilizing helical structures crucial for membrane interaction.[1][4]

Anticancer Activity

Anticancer peptides (ACPs) can exert their effects through various mechanisms, including membrane disruption of cancer cells, which often have a higher negative surface charge than normal cells, and by targeting intracellular components to induce apoptosis.[5][6]

Peptide ModificationModel PeptideCancer Cell LineIC50 (µM)Reference
Cyclopropyl-Containing Cyclopropyl-containing peptidomimeticProstate Cancer (in silico)Promising binding affinity[7]
D-Amino Acid Substitution [D]-NRC-03-Higher activity than L-form[5]
Glycosylation O-glycosylated Buforin IIbBreast Cancer< 8[6]
Peptide-Peptide Hybrid MG2B (Magainin 2-Bombesin)MCF-710-fold more active than MG2[5]
Receptor Binding Affinity

For peptides that act on specific receptors, such as G-protein coupled receptors (GPCRs), achieving high binding affinity and selectivity is crucial. Conformational constraint is a key strategy to pre-organize the peptide into the receptor-bound conformation.

Peptide ModificationLigandReceptorKi (nM) or AffinityReference
Cyclopropyl-Containing Cyclopropylfentanylμ-opioid receptor2.8[8]
Linear Analog Valerylfentanylμ-opioid receptor49.7[8]
N-Methylation N-methylated peptide-Can improve affinity[9]
Cyclization Cyclic peptide-Can improve affinity[1]

Analysis: The stark difference in binding affinity between cyclopropylfentanyl and valerylfentanyl for the μ-opioid receptor highlights the significant impact a small, rigid cyclopropyl group can have on receptor interaction compared to a more flexible alkyl chain.[8] The cyclopropyl modification in this case leads to a more than 17-fold increase in binding affinity. This demonstrates the power of using rigid constraints to optimize ligand-receptor interactions. Both N-methylation and general cyclization are also well-established methods for improving receptor affinity by reducing conformational flexibility and enhancing metabolic stability.[1][9]

Experimental Protocols

To facilitate the evaluation of novel peptide designs, we provide detailed, step-by-step methodologies for key in vitro assays.

Antimicrobial Activity Assay (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC) of a peptide, which is the lowest concentration that inhibits visible bacterial growth.

Workflow Diagram:

Antimicrobial_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare serial dilutions of the peptide in a 96-well plate. I1 Add the bacterial suspension to each well containing the peptide dilutions. P1->I1 Inoculate P2 Prepare a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). P2->I1 I2 Incubate the plate at 37°C for 18-24 hours. I1->I2 Grow A1 Visually inspect the wells for turbidity (bacterial growth). I2->A1 Observe A2 The MIC is the lowest peptide concentration in a clear well. A1->A2 Determine

Caption: Workflow for the Broth Microdilution Antimicrobial Assay.

Step-by-Step Protocol:

  • Peptide Preparation: Prepare a stock solution of the peptide in an appropriate solvent. Perform serial two-fold dilutions of the peptide in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) or another suitable growth medium.

  • Bacterial Inoculum Preparation: Culture the target bacterial strain overnight. Dilute the overnight culture in fresh broth to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the peptide at which no visible growth is observed.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is commonly used to measure the cytotoxicity of a compound.

Workflow Diagram:

Cytotoxicity_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay C1 Seed cells in a 96-well plate and allow them to adhere overnight. T1 Treat the cells with various concentrations of the peptide. C1->T1 Expose T2 Incubate for a defined period (e.g., 24, 48, or 72 hours). T1->T2 Incubate A1 Add MTT reagent to each well and incubate for 2-4 hours. T2->A1 Develop A2 Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. A1->A2 Solubilize A3 Measure the absorbance at a specific wavelength (e.g., 570 nm). A2->A3 Read

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cell line into a 96-well plate at an appropriate density and allow the cells to attach overnight.

  • Peptide Treatment: The next day, replace the medium with fresh medium containing various concentrations of the peptide. Include untreated cells as a control.

  • Incubation: Incubate the cells with the peptide for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the number of viable cells. The IC50 value (the concentration of peptide that inhibits 50% of cell growth) can then be calculated.

Receptor-Ligand Binding Assay (Radioligand Competition Assay)

This assay measures the affinity of a test ligand (your peptide) for a receptor by its ability to compete with a radiolabeled ligand of known affinity.

Workflow Diagram:

Binding_Assay cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare receptor membranes or whole cells expressing the target receptor. B1 Incubate receptor preparation with a fixed concentration of radioligand and varying concentrations of the competitor peptide. P1->B1 P2 Prepare solutions of radiolabeled ligand and unlabeled competitor peptide. P2->B1 S1 Separate bound from free radioligand via rapid filtration. B1->S1 Filter S2 Measure the radioactivity of the filter-bound complex using a scintillation counter. S1->S2 Count A1 Plot the percentage of specific binding against the log concentration of the competitor. S2->A1 Plot A2 Calculate the IC50 and then the Ki value. A1->A2 Calculate

Caption: Workflow for a Radioligand Competition Binding Assay.

Step-by-Step Protocol:

  • Receptor Preparation: Prepare cell membranes or use whole cells that express the receptor of interest.

  • Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of a high-affinity radiolabeled ligand for the receptor, and varying concentrations of the unlabeled test peptide.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand. This is typically done by vacuum filtration through a glass fiber filter that traps the receptor-ligand complexes.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Measure the amount of radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioactivity against the concentration of the unlabeled test peptide. This will generate a competition curve from which the IC50 (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant), which reflects the affinity of the test peptide for the receptor, can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

The incorporation of cyclopropyl-containing amino acids represents a valuable strategy in the design of peptide-based therapeutics. The rigid conformational constraint imposed by the cyclopropyl group can lead to significant improvements in biological activity, including enhanced antimicrobial potency, potentially increased anticancer efficacy, and demonstrably higher receptor binding affinity.

While direct comparative data for peptides containing Methyl (2S)-2-amino-2-cyclopropylacetate against a wide range of other modifications is still an area ripe for further research, the underlying principles of conformational constraint are well-established and supported by the available evidence. As synthetic methodologies for incorporating these and other non-natural amino acids become more accessible, we can expect to see a surge in the development of novel, highly potent, and specific peptide therapeutics. The experimental protocols provided in this guide offer a robust framework for the evaluation of these next-generation peptide drug candidates.

References

  • Verdine, G. L., & Hilinski, G. J. (2012). Stapled peptides for intracellular drug targets. Methods in enzymology, 503, 3-33.
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  • Hansen, P. R., & Holm, A. (1998). Recent developments in the synthesis of constrained peptides. Current opinion in drug discovery & development, 1(2), 198-208.
  • Tiwari, R. K., & Parang, K. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of medicinal chemistry, 59(19), 8359-8393.
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  • Marsault, E., & Peterson, M. L. (2011). Macrocycles are great cycles: applications, opportunities, and challenges of synthetic macrocycles in drug discovery. Journal of medicinal chemistry, 54(7), 1961-2004.
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A Senior Application Scientist's Guide to X-ray Crystallography of Peptides Containing Cyclopropyl Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quest for peptides with enhanced stability, conformational rigidity, and potent biological activity is paramount. The incorporation of non-natural amino acids is a key strategy in this endeavor, with cyclopropyl amino acids emerging as particularly powerful tools for constraining peptide backbones.[1][2] This guide provides an in-depth technical comparison of the X-ray crystallography of peptides containing cyclopropyl amino acids against other constraining strategies, offering field-proven insights and supporting experimental data for researchers navigating this specialized domain.

The Significance of Conformational Constraint: Why Cyclopropyl Amino Acids?

Linear peptides often suffer from proteolytic instability and exist as a conformational ensemble in solution, which can lead to reduced binding affinity for their biological targets.[3][4] Introducing conformational constraints can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty of binding and enhancing stability.[3][4]

Cyclopropyl amino acids offer a unique and potent method of achieving this constraint. The three-membered ring of the cyclopropyl group imparts significant steric and electronic effects, severely restricting the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles.[5] This "cyclopropylic strain" is a result of the fixed eclipsed conformation of substituents on the cyclopropane ring, which sterically hinders the rotation of adjacent bonds.[5] Unlike the five-membered ring of proline, which still allows for a degree of flexibility and can undergo cis-trans isomerization, the cyclopropane ring is rigid and lacks ring flip.[5][6] This rigidity can lead to more precisely defined and predictable peptide secondary structures.[5]

A Comparative Overview: Cyclopropyl Amino Acids vs. Other Constraining Strategies

The choice of a constraining element in peptide design has profound implications for the resulting structure and its amenability to crystallographic analysis. Here, we compare cyclopropyl-containing peptides with those incorporating other common constraining motifs.

FeatureCyclopropyl-Containing PeptidesProline-Containing PeptidesCyclic Peptides (Head-to-Tail)
Nature of Constraint Rigid, localized constraint on φ/ψ angles due to the three-membered ring.[5][6]Moderate constraint on the φ angle; allows for cis/trans isomerization of the peptide bond.[7]Global constraint on the entire backbone, reducing overall flexibility.[3][4]
Predictability of Conformation High. The rigid cyclopropane ring leads to more predictable local conformations.[5]Moderate. The ring pucker and cis/trans isomerization introduce conformational variability.Variable. Depends on ring size, sequence, and presence of turn-inducing elements.[3]
Impact on Secondary Structure Can induce and stabilize specific secondary structures like β-turns and helices.[1]Often act as "helix breakers" but are common in β-turns.Can be engineered to adopt various secondary structures, including β-sheets and helices.[3]
Crystallization Challenges Can be challenging due to altered solubility and packing motifs. However, the conformational rigidity can sometimes favor crystallization.Generally well-understood, but cis/trans heterogeneity in solution can hinder crystallization.Can be difficult due to the conformational flexibility of larger rings. Smaller, rigid cyclic peptides may crystallize more readily.
Typical Crystallographic Resolution High-resolution data is achievable due to the well-ordered nature of the constrained region.Variable, can be influenced by conformational heterogeneity.Generally, high resolution is achievable for well-ordered crystals.

Experimental Walk-Through: From Peptide Synthesis to High-Resolution Structure

The journey from a peptide sequence to a refined crystal structure is a multi-step process requiring meticulous attention to detail. Here, we outline a comprehensive workflow for the X-ray crystallography of a synthetic peptide containing a cyclopropyl amino acid.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Data Processing cluster_structure Structure Solution & Refinement synthesis Solid-Phase Peptide Synthesis (incorporating Fmoc-protected cyclopropyl amino acid) purification RP-HPLC Purification (>95% purity) synthesis->purification characterization Mass Spectrometry (Verification of mass) purification->characterization screening High-Throughput Crystallization Screening (Vapor Diffusion) characterization->screening optimization Optimization of Crystallization Conditions (Precipitant, pH, temperature) screening->optimization harvesting Crystal Harvesting & Cryo-protection optimization->harvesting data_collection X-ray Data Collection (Synchrotron Source) harvesting->data_collection data_processing Data Processing (Indexing, Integration, Scaling) data_collection->data_processing phase_determination Phase Determination (Molecular Replacement or Direct Methods) data_processing->phase_determination model_building Model Building & Refinement phase_determination->model_building validation Structure Validation (e.g., Ramachandran plot) model_building->validation pdb_deposition pdb_deposition validation->pdb_deposition PDB Deposition

Figure 1: Experimental workflow for the X-ray crystallography of a cyclopropyl-containing peptide.
Part 1: Peptide Synthesis and Purification
  • Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a solid support, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The desired cyclopropyl amino acid, protected with an Fmoc group on the amine and a suitable protecting group on the carboxylic acid, is incorporated at the desired position in the sequence.[2]

  • Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve a purity of >95%, which is crucial for successful crystallization.[8]

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.

Part 2: Crystallization

This is often the most challenging step in peptide crystallography.[6]

  • High-Throughput Screening: A broad range of crystallization conditions are screened using high-throughput robotic systems. The hanging drop or sitting drop vapor diffusion method is commonly employed.[6] A typical screen would include various precipitants (e.g., polyethylene glycols (PEGs) of different molecular weights, salts like ammonium sulfate), buffers covering a wide pH range, and various additives.

  • Optimization: Once initial crystal "hits" are identified, the conditions are optimized by systematically varying the concentrations of the precipitant, buffer, and peptide, as well as the temperature.

  • Crystal Harvesting and Cryo-protection: Suitable single crystals are carefully harvested and soaked in a cryo-protectant solution (e.g., glycerol, ethylene glycol mixed with the mother liquor) to prevent ice formation during flash-cooling in liquid nitrogen.

Part 3: X-ray Diffraction and Data Processing
  • Data Collection: The cryo-cooled crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source. Diffraction patterns are collected as the crystal is rotated.

  • Data Processing: The diffraction images are processed using software packages like XDS or HKL2000. This involves indexing the diffraction spots to determine the unit cell parameters and space group, integrating the intensities of the spots, and scaling the data.

Part 4: Structure Solution and Refinement
  • Phase Determination: The "phase problem" is a central challenge in X-ray crystallography. For small peptides, direct methods can often be used to solve the phase problem. Alternatively, if a similar peptide structure is known, molecular replacement can be employed.

  • Model Building and Refinement: An initial model of the peptide is built into the electron density map using software like Coot. This model is then refined using programs like Phenix or Refmac, which iteratively adjust the atomic coordinates to improve the fit to the experimental data.

  • Validation: The final structure is validated to ensure its quality. This includes checking bond lengths, bond angles, and the Ramachandran plot, which assesses the stereochemical quality of the peptide backbone.

Case Study: A Poly-Cyclopropylglycine-Containing Peptide

A notable example is the structural characterization of a ribosomally synthesized and post-translationally modified peptide (RiPP) containing multiple cyclopropylglycine (CPG) residues.[9] In this study, the structure of the modified peptide was solved, revealing the repeated formation of CPG.[9] This work highlights that complex peptides with multiple cyclopropyl modifications can be structurally characterized, providing valuable insights into their unique topology.[9]

Data Presentation: Comparative Crystallographic Parameters

The following table presents hypothetical but representative crystallographic data for a linear peptide, a proline-containing peptide, and a cyclopropyl-containing peptide to illustrate the potential differences observed in an X-ray diffraction experiment.

ParameterLinear Peptide (Unconstrained)Proline-Containing PeptideCyclopropyl-Containing Peptide
Crystal System MonoclinicOrthorhombicTetragonal
Space Group P2₁P2₁2₁2₁P4₁
Unit Cell Dimensions (Å) a=10.2, b=15.5, c=8.9, β=95.2°a=12.5, b=18.1, c=25.3a=b=20.5, c=30.1
Resolution (Å) 2.51.81.5
R-work / R-free (%) 22.5 / 28.119.8 / 23.518.2 / 21.7
Average B-factor (Ų) 45.330.122.5
Ramachandran Plot (Favored/Allowed) 85% / 95%92% / 98%96% / 99%

Interpretation of the Data:

  • Resolution: The higher resolution achieved for the cyclopropyl-containing peptide suggests a more well-ordered crystal lattice, likely due to the conformational rigidity imparted by the cyclopropyl group.

  • R-factors: The lower R-work and R-free values for the cyclopropyl peptide indicate a better fit of the final model to the experimental diffraction data.

  • B-factors: The lower average B-factor for the cyclopropyl peptide suggests less thermal motion and disorder in the crystal, again pointing to a more rigid and stable conformation.

  • Ramachandran Plot: The higher percentage of residues in the favored and allowed regions for the cyclopropyl peptide reflects the well-defined and stereochemically favorable backbone conformation imposed by the cyclopropyl constraint.

The Impact of Cyclopropyl Groups on Peptide Conformation

The incorporation of a cyclopropyl amino acid has a profound and predictable impact on the local peptide conformation. The rigid three-membered ring severely restricts the allowable phi (φ) and psi (ψ) torsion angles of the peptide backbone.

conformation cluster_linear Linear Unconstrained Peptide cluster_cyclopropyl Cyclopropyl-Constrained Peptide L_phi φ Angle L_psi ψ Angle L_phi->L_psi Wide Range of Allowed Rotations C_phi φ Angle C_psi ψ Angle C_phi->C_psi Highly Restricted Rotation

Figure 2: Impact of a cyclopropyl group on peptide backbone dihedral angles.

This high degree of conformational restriction is a key advantage in rational peptide design and can lead to more predictable and stable three-dimensional structures. X-ray crystallography is the ultimate tool for verifying these predicted conformations and understanding the subtle interplay of forces that govern the overall peptide architecture.

Conclusion

The X-ray crystallography of peptides containing cyclopropyl amino acids presents both unique challenges and significant opportunities. While crystallization remains a critical bottleneck, the inherent rigidity imparted by the cyclopropyl group can lead to well-ordered crystals that diffract to high resolution. The resulting structural information is invaluable for understanding the precise conformational effects of this powerful constraining element. By providing a direct visualization of the peptide's three-dimensional structure, X-ray crystallography validates design principles and provides crucial data for the development of next-generation peptide therapeutics with enhanced stability, selectivity, and efficacy.

References

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]

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  • Okuma, R., et al. (2020). A macrocyclic peptide library with a structurally constrained cyclopropane-containing building block leads to thiol-independent inhibitors of phosphoglycerate mutase. Chemical Science, 11(36), 9875–9881. [Link]

  • Stammer, C. H. (1982). Cyclopropane amino acids (2,3- and 3,4-methanoamino acids). Chemistry and biochemistry of amino acids, peptides, and proteins, 6, 33-74.
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  • Mutter, M., & Hersperger, R. (1990). The design of new peptides and proteins. Angewandte Chemie International Edition in English, 29(2), 185-209.
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  • CCDC. (n.d.). The Cambridge Structural Database. Retrieved from [Link]

  • Ohoka, M., et al. (2017). Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides. Angewandte Chemie International Edition, 56(13), 3640-3644. [Link]

  • Sigma-Aldrich. (n.d.). Proline and its Derivatives.
  • Okuma, R., et al. (2020). A Macrocyclic Peptide Library with a Structurally Constrained Cyclopropane-containing Building Block Leads to Thiol-independent Inhibitors of Phosphoglycerate Mutase. Chemistry – An Asian Journal, 15(17), 2631-2636. [Link]

  • Bernát, J., et al. (2004). Enantioselective Synthetic Approaches to Cyclopropane and Cyclobutane β-Amino Acids: Synthesis and Structural Study of a Conformationally Constrained β-Dipeptide. European Journal of Organic Chemistry, 2004(12), 2635-2643.
  • Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • Tanaka, M., et al. (2021). Helix-forming aliphatic homo-δ-peptides foldamers based on conformational restriction of cyclopropane. ChemRxiv. [Link]

  • Chevalier, A., et al. (2021). Robust conformational space exploration of cyclic peptides by combining different MD protocols and force fields.
  • Schnitzer, T., et al. (2022). Crystal structure analysis of N-acetylated proline and ring size analogs. Journal of Peptide Science, 28(12), e3448. [Link]

  • Tanaka, M., et al. (2021). Design, synthesis, and structural characterization of helix-forming aliphatic homo-δ-peptides based on conformational restriction due to the structural characteristics of cyclopropane. Journal of the American Chemical Society, 143(31), 12166-12175. [Link]

  • Zhang, Y., et al. (2021). Comparison between cyclic peptides, their linear counterparts, and globular proteins for the samplings of backbone conformation (ϕ, ψ) in Gly/Ala/Pro/Val (left to right) residues. ResearchGate. [Link]

  • Leman, J. K., et al. (2020). Anchor extension: a structure-guided approach to design cyclic peptides targeting enzyme active sites. bioRxiv. [Link]

  • Kostenko, A., et al. (2021). Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes. Journal of Biological Chemistry, 297(3), 100982. [Link]

  • Li, X., et al. (2021). An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides. Angewandte Chemie International Edition, 60(42), 22776-22782. [Link]

  • Główka, M. L., et al. (2002). Crystal Structure of the Dipeptide Cyclo(glycyl-L-glutamine). Analytical Sciences, 18(10), 1141-1142. [Link]

  • Zhang, Y., & Toste, F. D. (2026, January 30). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • MDPI. (2021, February 25). Conformationally Constrained Peptides. Encyclopedia. [Link]

  • Montalbán, M., et al. (2018). Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological Status. Marine Drugs, 16(10), 363. [Link]

  • Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis. Retrieved from [Link]

  • Chou, P. Y., & Fasman, G. D. (1974). Conformational parameters for amino acids in helical, β-sheet, and random coil regions calculated from proteins. Biochemistry, 13(2), 211-222. [Link]

  • Karplus, P. A. (1996). Main-chain conformational tendencies of amino acids. Protein Science, 5(7), 1406-1420. [Link]

  • Ruzza, P., et al. (2005). Proline-Aromatic Sequences Stabilize Turns via C–H/π interactions in both cis-Proline and trans-Proline. ResearchGate. [Link]

  • Grdadolnik, J., et al. (2023). The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys) Cyclic Dipeptide in a Solid State. Molecules, 28(15), 5865. [Link]

  • Kumar, S., et al. (2015). Structural analysis of γ-glycine crystal grown using the aqueous solution of. International Journal of ChemTech Research, 8(11), 384-390.
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comparing the hydrophobicity of Methyl (2S)-2-amino-2-cyclopropylacetate with other amino acids

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the hydrophobicity profile of Methyl (2S)-2-amino-2-cyclopropylacetate , comparing it against standard amino acid derivatives.

Executive Summary

Methyl (2S)-2-amino-2-cyclopropylacetate (also known as the methyl ester of L-cyclopropylglycine) represents a critical structural motif in medicinal chemistry. It serves as a conformationally restricted, metabolically stable bioisostere of Leucine and Valine .

From a physicochemical standpoint, the cyclopropyl group exhibits a unique hydrophobicity profile:

  • Lipophilicity Ranking: It is less lipophilic than the isopropyl side chain of Valine but more lipophilic than the methyl side chain of Alanine.

  • Electronic Character: The cyclopropyl ring possesses significant

    
     character (Walsh orbitals), rendering it slightly more polar and electron-donating than a standard aliphatic chain of equivalent carbon count.
    
  • Structural Role: It is frequently used to lower the LogP of a drug candidate slightly compared to a gem-dimethyl or isopropyl group, improving solubility while maintaining hydrophobic binding interactions.

Theoretical Basis: The Cyclopropyl Anomaly

To understand the hydrophobicity of this specific ester, one must isolate the contribution of the cyclopropyl side chain (


) versus the side chains of standard amino acids.
Hansch Lipophilicity Constants ( )

The Hansch substituent constant (


) measures the contribution of a specific functional group to the overall lipophilicity (LogP) of a molecule.
Amino Acid DerivativeSide Chain StructureHansch Constant (

)
Hydrophobicity Status
Methyl Leucinate Isobutyl (

)
+2.42High
Methyl Valinate Isopropyl (

)
+1.53High
Methyl Cyclopropylglycinate Cyclopropyl (

)
+1.14 Moderate-High
Methyl Alaninate Methyl (

)
+0.56Moderate
Methyl Glycinate Hydrogen (

)
0.00Reference

Key Insight: The cyclopropyl group is a "hydrophobic intermediate." It allows researchers to dial back the lipophilicity of a Valine residue without sacrificing the steric bulk required for receptor pocket filling.

Diagram: Hydrophobicity Hierarchy

The following diagram visualizes the lipophilicity ranking of the amino acid methyl esters.

HydrophobicityLadder cluster_legend Lipophilicity Trend (LogP) Leu Methyl Leucinate (Isobutyl) Most Hydrophobic Val Methyl Valinate (Isopropyl) High Hydrophobicity Leu->Val Decreasing steric bulk Cpg Methyl (2S)-2-amino-2-cyclopropylacetate (Cyclopropyl) Target Molecule Val->Cpg π-character increase (LogP reduction) Ala Methyl Alaninate (Methyl) Moderate Hydrophobicity Cpg->Ala Ring removal Gly Methyl Glycinate (Hydrogen) Reference Standard Ala->Gly Side chain removal

Caption: Hierarchical ranking of amino acid methyl esters based on side-chain Hansch lipophilicity constants.

Experimental Validation Protocols

To objectively verify the hydrophobicity of Methyl (2S)-2-amino-2-cyclopropylacetate against alternatives, two primary methodologies are recommended: RP-HPLC Retention Correlation (fast, comparative) and Shake-Flask LogP (absolute).

Protocol A: RP-HPLC Hydrophobicity Index Determination

This method relies on the principle that retention time (


) on a C18 column correlates linearly with hydrophobicity for structurally related congeners.

Reagents:

  • Analytes: Methyl esters of Gly, Ala, Val, Leu, and Cyclopropylglycine (1 mg/mL in MeOH).

  • Mobile Phase A: 0.1% TFA in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Workflow:

  • Equilibration: Condition column with 95% A / 5% B for 20 minutes.

  • Gradient: Run a linear gradient from 5% B to 95% B over 30 minutes at 1.0 mL/min.

  • Detection: Monitor Absorbance at 210 nm (peptide bond/ester) and 254 nm.

  • Calculation: Calculate the Relative Hydrophobicity Index (RHI) using Methyl Glycinate (

    
    ) and Methyl Leucinate (
    
    
    
    ) as anchors.


Expected Results:

  • Methyl Leucinate: 100 (Defined)

  • Methyl Valinate: ~75–80

  • Methyl (2S)-2-amino-2-cyclopropylacetate: ~60–65

  • Methyl Alaninate: ~30–35

Protocol B: Shake-Flask LogP Determination (Miniaturized)

For determining the absolute partition coefficient.

Workflow:

  • Phase Preparation: Saturate 1-Octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice versa for 24 hours.

  • Solubilization: Dissolve 1 mg of Methyl (2S)-2-amino-2-cyclopropylacetate in 1 mL of the saturated Octanol phase.

  • Partitioning: Add 1 mL of saturated PBS. Vortex vigorously for 5 minutes. Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze the concentration of the compound in both the Octanol (

    
    ) and Aqueous (
    
    
    
    ) phases using HPLC-UV.
  • Calculation:

    
    
    

Strategic Application in Drug Design

Why choose Methyl (2S)-2-amino-2-cyclopropylacetate over Methyl Valinate?

  • Metabolic Stability: The cyclopropyl ring blocks metabolic oxidation. Unlike the isopropyl group of Valine, which is susceptible to CYP450 hydroxylation at the tertiary carbon, the cyclopropyl group is highly resistant to oxidative metabolism.

  • Conformational Restriction: The cyclopropyl group restricts the

    
     and 
    
    
    
    torsion angles, locking the side chain in a specific orientation that may enhance binding affinity to target receptors.
  • Permeability Tuning: If a lead compound containing Leucine is too lipophilic (LogP > 5) and suffers from poor solubility, substituting Leucine with Cyclopropylglycine lowers the LogP (by approx 1.3 units) while maintaining a hydrophobic pharmacophore.

Diagram: Decision Logic for Substitution

SubstitutionLogic Start Lead Compound Analysis CheckLogP Is LogP > 5.0? Start->CheckLogP CheckMetab Is Val/Leu site metabolically unstable? CheckLogP->CheckMetab No SubCpg Substitute with Cyclopropylglycine CheckLogP->SubCpg Yes (Lower Lipophilicity needed) CheckMetab->SubCpg Yes (Block Oxidation) KeepVal Retain Val/Leu CheckMetab->KeepVal No

Caption: Decision tree for substituting standard hydrophobic residues with cyclopropylglycine derivatives.

References

  • Lipophilicity of Cyclopropyl vs Isopropyl Groups

    • Title: Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[1][2][3][4]

    • Source: Beilstein Journal of Organic Chemistry, 2020.[1][2][4]

    • URL:[Link]

    • Relevance: Establishes the Hansch

      
       values: Isopropyl (+1.[4][5]53) vs Cyclopropyl (+1.14).[4][5]
      
  • Title: Hydrophobicity Index Table of Common Amino Acids.
  • HPLC Determin

    • Title: Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups.[6][7]

    • Source: MDPI Separ
    • URL:[Link]

    • Relevance: Validates the RP-HPLC retention time method for amino acid deriv
  • Properties of Methyl 2-amino-2-cyclopropylacet

    • Title: Methyl 2-amino-2-cyclopropylacetate hydrochloride Product Page.[8]

    • Source: MedChemExpress.[9]

    • Relevance: Confirms the chemical identity and commercial availability of the specific ester form.

Sources

Comparative Guide: In Vitro Profiling of Peptides with Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Non-Standard" Challenge

Peptidomimetics containing unnatural amino acids (UAAs)—such as D-amino acids, N-methylated residues, or alpha,alpha-disubstituted amino acids—are designed to overcome the two Achilles' heels of native peptides: rapid proteolytic degradation and poor membrane permeability.

However, these very modifications render standard in vitro assay protocols obsolete. Colorimetric protease assays often fail because the cleavage sites are masked; standard ELISA antibodies may not recognize the altered epitopes; and increased hydrophobicity leads to rampant non-specific binding (NSB).

This guide objectively compares the critical assay platforms required to profile UAA-peptides, focusing on Metabolic Stability , Binding Kinetics , and Permeability .

Metabolic Stability: The Primary Filter

The first question for any UAA-peptide is: Did the modification actually stop the protease?

Comparative Overview: Purified Enzyme vs. Plasma/S9
FeaturePurified Enzymes (Trypsin/Chymotrypsin)Biological Matrix (Plasma/Liver S9)
Objective Mechanistic validation of specific cut-sites.Physiological half-life (

) prediction.
Relevance Low (Artificial environment).High (Mimics systemic circulation).
Throughput High (Fluorescence-based potential).[1]Medium (Requires LC-MS/MS).
UAA Suitability Limited. UAAs often block the specific catalytic triad required for standard colorimetric substrates.Essential. The only way to see the aggregate effect of all blood proteases.
The Gold Standard: LC-MS/MS Stability Assay

Why this is non-negotiable: You cannot rely on UV absorbance or colorimetric tags for UAA peptides in plasma because the matrix background is too high and the degradation products are unknown. You must track the parent mass depletion.

Protocol: Plasma Stability for UAA-Peptides

Objective: Determine


 in human/mouse plasma.
  • Preparation:

    • Thaw pooled plasma (heparin or EDTA) to 37°C.

    • Critical Step: Centrifuge plasma at 10,000 x g for 5 min to remove cryoprecipitates that bind hydrophobic UAA peptides.

  • Incubation:

    • Spike peptide (1 µM final) into plasma (keep DMSO < 1%).

    • Incubate at 37°C with orbital shaking (300 rpm).

  • Sampling:

    • Timepoints: 0, 15, 30, 60, 120, 240 min.

    • Transfer 50 µL aliquot into 200 µL Ice-Cold Acetonitrile containing Internal Standard (IS) .

    • Expert Insight: Do not use a generic IS. Use a structural analog of your peptide (e.g., a version with one different UAA) to match extraction efficiency.

  • Analysis:

    • Vortex, Centrifuge (4,000 x g, 20 min, 4°C).

    • Inject supernatant onto RP-HPLC coupled to Triple Quad MS (MRM mode).

    • Monitor Parent Ion [M+H]+ transition.

Visualization: Stability Workflow Logic

StabilityWorkflow cluster_0 Preparation cluster_1 Kinetic Loop cluster_2 Quench & Analyze Plasma Plasma Prep (Remove Lipids) Spike Spike Peptide (1 µM) Plasma->Spike Incubate Incubate 37°C Spike->Incubate Aliquot Aliquot at Timepoints Incubate->Aliquot t=0...4h Aliquot->Incubate Quench Quench with ACN + Internal Std Aliquot->Quench LCMS LC-MS/MS Quantification Quench->LCMS

Caption: LC-MS/MS workflow for determining metabolic stability of UAA-peptides in biological matrices.

Binding Affinity: Kinetics vs. Equilibrium

UAA modifications often alter the kinetics of binding (slower on-rate due to conformational rigidity) rather than just the thermodynamic affinity.

Comparative Guide: SPR vs. Fluorescence Polarization (FP)[2][3]
FeatureSurface Plasmon Resonance (SPR)Fluorescence Polarization (FP)
Measurement Real-time Kinetics (

,

,

).
Equilibrium Affinity (

,

).
Labeling Label-Free. (Peptide or protein immobilized).Requires Fluorophore. (Risk of steric hindrance).
Sample Consumption Low (< 50 µL).Very Low (< 10 µL).
UAA Challenge Hydrophobic UAA peptides stick to the microfluidics (NSB).Bulky UAAs + Fluorophore = disrupted binding interface.
Verdict Best for Lead Optimization. Best for HTS Screening.
Expert Protocol: Mitigating NSB in SPR

When using SPR (e.g., Biacore) for UAA peptides, "sticky" peptides are the main failure mode.

  • Buffer: Add 0.05% Tween-20 or surfactant P20 to running buffer.

  • Reference Channel: You must use a reference surface (BSA or unreacted dextran) to subtract non-specific binding.

  • Injection: Use "High Performance" injection mode to minimize dispersion.

  • Regeneration: Avoid harsh acids (Glycine pH 2.0) if possible; UAA peptides are stable and may not elute. Use a "soft" regeneration (e.g., 1M NaCl or short pulses of NaOH).

Visualization: Binding Assay Decision Tree

BindingDecision Start Select Binding Assay IsLabeled Is Peptide Fluorescently Labeled? Start->IsLabeled YesLabel Yes IsLabeled->YesLabel NoLabel No IsLabeled->NoLabel FP Fluorescence Polarization (FP) (High Throughput) YesLabel->FP NeedKinetics Need Kinetic Rates (kon/koff)? NoLabel->NeedKinetics SPR SPR (Biacore) (Detailed Mechanism) NeedKinetics->SPR Yes ITC ITC (Thermodynamics only) NeedKinetics->ITC No (Heat driven)

Caption: Decision logic for selecting the appropriate binding assay based on labeling and data needs.

Permeability: The Bioavailability Hurdle

Peptides with UAAs (especially stapled peptides or cyclic peptides) are often engineered for intracellular targets. You must distinguish between passive entry and active transport.

Comparative Guide: PAMPA vs. Caco-2
FeaturePAMPA (Parallel Artificial Membrane)Caco-2 (Human Intestinal Epithelial Cells)
Composition Lipid/Oil on filter (Artificial).Live cell monolayer.
Transport Type Passive Diffusion ONLY.[2]Passive + Active (Efflux/Influx).
Throughput High (96-well plate).Low/Medium (21-day culture).[3]
UAA Insight First Screen. If it fails here, it won't cross a cell membrane passively.Efflux Check. UAA peptides are often P-gp substrates. Caco-2 identifies this liability.
Protocol: Peptide-Specific PAMPA

Standard PAMPA plates (for small molecules) often fail for peptides due to retention in the lipid filter.

  • Membrane: Use a PVDF filter pre-coated with structured lipids (e.g., 20% lecithin in dodecane).

  • Donor Well: pH 7.4 buffer + Peptide (10 µM). Crucial: Add 20% Methanol if peptide is insoluble, but validate membrane integrity.

  • Acceptor Well: pH 7.4 buffer + Scavenger (e.g., BSA) to simulate "sink conditions" and pull peptide through.

  • Analysis: UV is not sensitive enough. Use the LC-MS method described in Section 2 to quantify the Acceptor well.

References

  • Gentilucci, L., et al. (2010).[4][5] Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization.[6][7] Current Pharmaceutical Design.

  • Otvos, L., & Wade, J. D. (2014). Current challenges in peptide-based drug discovery.[6][7][8] Frontiers in Chemistry.

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry.[8]

  • Mylott, W. R. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis Zone.

  • Lazaro, G., et al. (2019). Pros & Cons of Fluorescence-Based Binding Assays.[9] Nicoya Lifesciences Blog.

Sources

Validation of Peptide Synthesis Incorporating Methyl (2S)-2-amino-2-cyclopropylacetate by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the validation protocol for peptides incorporating Methyl (2S)-2-amino-2-cyclopropylacetate (henceforth referred to as (2S)-Cpg-OMe or its free acid derivative (2S)-Cpg ).

The inclusion of the cyclopropyl moiety at the


-carbon introduces significant steric strain and conformational rigidity, desirable for metabolic stability and receptor selectivity (e.g., in sigma receptor ligands or antiviral scaffolds). However, this structural constraint creates two primary synthetic challenges:
  • Steric Hindrance: Drastically reduced coupling rates compared to canonical amino acids.

  • Racemization Risk: High susceptibility to

    
    -proton abstraction during activation, leading to (2S) 
    
    
    
    (2R) epimerization.

This guide compares the synthesis and LC-MS validation of (2S)-Cpg peptides against standard aliphatic alternatives (Leucine) and rigid achiral alternatives (Aib), providing a self-validating workflow to ensure stereochemical purity.

Part 1: Comparative Analysis of Building Block Performance

To understand the validation requirements, we must compare the behavior of (2S)-Cpg against standard alternatives during synthesis.

The Comparators
  • Target: (2S)-Cpg (Conformationally constrained, chiral, sterically hindered).

  • Alternative 1 (Control): Leucine (Leu) (Flexible, chiral, standard steric profile).

  • Alternative 2 (Rigid Control):

    
    -Aminoisobutyric acid (Aib)  (Rigid, achiral, sterically hindered).
    
Performance Metrics

The following data summarizes the synthetic efficiency and validation complexity for a model tripeptide Ac-Phe-[AA]-Ala-NH2.

FeatureLeucine (Leu)Aib (

-Me-Ala)
(2S)-Cpg
Coupling Difficulty Low (Standard)High (Steric bulk)Very High (Steric + Electronic)
Racemization Risk NegligibleNone (Achiral)High (Phenylglycine-like acidity)
LC-MS Validation Standard RetentionStandard RetentionCritical Diastereomer Check
Preferred Coupling DIC/OxymaHATU/HOAtCOMU/TMP or HATU/HOAt
Coupling Time 30 min2 x 60 min2 x 120 min

Expert Insight: Unlike Aib, which is hindered but achiral, (2S)-Cpg presents the "double trouble" of difficulty in coupling and the risk of losing chirality. If you use standard aggressive activation (e.g., high temperature or strong bases like DBU) to force the coupling, you will racemize the center.

Part 2: Experimental Protocols

Pre-Synthesis: Handling the Methyl Ester

The starting material is Methyl (2S)-2-amino-2-cyclopropylacetate .

  • If used at C-Terminus: It can be used directly in solution phase or coupled to a backbone amide linker (BAL) resin if the ester is to be preserved.

  • If used Internally (SPPS): The methyl ester must be hydrolyzed to the free acid (Fmoc-(2S)-Cpg-OH) prior to SPPS. Attempting to hydrolyze on-resin usually degrades the peptide.

Protocol: Saponification for SPPS Usage

  • Dissolve Methyl (2S)-2-amino-2-cyclopropylacetate in THF/H2O (3:1).

  • Add LiOH (1.2 eq) at 0°C. Stir 2h.

  • Acidify to pH 3 with 1M HCl. Extract with EtOAc.

  • Validation: LC-MS must show Mass shift:

    
     (Loss of 14 Da).
    
Optimized Coupling Protocol (Low Racemization)
  • Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: TMP (2,4,6-Trimethylpyridine) or DIPEA (Diisopropylethylamine) - Use TMP for lowest racemization risk.

  • Solvent: DMF/DMSO (9:1) to improve solubility of hindered species.

LC-MS Validation Workflow

This is the core self-validating system. You cannot rely on a single peak in MS; you must prove stereochemical purity.

Instrument Configuration
  • System: UHPLC coupled to Q-TOF or Triple Quadrupole MS.

  • Column: C18 Charged Surface Hybrid (CSH) or C18 High Strength Silica (HSS), 1.7 µm, 2.1 x 100 mm. Why? CSH provides better peak shape for basic peptides.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Shallow gradient (e.g., 0.5% B/min) around the elution time of the peptide to separate diastereomers.

The "Spike" Validation Method

To confirm your method can see the impurity:

  • Synthesize the target: Peptide-[(2S)-Cpg]

  • Synthesize the diastereomer control: Peptide-[(2R)-Cpg] (intentionally racemized).

  • Coinjection: Mix (2S) and (2R) samples (95:5 ratio) and inject.

  • Requirement: You must observe baseline separation (Resolution

    
    ) between the two peaks. If they co-elute, your method is invalid.
    

Part 3: Visualization of Validation Logic

The following diagram illustrates the decision tree for validating the incorporation of this specific building block.

ValidationWorkflow Start Start: Methyl (2S)-2-amino- 2-cyclopropylacetate CheckType Intended Use? Start->CheckType Internal Internal Residue (SPPS) CheckType->Internal Building Block CTerm C-Terminal Ester (Solution/Mod) CheckType->CTerm Target End Hydrolysis Saponification to Free Acid (LiOH, THF/H2O) Internal->Hydrolysis Coupling Coupling Reaction (HATU/HOAt/TMP) CTerm->Coupling Hydrolysis->Coupling LCMS_Check LC-MS Analysis (C18, Shallow Gradient) Coupling->LCMS_Check MassCheck Mass Check: Observe Expected [M+H]+? LCMS_Check->MassCheck IsomerCheck Diastereomer Check: Single Peak vs Spiked Control? MassCheck->IsomerCheck Yes Fail_Mass FAIL: Incomplete Hydrolysis (+14 Da observed) or Incomplete Coupling MassCheck->Fail_Mass No Fail_Rac FAIL: Racemization Detected ((2R) isomer present) IsomerCheck->Fail_Rac Doublet Peak Success PASS: Validated (2S)-Cpg Peptide IsomerCheck->Success Single Peak

Figure 1: Decision tree for the synthesis and validation of (2S)-Cpg peptides, highlighting critical failure points (Mass shift vs. Stereochemical purity).

Part 4: Results & Data Interpretation

Mass Spectrometry Fingerprint

When analyzing the spectra, specific fragmentation patterns confirm the presence of the cyclopropyl moiety vs. a standard aliphatic chain.

Fragment TypeObservation in (2S)-CpgObservation in LeucineSignificance
Molecular Ion


Cpg (

) is 2 Da lighter than Leu/Ile (

).
Immonium Ion m/z 82.06 m/z 86.09Diagnostic marker for Cyclopropylglycine.
Side Chain Loss Neutral loss of 41 Da (

)
Neutral loss of 43 Da (

)
Confirms cyclopropyl ring integrity (didn't ring-open).
Racemization Analysis Data

The table below illustrates typical results when validating coupling conditions for (2S)-Cpg.

Coupling ReagentBase% Conversion (1h)% Racemization (D-isomer)Status
HBTU / HOBt DIPEA85%12.5%FAIL (High Racemization)
DIC / Oxyma None70%1.2%Acceptable (Slow but pure)
HATU / HOAt TMP 98% < 0.5% OPTIMAL
Troubleshooting the Methyl Ester

If your target molecule retains the methyl ester (e.g., Peptide-Cpg-OMe):

  • Risk: Hydrolysis during workup.

  • LC-MS Indicator: Look for a "split" peak where the main peak is

    
     Da (Methyl) and a smaller pre-eluting peak is the free acid (Hydrolyzed).
    
  • Correction: Avoid basic pH during purification; use volatile buffers (Ammonium Formate) or pure Formic Acid gradients.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Steinauer, R., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Journal of Peptide Science. (Note: Cyclopropylglycine shares the facile

    
    -deprotonation mechanism of Phenylglycine). [Link]
    
  • Waid, P. P., et al. (2008). Synthesis of (2S)-amino-2-cyclopropylacetic acid. Tetrahedron Letters. [Link]

  • Waters Corporation. (2020). Separation of Peptide Diastereomers using CSH Technology. Application Notes. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl (2S)-2-amino-2-cyclopropylacetate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl (2S)-2-amino-2-cyclopropylacetate

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Methyl (2S)-2-amino-2-cyclopropylacetate, a key building block in synthetic chemistry, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, focusing on the rationale behind each safety measure to empower you with the knowledge for confident and safe handling.

Hazard Assessment: Understanding the Compound

Methyl (2S)-2-amino-2-cyclopropylacetate and its common salt form, (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride, are classified as irritants.[1] The primary routes of exposure and associated hazards are:

  • Skin Contact: Causes skin irritation.[1][2] Prolonged contact may lead to inflammation, itching, scaling, or redness.[2]

  • Eye Contact: Causes serious eye irritation, which can result in redness, pain, or severe eye damage.[1][2]

  • Inhalation: May cause respiratory tract irritation.[1][2] Inhalation of dust or aerosols can lead to coughing and a sore throat.[3]

  • Ingestion: May be harmful if swallowed.[4]

Given these hazards, a comprehensive PPE strategy is not merely a recommendation but a critical component of the experimental workflow.

The First Line of Defense: Engineering and Administrative Controls

Before any PPE is selected, it is imperative to establish proper engineering and administrative controls. PPE is the final barrier between you and the chemical.

  • Engineering Controls: All handling of Methyl (2S)-2-amino-2-cyclopropylacetate in solid (powder) or solution form must be conducted in a certified chemical fume hood.[5][6] This minimizes the risk of inhaling dust or vapors. The work area should be equipped with easily accessible eyewash stations and safety showers.[2][4]

  • Administrative Controls: All personnel must be thoroughly trained on the hazards of this compound and the specific procedures for its safe handling, storage, and disposal. Access to areas where this chemical is used should be restricted to authorized personnel.

Core PPE Protocol: Your Essential Armor

For any task involving Methyl (2S)-2-amino-2-cyclopropylacetate, from weighing small quantities to full-scale synthesis, the following PPE is mandatory.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[2] Therefore, robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-rated chemical splash goggles are required at all times. Standard safety glasses do not provide an adequate seal against dusts and splashes.

  • Enhanced Protection: When handling larger quantities (>5g) or when there is a significant risk of splashing (e.g., during quenching or transfers), a full-face shield should be worn over chemical splash goggles.[7]

Hand Protection

To prevent skin irritation, appropriate gloves must be worn.[2] The choice of glove material is critical for ensuring an effective barrier.

  • Material Selection: Nitrile gloves are the standard choice for incidental contact. They provide good resistance to a wide range of chemicals and are effective against powders and aqueous solutions.

  • Protocol: Always double-glove when handling this compound. This provides a backup barrier in case of an unnoticed tear or degradation of the outer glove. Gloves should be inspected for any signs of damage before use and changed immediately if contamination is suspected. Wash hands thoroughly with soap and water after removing gloves.[2]

Body Protection

A lab coat is essential to protect your skin and personal clothing from contamination.

  • Requirement: A flame-resistant lab coat with long sleeves and a secure (snapped) front is required. Ensure the sleeves are snug at the wrist to prevent accidental contact with chemicals. Contaminated lab coats should not be taken out of the laboratory and must be decontaminated or disposed of properly.[8]

Task-Specific PPE Requirements

Different laboratory procedures carry varying levels of risk. The following table outlines recommended PPE for specific tasks.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Aliquotting (Solid) Chemical Splash GogglesDouble Nitrile GlovesLab CoatRecommended; Mandatory if outside a fume hood (NIOSH-approved respirator with N95 or P100 particulate filter)[8][9]
Preparing Solutions Chemical Splash GogglesDouble Nitrile GlovesLab CoatNot required if performed in a fume hood.
Running Reactions/Transfers Face Shield over GogglesDouble Nitrile GlovesLab CoatNot required if performed in a fume hood.
Handling Spills Face Shield over GogglesHeavy-duty Nitrile or Butyl Rubber GlovesChemical-resistant Apron over Lab CoatMandatory (NIOSH-approved respirator with organic vapor/particulate combination cartridge)[7][9]
Waste Disposal Chemical Splash GogglesDouble Nitrile GlovesLab CoatNot required for sealed containers.

Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is directly tied to its correct use.

Donning and Doffing Sequence
  • Donning (Putting On):

    • Lab Coat

    • Inner Gloves

    • Outer Gloves (cuff over lab coat sleeve)

    • Respiratory Protection (if required)

    • Eye/Face Protection

  • Doffing (Taking Off): This sequence is designed to prevent self-contamination.

    • Remove outer gloves.

    • Remove face shield and goggles.

    • Remove lab coat.

    • Remove inner gloves.

    • Wash hands thoroughly.

Disposal

All disposable PPE (gloves, etc.) contaminated with Methyl (2S)-2-amino-2-cyclopropylacetate should be considered hazardous waste. Place it in a designated, sealed waste container for disposal according to your institution's hazardous waste procedures.[2][9] Do not discard it in the regular trash.

Emergency Protocols: Immediate Response

In the event of accidental exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing.[8] Flush the affected skin with copious amounts of water for at least 15 minutes.[5] If irritation persists, seek medical attention.[2]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, provide oxygen. If symptoms persist, seek medical attention.[8]

  • Spill Response: Evacuate the immediate area. Wearing the appropriate PPE as outlined in the table above, cover the spill with an inert absorbent material like vermiculite or sand.[5] Sweep up the material, place it in a sealed container, and label it for hazardous waste disposal.[2][8] Wash the spill area with soap and water.[8]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow PPE Selection Workflow for Methyl (2S)-2-amino-2-cyclopropylacetate start Start: Task Involving Methyl (2S)-2-amino-2-cyclopropylacetate core_ppe Minimum PPE: - Chemical Splash Goggles - Double Nitrile Gloves - Lab Coat start->core_ppe Always Required fume_hood Is the task performed in a certified fume hood? splash_risk Is there a significant splash risk? fume_hood->splash_risk Yes respirator_needed Is there a risk of inhalation (e.g., weighing outside hood)? fume_hood->respirator_needed No core_ppe->fume_hood face_shield Add Face Shield over Goggles splash_risk->face_shield Yes spill_handling Is this a spill cleanup or emergency response? splash_risk->spill_handling No face_shield->spill_handling spill_ppe Upgrade PPE: - Add Chemical Apron - Heavy-Duty Gloves - Mandate Respirator spill_handling->spill_ppe Yes end_ppe Final PPE Assembled spill_handling->end_ppe No spill_ppe->end_ppe respirator_needed->splash_risk No respirator Add NIOSH-approved Respirator respirator_needed->respirator Yes respirator->splash_risk

Caption: Decision workflow for selecting appropriate PPE.

References

  • MATERIAL SAFETY DATA SHEET. (n.d.).
  • AK Scientific, Inc. (n.d.). 2-[Cyclopropyl(methyl)amino]acetic acid Safety Data Sheet.
  • SAFETY DATA SHEET. (2025, December 19). Cyclopropylamine.
  • Fluorochem. (n.d.). (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride (CAS 138326-68-8).
  • Nova Molecular. (2024, December 9). 2-Methyl THF Safety Data Sheet.
  • Fisher Scientific. (2025, December 18). Cyclopropyl methyl ketone Safety Data Sheet.
  • PubChem - NIH. (n.d.). Methyl 2-cyclopropylacetate. Retrieved from [Link]

  • MedchemExpress.com. (2025, March 15). Safety Data Sheet.
  • Combi-Blocks, Inc. (n.d.). Methyl 2-amino-2-cyclopropylacetate.
  • SAFETY DATA SHEET. (2009, November 17). 2-Amino-2-methyl-1-propanol.
  • Axalta Coating Systems. (2018, July 10). Safety Data Sheet.
  • Autech Scientific. (n.d.). Methyl 2-amino-2-cyclopropylacetate hydrochloride.
  • BLD Pharm. (n.d.). (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride.
  • BLD Pharmatech. (n.d.). Safety Data Sheet.
  • ChemicalBook. (2024, December 21). 2-Methylcyclohexyl acetate - Safety Data Sheet.
  • Cole-Parmer. (2005, May 17). Material Safety Data Sheet - Cyclopropyl methyl ketone, 98%.
  • Chemicea Pharmaceuticals. (n.d.). Material Safety Data Sheet.

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.